Product packaging for 4-(trans-4-Propylcyclohexyl)phenol(Cat. No.:CAS No. 83167-91-3)

4-(trans-4-Propylcyclohexyl)phenol

Cat. No.: B2842549
CAS No.: 83167-91-3
M. Wt: 218.34
InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenol is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B2842549 4-(trans-4-Propylcyclohexyl)phenol CAS No. 83167-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002322, DTXSID301286600
Record name 4-(trans-4-Propylcyclohexyl)phenol
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Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81936-33-6, 152126-35-7
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-propylcyclohexyl)-
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Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key organic intermediate. We will delve into its fundamental chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its critical role in materials science and pharmaceutical development. The insights provided herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Chemical Identity and Molecular Structure

This compound, identified by CAS Number 81936-36-6, is a bifunctional organic molecule featuring a phenol ring linked to a propyl-substituted cyclohexane ring.[1][2] The trans stereochemistry of the 1,4-disubstituted cyclohexane is a crucial structural feature, imparting a rigid, linear, and rod-like shape to the molecule.[3] This specific geometry is fundamental to its primary applications, particularly in the field of liquid crystals.[3][4]

IdentifierValueSource(s)
CAS Number 81936-33-6[1][5][6]
Molecular Formula C₁₅H₂₂O[5][6][7]
Molecular Weight 218.33 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms 1-Hydroxy-4-(trans-4-propylcyclohexyl)benzene[6]
SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)O[6]

The molecule's structure combines a hydrophilic, reactive phenolic hydroxyl group with a bulky, hydrophobic propylcyclohexyl moiety. This amphiphilic character dictates its solubility and reactivity profile.[2]

Caption: 2D representation of this compound.

Physicochemical Properties

The compound is a white crystalline powder or solid at standard conditions.[5] Its high melting point and boiling point are consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the phenolic hydroxyl group. Its solubility profile is characterized by very low aqueous solubility and good solubility in organic solvents like methanol.[5]

PropertyValueSource(s)
Appearance White crystalline powder[5]
Melting Point 138 °C[5][7]
Boiling Point 339.8 °C at 760 mmHg[5]
Density 0.978 g/cm³[5]
Water Solubility 125 µg/L at 20 °C[5]
LogP ~5.0[5]
pKa 10.21 ± 0.30 (Predicted)[5]

Core Applications and Rationale

The utility of this compound stems directly from its unique molecular architecture.

Liquid Crystal Intermediate

This is the primary and most well-documented application.[1][2] The compound serves as a critical building block (a mesogenic core) for the synthesis of more complex liquid crystal molecules used in modern displays (LCDs).[3][4]

Causality:

  • Rigidity and Linearity: The trans-cyclohexyl ring connected to the phenyl group creates a rigid, rod-like structure. This shape is essential for forming the ordered, anisotropic liquid crystal phases (e.g., nematic phase) required for display technology.[3]

  • Dielectric Anisotropy: The polar phenolic group and the nonpolar aliphatic tail contribute to the molecule's overall dielectric anisotropy, a key property that allows the liquid crystal molecules to align in response to an electric field.[3]

  • Synthetic Handle: The phenolic -OH group provides a convenient and reactive site for further chemical modification, allowing for the attachment of various terminal groups to fine-tune the final liquid crystal's properties (e.g., melting point, viscosity, and optical characteristics).

LC_Workflow A This compound (Mesogenic Core) B Chemical Modification (e.g., Etherification, Esterification) A->B Reactive -OH site C Advanced Liquid Crystal Molecule B->C Attaches terminal groups D Formulation into LC Mixture C->D Achieves target properties E LCD Panel Manufacturing D->E Alignment in electric field

Caption: Role as an intermediate in liquid crystal display manufacturing.

Pharmaceutical and Organic Synthesis

The compound is also cited as a valuable intermediate in pharmaceutical synthesis and advanced organic synthesis.[1][2] While specific drug pathways are less detailed in public literature, the structure is amenable to several applications:

  • Scaffold for APIs: The phenol and cyclohexane rings can serve as a rigid scaffold to which other pharmacologically active functional groups are attached.

  • Potential Endocrine Modulation: The phenolic structure suggests that it or its derivatives could be investigated for endocrine-disrupting or modulating properties, a field of significant interest in drug development and toxicology.[2]

Synthesis and Purification Strategies

While a definitive, publicly available protocol for the direct synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established organometallic methodologies. A direct Friedel-Crafts alkylation of phenol is often problematic due to catalyst deactivation by the phenolic oxygen and potential for O-alkylation over the desired C-alkylation.[3][8] Therefore, a multi-step approach using a cross-coupling reaction is more reliable for achieving high regioselectivity and yield.

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds.[9][10]

Synthesis_Workflow cluster_A Route A: Boronic Acid Synthesis cluster_B Route B: Protected Phenol A1 trans-4-Propylcyclohexyl Bromide A2 Grignard Formation (Mg, THF) A1->A2 A3 Borylation (e.g., B(OiPr)₃) A2->A3 A4 Hydrolysis A3->A4 A5 trans-4-Propylcyclohexylboronic Acid A4->A5 C Suzuki Coupling (Pd Catalyst, Base, Solvent) A5->C B1 4-Bromophenol B2 Protection of -OH (e.g., as MOM or TBDMS ether) B1->B2 B3 Protected 4-Bromophenol B2->B3 B3->C D Coupled Intermediate C->D E Deprotection (Acidic Workup) D->E F Crude Product E->F G Purification (Crystallization / Chromatography) F->G H Final Product: This compound G->H

Caption: Plausible Suzuki coupling workflow for synthesis.

Step-by-Step Methodology (Hypothetical Protocol)
  • Preparation of Boronic Acid:

    • React trans-4-propylcyclohexyl bromide with magnesium turnings in anhydrous THF to form the Grignard reagent.

    • Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous HCl and extract the boronic acid with an organic solvent. Purify as necessary.

  • Protection of Phenol:

    • Protect the hydroxyl group of 4-bromophenol using a standard protecting group (e.g., methoxymethyl ether) to prevent interference with the coupling reaction.

  • Suzuki Coupling Reaction:

    • Combine the trans-4-propylcyclohexylboronic acid, the protected 4-bromophenol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water).

    • Heat the mixture under an inert atmosphere (N₂ or Ar) until TLC or GC-MS indicates completion of the reaction.

  • Deprotection and Workup:

    • After cooling, perform an aqueous workup to remove inorganic salts.

    • Add aqueous acid (e.g., HCl) to the organic layer to cleave the protecting group from the phenolic oxygen.

  • Purification:

    • Isolate the crude product by removing the solvent under reduced pressure.

    • The final product, a white solid, is purified by recrystallization from a suitable solvent (e.g., heptane or toluene) to achieve high purity (>99%).[1]

Self-Validation: Each step of this process can be monitored using standard analytical techniques (TLC, GC-MS) to ensure reaction completion and identify any side products, making the protocol self-validating.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Analytical_Workflow A Synthesized Product B ¹H & ¹³C NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Purity Assay (GC, HPLC) A->E F Confirmed Structure & Purity >99% B->F C->F D->F E->F

Caption: Standard analytical workflow for product characterization.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals for each proton environment.

    • Aromatic Protons: Two doublets in the δ 6.7-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

    • Aliphatic Protons: A complex series of multiplets between δ 0.8-2.5 ppm corresponding to the propyl and cyclohexyl protons. The methyl group of the propyl chain would appear as a triplet around δ 0.9 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.

    • A strong C-O stretching band around 1200-1250 cm⁻¹.

    • Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

    • Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear peak at m/z = 218.33.

    • Fragmentation: Expect to see characteristic fragmentation patterns, including cleavage of the propyl group and fragmentation of the cyclohexyl ring. Alpha cleavage at the bond between the phenyl and cyclohexyl rings is also plausible.

Safety, Handling, and Toxicology

While specific hazard codes are not universally listed, related phenolic compounds carry significant warnings.[5] Users must consult the full Safety Data Sheet (SDS) before handling.

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10][11] Prolonged exposure may cause organ damage.[10][11]

  • Handling: Use in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] Avoid creating dust.[9]

  • Toxicological Insight: As a phenol derivative, there is a potential for this compound to act as an endocrine-disrupting chemical (EDC).[2] This possibility should be considered in any application involving biological systems or requiring extensive toxicological assessment.

References

A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-(trans-4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical intermediate in the synthesis of advanced liquid crystals and a versatile building block in pharmaceutical development.[1] This document elucidates the compound's physicochemical properties, stereochemistry, and detailed spectroscopic signature. It offers field-proven insights into the causality behind its synthesis and the validation of its structure through modern analytical techniques. The guide is structured to provide researchers and drug development professionals with the in-depth knowledge required for its effective application, emphasizing the relationship between its distinct molecular architecture and its functional properties.

Introduction: Significance and Applications

This compound is a bifunctional organic compound featuring a phenol ring linked to a propyl-substituted cyclohexane ring. Its molecular structure is notable for its rigidity and well-defined stereochemistry, which are pivotal to its primary applications.

  • In Materials Science: The compound is an essential precursor for calamitic (rod-shaped) liquid crystals used in modern display technologies.[2][3] The linear, rigid structure conferred by the trans-cyclohexane ring, combined with the polarity of the phenol group, facilitates the formation of the nematic and smectic mesophases required for liquid crystal displays (LCDs).[3] The specific trans configuration is crucial for achieving the necessary molecular packing and alignment quality for high-performance displays.[3]

  • In Drug Development: As a pharmaceutical intermediate, its unique scaffold is incorporated into more complex active pharmaceutical ingredients (APIs).[1] The lipophilic propylcyclohexyl group can enhance a drug candidate's ability to cross cell membranes, while the phenol moiety provides a reactive handle for further chemical modification.

Physicochemical and Stereochemical Properties

The functional utility of this compound is directly derived from its physical properties and three-dimensional structure.

Key Physicochemical Data

A summary of the compound's essential properties is provided below.

PropertyValueSource(s)
CAS Number 81936-33-6[4][5][6][7][8]
Molecular Formula C₁₅H₂₂O[4][9][10]
Molecular Weight 218.33 g/mol [4][10]
Appearance White to light yellow crystalline solid/powder[4][9][11]
Melting Point 138 °C (lit.)[4][7][11]
Boiling Point 339.8 °C at 760 mmHg[4]
Solubility Soluble in methanol; very low water solubility (125 µg/L at 20°C)[4]
Purity Typically >98.0% (GC)[7][9]
The Criticality of trans-Stereochemistry

The cyclohexane ring can exist in two primary stereoisomeric forms: cis and trans. In this compound, the propyl group and the phenol group are positioned on opposite sides of the cyclohexane ring plane (1,4-diequatorial conformation).

Causality: The trans isomer is thermodynamically more stable than the cis isomer. In the trans configuration, both bulky substituents can occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance (1,3-diaxial interactions). This stability is a key driver in synthetic routes designed to favor its formation. For applications in liquid crystals, the linear and elongated shape of the trans isomer is essential for achieving the necessary anisotropy and molecular ordering.[3]

Synthesis and Structural Verification Workflow

The synthesis of high-purity this compound requires precise control over reaction conditions to ensure the desired stereochemical outcome. A common and effective industrial route involves the catalytic hydrogenation of a biphenyl precursor.

Experimental Causality:
  • Choice of Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalysts are often selected for the hydrogenation of the aromatic ring. These catalysts are highly effective under specific conditions of temperature and pressure and can be tuned to maximize the yield of the desired trans isomer.

  • Purification by Recrystallization: The trans isomer is typically less soluble than the cis isomer in common solvents like methanol due to its more ordered and stable crystal lattice structure. This difference in solubility provides an effective and scalable method for purification. The crude mixture is dissolved in a hot solvent and allowed to cool, causing the preferential crystallization of the high-purity trans product.

Definitive Structural Elucidation: A Spectroscopic Guide

Confirming the precise molecular structure and stereochemistry is non-negotiable. A multi-technique spectroscopic approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, particularly for confirming the trans configuration.

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Acquisition Parameters: Use a standard pulse sequence. A relaxation delay of 2-5 seconds and 8-16 scans are typically sufficient for a high signal-to-noise ratio.[13]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons (δ ≈ 6.7-7.1 ppm): The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet corresponding to the -OH group. Its chemical shift is concentration-dependent and it can be exchanged with D₂O.

  • Cyclohexane Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) to its neighboring axial protons, resulting in a broad triplet of triplets. This large coupling is a hallmark of the trans configuration.

  • Propyl Group Protons (δ ≈ 0.9-1.4 ppm): A triplet for the terminal methyl group (-CH₃) and multiplets for the two methylene groups (-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will show distinct signals for all unique carbon atoms.

  • Aromatic Carbons: Four signals in the δ 115-155 ppm region. The carbon attached to the hydroxyl group (C4') will be the most downfield.

  • Cyclohexane Carbons: Signals in the δ 30-45 ppm range.

  • Propyl Carbons: Three signals in the δ 14-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the propyl and cyclohexane groups.

  • C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ from the aromatic ring.

  • C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A strong peak at m/z = 218.33, corresponding to the molecular weight of C₁₅H₂₂O.

  • Key Fragments: Expect fragmentation corresponding to the loss of the propyl group or cleavage at the bond between the two rings.

Safety and Handling

As a phenol derivative, this compound requires careful handling.

  • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid breathing dust. Minimize dust generation and accumulation.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14] The compound may be light-sensitive and should be stored accordingly.

  • Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin and can cause skin irritation or burns. Always consult the latest Safety Data Sheet (SDS) before use.[9][14]

Conclusion

The molecular structure of this compound is a testament to precise chemical design. Its value in both materials science and drug development stems directly from the combination of a rigid trans-1,4-disubstituted cyclohexane core, a lipophilic propyl chain, and a reactive phenolic head. The analytical protocols outlined in this guide provide a robust framework for researchers to validate its structure, ensuring the high purity and correct stereochemistry essential for its advanced applications. A thorough understanding of this molecule's structure-property relationships is the foundation for innovation in the fields it serves.

References

4-(trans-4-Propylcyclohexyl)phenol melting point and boiling point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Physicochemical Properties and Analytical Methodologies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in the manufacturing of advanced materials and pharmaceuticals.[1][2] Intended for researchers, scientists, and professionals in drug development and material science, this document details the compound's core physicochemical properties, with a focus on its melting and boiling points, and outlines authoritative analytical methodologies for its characterization.

Compound Profile and Significance

This compound (CAS No. 81936-33-6) is a high-purity white crystalline powder with the molecular formula C₁₅H₂₂O.[3][4] Its unique molecular structure, featuring a phenol group attached to a trans-substituted propylcyclohexyl ring, makes it an indispensable component in the synthesis of liquid crystals for advanced display technologies.[1][2] The specific stereochemistry of the trans isomer is crucial for achieving the desired alignment and optical uniformity in liquid crystal displays.[2] Furthermore, its well-defined structure serves as a fundamental building block in various organic synthesis pathways, including the development of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

The precise determination of physical constants such as melting and boiling points is a critical first step in the validation of a compound's identity and purity. These properties are intrinsic to the substance and are heavily influenced by its molecular structure and intermolecular forces.

Melting and Boiling Point

The melting point of this compound is consistently reported as 138°C.[3][4][5] The boiling point is 339.8 °C at a standard pressure of 760 mmHg.[3] The relatively high melting point is indicative of a stable crystalline lattice structure, a desirable characteristic for its application as a liquid crystal intermediate.

Summary of Physical and Chemical Data

A compilation of essential physicochemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 81936-33-6[3][4][6]
Molecular Formula C₁₅H₂₂O[3][4][7]
Molecular Weight 218.33 g/mol [3][4]
Appearance White to light yellow crystalline powder[4][5][7]
Melting Point 138°C[3][4][5]
Boiling Point 339.8 °C at 760 mmHg[3]
Density 0.978 g/cm³[3]
Water Solubility 125 µg/L at 20°C[3][4][5]
Solubility Soluble in Methanol[3][4][5]
LogP 5 at 40°C[4][5]

Experimental Methodologies: Synthesis and Isomer Differentiation

The utility of this compound is critically dependent on its isomeric purity. The presence of the cis isomer can significantly disrupt the performance of liquid crystal displays. Therefore, robust synthetic and analytical protocols are paramount.

Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A common and effective method for synthesizing compounds of this nature involves a palladium-catalyzed cross-coupling reaction. This approach offers high yields and selectivity. A plausible synthetic pathway is outlined below.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation A 1. Grignard Reagent Formation (Propylcyclohexyl Magnesium Bromide) C 3. Pd-Catalyzed Cross-Coupling (Suzuki or similar coupling) A->C B 2. Halophenol Preparation (e.g., 4-Bromophenol) B->C D 4. Reaction Quenching & Extraction C->D Crude Product E 5. Column Chromatography D->E F 6. Recrystallization E->F G 7. Drying under Vacuum F->G H Final Product: This compound G->H Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Causality and Rationale:

  • Step 3 (Cross-Coupling): Palladium catalysts are chosen for their high efficiency in forming carbon-carbon bonds between the aryl halide (halophenol) and the organometallic (Grignard) reagent. This allows for the precise construction of the target molecule.

  • Step 5 (Chromatography): This step is crucial for separating the desired product from unreacted starting materials, catalyst residues, and reaction byproducts.

  • Step 6 (Recrystallization): Recrystallization is a powerful technique for purifying solid compounds. It is particularly effective at removing small amounts of impurities and can help in isolating the desired trans isomer, which may have different solubility characteristics than the cis isomer.

Analytical Characterization: Isomer Identification

Distinguishing between the cis and trans isomers of 4-(4-n-alkylcyclohexyl)phenol is a non-trivial analytical challenge, as they have the same mass and similar polarities.[8] A multi-step analytical approach is required for unambiguous identification and quantification.

Analytical Workflow for Isomer Differentiation

G cluster_separation Separation Techniques cluster_identification Identification & Confirmation A Sample Preparation (Dissolution in appropriate solvent) B High-Performance Liquid Chromatography (HPLC) (Reverse-Phase) A->B C Gas Chromatography (GC) (Potentially with derivatization) A->C D Mass Spectrometry (MS) (Will not differentiate isomers) B->D Separated Peaks E Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR are definitive) B->E Preparative HPLC for Isolation C->D F Result: Quantified purity and confirmed trans-isomer identity E->F

Caption: Recommended analytical workflow for the separation and identification of cis/trans isomers.

Expertise-Driven Protocol Choices:

  • Gas Chromatography (GC) and HPLC: Both GC and HPLC are powerful techniques for separating isomers.[8] The choice between them may depend on the volatility of the compound and available instrumentation. For GC, derivatization (e.g., with BSTFA) can improve peak shape and separation.[8] Purity is often reported based on GC analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography can separate the isomers, NMR is the definitive method for structural elucidation and confirming the trans configuration. The key difference lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring. In the trans isomer, the proton at the C1 position (attached to the phenol ring) and the proton at the C4 position (attached to the propyl group) are typically in axial positions, leading to characteristic splitting patterns in the ¹H NMR spectrum that are distinct from the cis isomer.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, FT-IR can sometimes be used to distinguish between cis and trans isomers based on subtle differences in the vibrational frequencies of the C-H bonds on the cyclohexane ring.[8]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial melting point determination provides a preliminary check of purity. Subsequent chromatographic analysis quantifies the purity and separates isomers. Finally, spectroscopic analysis (NMR) provides absolute structural confirmation, validating the identity of the material. This orthogonal approach, using multiple independent analytical techniques, ensures the highest level of confidence in the material's quality.

Conclusion

This compound is a compound of significant industrial importance, particularly in the field of liquid crystal technology. Its synthesis and purification require careful control to ensure high isomeric purity. The physicochemical properties, especially the melting point of 138°C, serve as primary indicators of identity and quality. A rigorous analytical workflow combining chromatography and spectroscopy is essential for the definitive characterization and validation of this critical chemical intermediate.

References

solubility of 4-(trans-4-Propylcyclohexyl)phenol in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 81936-36-6), a key intermediate in the synthesis of liquid crystals and other advanced materials.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, processing, and application in research and development. This document synthesizes theoretical principles with practical guidance, offering researchers, chemists, and drug development professionals a detailed overview of its solubility profile, predictive frameworks, and robust experimental methodologies for its determination.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a unique amphiphilic molecular structure.[2] It consists of a polar, hydrophilic phenol group (a hydroxyl group attached to a benzene ring) and a large, nonpolar, hydrophobic moiety composed of a trans-configured propylcyclohexyl group.[2][3] This duality governs its physical and chemical properties, making it an indispensable component in applications requiring precise molecular alignment, such as liquid crystal displays.[1][2]

The compound's utility in organic synthesis and material science is directly linked to its solubility behavior.[1] Proper solvent selection is paramount for achieving high-purity crystals during recrystallization, ensuring homogeneous reaction mixtures, and formulating stable liquid crystal phases.[2] This guide delves into the factors that dictate its solubility and provides a framework for predicting its behavior in diverse solvent systems.

Physicochemical Characteristics

A foundational understanding of the compound's intrinsic properties is essential before analyzing its solubility. These parameters provide quantitative insights into its molecular nature.

PropertyValueSource(s)
CAS Number 81936-33-6[4][5]
Molecular Formula C₁₅H₂₂O[4][5]
Molecular Weight 218.33 g/mol [2]
Appearance White to light yellow crystalline powder[4][6][7]
Melting Point 138 °C (lit.)[4][7]
Boiling Point 339.8 °C at 760 mmHg[4]
Water Solubility 125 µg/L at 20 °C (Extremely limited)[2][4]
Predicted LogP 4.4 - 5.5[2][7][8]
pKa 10.21 ± 0.30 (Predicted)[4][7]

The very low water solubility and high LogP value underscore the molecule's predominantly hydrophobic character, a direct consequence of its large alkyl-cycloalkyl substituent.[2]

Theoretical Framework of Solubility

The solubility of this compound is best understood through the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[9][10]

  • Hydrophobic Moiety : The large trans-4-propylcyclohexyl group is nonpolar and dominates the molecule's character.[2] This substantial hydrocarbon portion drives solubility in nonpolar and weakly polar organic solvents through van der Waals forces.[3]

Due to this amphiphilic nature, the compound exhibits limited solubility in highly polar solvents like water but demonstrates good solubility in a range of organic solvents that can effectively solvate either or both ends of the molecule.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion) : Energy from atomic forces.

  • δp (Polar) : Energy from intermolecular dipole forces.

  • δh (Hydrogen Bonding) : Energy from hydrogen bonds.

For this compound, the estimated Hansen parameters are δd = 16.0-17.0 MPa¹/², δp = 4.0-6.0 MPa¹/², and δh = 12.0-15.0 MPa¹/².[2] Solvents with similar HSP values are more likely to be effective at dissolving the compound. The significant δh value reflects the importance of the phenolic hydroxyl group in solubility interactions.[2]

Qualitative Solubility Profile in Common Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed based on its known properties, chemical principles, and available data points.[2][4]

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic MethanolSolubleExplicitly mentioned as a solvent.[4][7] The small alkyl chain allows the hydroxyl group to effectively hydrogen bond with the phenol.[3]
EthanolGoodSimilar to methanol, ethanol can form strong hydrogen bonds.[2][3] The slightly larger alkyl group improves interaction with the nonpolar tail.
Polar Aprotic AcetoneModerate to GoodThe ketone's carbonyl group can act as a hydrogen bond acceptor for the phenolic proton.[13] Good solvation of the nonpolar moiety is also expected.
Ethyl AcetateModerateThe ester group is a weaker hydrogen bond acceptor than a ketone. Solubility is driven by dipole-dipole interactions and solvation of the nonpolar tail.
Dichloromethane (DCM)GoodA weakly polar solvent that effectively solvates the large, nonpolar propylcyclohexyl group while interacting with the phenol's dipole.[2]
Nonpolar TolueneGoodThe aromatic ring of toluene interacts favorably with the compound's benzene ring and nonpolar tail via van der Waals forces.[2]
ChloroformGoodSimilar to DCM, chloroform is an effective solvent for large, moderately polar molecules.[2][14]
HexaneLow to ModerateAs a purely nonpolar alkane, hexane will strongly solvate the propylcyclohexyl tail but offers no specific favorable interaction with the polar phenol head.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[9][15]

Materials and Equipment
  • This compound (>98% purity)[5][6]

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed glass test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification :

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the sample using a validated HPLC or GC method to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

  • Data Analysis : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Quantification cluster_analysis 5. Data Analysis A Add excess solute to known volume of solvent B Seal vials and place in thermostatic shaker (24-72h) A->B C Let stand to allow solid to settle (≥2h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute aliquot accurately E->F G Analyze via HPLC/GC F->G H Calculate solubility (e.g., mg/mL) G->H

Workflow for Isothermal Solubility Determination.

Conclusion

This compound presents a classic case of amphiphilic solubility behavior. Its large nonpolar structure renders it virtually insoluble in water but allows for good solubility in a range of organic solvents, from polar protic alcohols like methanol to nonpolar aromatic solvents like toluene.[2][4] The phenolic hydroxyl group plays a crucial role, enabling hydrogen bonding that enhances solubility in polar solvents capable of accepting or donating hydrogen bonds.[3] For researchers and developers, a systematic approach combining theoretical prediction with empirical testing, as outlined in this guide, is the most effective strategy for identifying optimal solvent systems for purification, synthesis, and formulation.

References

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and pharmaceutical development. Its rigid cyclohexyl ring, flexible propyl chain, and reactive phenolic headgroup impart a unique combination of properties that make it a valuable precursor for the synthesis of liquid crystals and a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its key applications.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its amphiphilic nature, arising from the hydrophobic propylcyclohexyl moiety and the hydrophilic phenolic group, dictates its solubility and interfacial behavior.[3]

PropertyValueSource(s)
CAS Number 81936-33-6[4][5][6]
Molecular Formula C₁₅H₂₂O[4][5][7]
Molecular Weight 218.33 g/mol [4]
Appearance White to light yellow crystalline powder/solid[1][2]
Melting Point 138 °C[5]
Boiling Point 339.8 °C at 760 mmHg[8]
Density 0.978 g/cm³[8]
Water Solubility 125 µg/L at 20°C[8]
Solubility Soluble in Methanol[8]
Predicted pKa 10.21 ± 0.30[8]
LogP 4.4661[4]
Topological Polar Surface Area (TPSA) 20.23 Ų[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common and effective strategy involves a Friedel-Crafts acylation followed by a Clemmensen reduction and subsequent dehydrogenation. This approach allows for the construction of the propylcyclohexylphenyl framework with good yields.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established organic chemistry principles, including Friedel-Crafts acylation and Clemmensen reduction.[9][10]

Step 1: Friedel-Crafts Acylation of 4-Propylbiphenyl

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-propylbiphenyl in CH₂Cl₂ to the flask, followed by the dropwise addition of cyclohexanecarbonyl chloride from the dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Clemmensen Reduction of the Ketone Intermediate

  • Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction: To the crude ketone from Step 1, add the freshly prepared zinc amalgam, concentrated HCl, and a co-solvent such as toluene. Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Dehydrogenation to this compound

  • Reaction Setup: In a suitable high-boiling solvent such as decalin, add the product from Step 2 and a dehydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: After the reaction is complete, cool the mixture and filter off the catalyst. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Dehydrogenation start1 4-Propylbiphenyl + Cyclohexanecarbonyl Chloride product1 Acylated Ketone Intermediate start1->product1 Acylation reagent1 AlCl₃ in CH₂Cl₂ reagent1->product1 product2 Reduced Intermediate product1->product2 Reduction reagent2 Zn(Hg), HCl reagent2->product2 final_product This compound product2->final_product Dehydrogenation reagent3 Pd/C, Heat reagent3->final_product

Caption: A representative three-step synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the phenolic hydroxyl group. This group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. The bulky propylcyclohexyl group can exert steric hindrance, influencing the regioselectivity of these reactions.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Analytical Characterization

Sample Preparation:

  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for ¹H and ¹³C NMR analysis.

  • FTIR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • GC-MS Analysis: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the protons of the cyclohexyl ring (aliphatic region, 1.0-2.5 ppm), and the propyl group (aliphatic region, 0.8-1.8 ppm). The trans-diaxial and diequatorial couplings in the cyclohexyl ring can provide information about its conformation.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (110-160 ppm), the carbons of the cyclohexyl ring (20-50 ppm), and the propyl group (10-40 ppm).

  • FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O stretching will appear in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern will likely involve the loss of the propyl group, cleavage of the cyclohexyl ring, and other characteristic fragmentations of phenols.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound prep_nmr Dissolve in CDCl₃ sample->prep_nmr prep_ftir Prepare KBr Pellet sample->prep_ftir prep_gcms Dissolve in CH₂Cl₂ sample->prep_gcms nmr ¹H and ¹³C NMR prep_nmr->nmr ftir FTIR Spectroscopy prep_ftir->ftir gcms GC-MS prep_gcms->gcms data_nmr Structural Elucidation nmr->data_nmr data_ftir Functional Group Identification ftir->data_ftir data_gcms Molecular Weight and Purity gcms->data_gcms

Caption: A typical workflow for the analytical characterization of this compound.

Applications

The unique molecular architecture of this compound makes it a valuable component in advanced materials and pharmaceuticals.

  • Liquid Crystals: This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[11] The trans-cyclohexyl ring provides rigidity and contributes to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs).[12] The terminal hydroxyl group allows for further chemical modification to tune the liquid crystalline properties.

  • Pharmaceutical Intermediate: In drug development, the phenol moiety serves as a handle for the introduction of various pharmacophores. The lipophilic propylcyclohexyl group can enhance the compound's ability to cross cell membranes, potentially improving the pharmacokinetic profile of a drug candidate. It can be considered a building block for designing molecules with potential applications in areas where estrogenic or other receptor-modulating activities are targeted, although its specific biological activities require further investigation.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Navigating the Safe Handling of 4-(trans-4-Propylcyclohexyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is an organic compound utilized as a key intermediate in the synthesis of liquid crystals and potentially in the development of novel polymers.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group and a hydrophobic propylcyclohexyl substituent, imparts unique properties that are valuable in materials science.[1] However, as with many phenolic compounds, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed to empower researchers with the knowledge to work with this compound safely and effectively.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[4][5][6] Based on available safety data sheets, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[7]

Signal Word: Warning[7]

Pictograms:

It is crucial to note that some suppliers may provide differing classifications. For instance, one safety data sheet suggests the product does not meet the criteria for classification in any hazard class.[8] In such instances of conflicting information, a conservative approach that assumes the higher hazard classification is warranted to ensure maximum safety.

Toxicological Profile

While comprehensive toxicological properties of this compound have not been thoroughly investigated, its classification as a phenolic compound necessitates a cautious approach.[7] Phenols, as a class, are known to be readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[9][10] Acute exposure to phenols can cause severe skin burns, which may initially be painless due to a local anesthetic effect.[9][11] Ingestion of even small amounts of some phenols can be fatal.[9] Chronic exposure may lead to a range of health issues, including dermatitis, and organ damage.[9][10]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₅H₂₂O[12]
Molecular Weight 218.33 g/mol [12]
Appearance White to light yellow crystalline powder.[3][12][13]
Melting Point 138 °C (lit.)[1][3][12][14]
Boiling Point 339.8 °C at 760 mmHg[12]
Flash Point 176.7 °C[12]
Solubility Soluble in Methanol.[12] Water solubility is very low (125 µg/L at 20°C).[1][3][12]
Vapor Pressure 0.000567 mmHg at 25°C[12]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of laboratory safety.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Fume Hood: All work with this compound, especially when handling the powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[15][16]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory to prevent skin and eye contact.

Caption: PPE selection flowchart for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[15] When there is a potential for splashing, a face shield should be worn in addition to goggles.[11][15]

  • Skin Protection: A fully buttoned lab coat must be worn.[15] For handling the solid and concentrated solutions, gloves made of neoprene or butyl rubber are recommended.[15][17] If using nitrile gloves, double-gloving is a prudent measure, with immediate replacement if contact with the chemical occurs.[15]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[18]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

  • Do not eat, drink, or smoke in laboratory areas.[19]

  • Remove contaminated clothing immediately and wash before reuse.[20]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Store in a cool, dry, and well-ventilated area.[9][11]

  • Keep containers tightly closed to prevent absorption of moisture.[17]

  • Store away from strong oxidizing agents and incompatible materials.[9][17]

  • Store below eye level to minimize the risk of spills to the face and eyes.[17]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] After initial rinsing, washing the affected area with polyethylene glycol (PEG 300 or 400) is highly recommended if available.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][11]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[7] The area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the area and prevent entry. If flammable dust clouds could be generated, eliminate all ignition sources.[9] Contact your institution's environmental health and safety department for assistance with cleanup.

  • In all cases of spills, appropriate PPE must be worn during cleanup.[16]

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7] Avoid using a solid stream of water as it may scatter the material.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Caption: General emergency response workflow for incidents involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[9]

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]

  • Do not dispose of this chemical down the drain.[7]

Conclusion

This compound is a valuable compound in materials science research. However, its potential hazards necessitate a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the risks, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

An In-Depth Technical Guide to the Key Research Applications of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a pivotal intermediate in the development of advanced materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the core applications of this compound, emphasizing its synthesis, characterization, and role in liquid crystal technology and polymer science.

Introduction: The Molecular Architecture and Significance of this compound

This compound, with the CAS number 81936-33-6, is an organic compound characterized by a phenol ring linked to a trans-substituted propylcyclohexyl group.[1] This unique molecular structure, featuring a rigid aromatic core and a flexible aliphatic chain, is instrumental in its diverse applications.[2] The trans-configuration of the propylcyclohexyl group is crucial for achieving the desired molecular shape and packing behavior, which are essential for its function in advanced materials.[3] High purity, often exceeding 99.60%, is a critical requirement for its use in high-performance applications to ensure reproducible and optimal results.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O[1][5]
Molecular Weight 218.33 g/mol [1][5]
Appearance White crystalline powder[5]
Melting Point 138 °C (lit.)[1][5]
Boiling Point 339.8 °C at 760 mmHg[5]
Solubility Soluble in Methanol[5]
CAS Number 81936-33-6[3][4][6]

Core Application: A Cornerstone in Liquid Crystal Display (LCD) Technology

The primary and most significant application of this compound is as a vital intermediate in the synthesis of liquid crystal monomers.[3][6] These monomers are the fundamental building blocks of the liquid crystal mixtures used in modern LCDs.[3] The incorporation of the 4-(trans-4-propylcyclohexyl)phenyl moiety into liquid crystal molecules imparts desirable properties that are essential for high-performance displays.

Enhancing Electro-Optical Properties

The rigid, oriented cyclohexyl ring and the phenolic group of this compound are instrumental in achieving the desired mesogenic properties in liquid crystals.[3] This structure contributes to:

  • Improved Alignment Quality: The specific molecular geometry facilitates the precise alignment of liquid crystal molecules in response to an electric field, which is the core principle of LCD operation.[3]

  • Enhanced Optical Uniformity: A uniform alignment of liquid crystal molecules is crucial for consistent brightness, contrast, and color reproduction across the display.[3][6]

  • Favorable Dielectric Anisotropy: The electronic nature of the phenol group influences the dielectric properties of the resulting liquid crystal molecules, which is critical for low-voltage switching and energy efficiency.

Synthesis of High-Performance Liquid Crystals

This compound serves as a precursor for various liquid crystal classes, including the widely used cyanobiphenyls. The general synthetic strategy involves the etherification or esterification of the phenolic hydroxyl group to introduce a terminal polar group, such as a cyano or isothiocyanato group, which is crucial for the liquid crystalline behavior.

Experimental Protocol: Synthesis of a Cyanobiphenyl Liquid Crystal Intermediate

This protocol outlines a representative synthesis of a cyanobiphenyl-type liquid crystal starting from a biphenyl precursor, illustrating the type of transformations that this compound can undergo. A common route is via Friedel-Crafts acylation followed by reduction and cyanation.[7][8]

Workflow for Cyanobiphenyl Synthesis

G A Biphenyl B Friedel-Crafts Acylation (e.g., with Propanoyl Chloride, AlCl3) A->B Step 1 C 4-Propanoylbiphenyl B->C D Wolff-Kishner or Clemmensen Reduction C->D Step 2 E 4-Propylbiphenyl D->E F Bromination (e.g., Br2, FeBr3) E->F Step 3 G 4-Bromo-4'-propylbiphenyl F->G H Cyanation (e.g., CuCN, DMF) G->H Step 4 I 4-Cyano-4'-propylbiphenyl (Liquid Crystal) H->I

A representative synthetic workflow for a cyanobiphenyl liquid crystal.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propanoyl chloride dropwise at 0 °C. Then, add a solution of biphenyl in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-propanoylbiphenyl.

  • Reduction of the Ketone: The keto group of 4-propanoylbiphenyl is reduced to a propyl group using standard methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent) or Clemmensen reduction (amalgamated zinc and hydrochloric acid). This yields 4-propylbiphenyl.

  • Bromination: The 4-propylbiphenyl is then brominated, typically at the 4'-position, using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This step yields 4-bromo-4'-propylbiphenyl.

  • Cyanation: The bromo-substituted compound is converted to the final cyanobiphenyl liquid crystal via a Rosenmund–von Braun reaction. This involves heating 4-bromo-4'-propylbiphenyl with copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF). The product, 4-cyano-4'-propylbiphenyl, is then purified by chromatography and/or recrystallization.

Advancements in Polymer Science: Crafting Functional Materials

This compound is also a valuable monomer in polymer chemistry, particularly for the synthesis of polymers with specialized properties.[9] Its incorporation into polymer structures can significantly modify their thermal, mechanical, and optical characteristics.

Synthesis of Comb-Like Polymers for Liquid Crystal Alignment

A notable application is in the creation of comb-like polystyrene derivatives.[9][10][11] In this approach, the this compound moiety is grafted as a side chain onto a polystyrene backbone. These polymers can then be used as alignment layers for liquid crystals in display devices.

The presence of the liquid crystal-like side chains on the polymer film can induce a specific orientation of the liquid crystal molecules in the display cell, often a stable and uniform vertical alignment.[9][10] This is a critical aspect of display manufacturing, as it influences the viewing angle and contrast ratio of the screen.

Experimental Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted Polystyrene

This protocol is adapted from the synthesis of similar polystyrene derivatives.[9]

Workflow for Polymer Synthesis

G A Poly(4-chloromethylstyrene) D Williamson Ether Synthesis (in DMAc, 70 °C) A->D B This compound B->D C Potassium Carbonate C->D E 4-(trans-4-propylcyclohexyl)phenoxymethyl -substituted Polystyrene D->E

Synthesis of a comb-like polymer for liquid crystal alignment.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve poly(4-chloromethylstyrene) in a suitable solvent such as N,N-dimethylacetamide (DMAc).

  • Addition of Reagents: Add this compound and an excess of a weak base, such as potassium carbonate, to the solution.

  • Reaction: Heat the mixture with stirring under a nitrogen atmosphere (e.g., at 70 °C) for a sufficient time to ensure complete reaction (typically 24 hours). The reaction progress can be monitored by the disappearance of the starting materials using techniques like thin-layer chromatography (for the phenol).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a non-solvent (e.g., methanol) to precipitate the polymer. The polymer is then collected by filtration, washed thoroughly with the non-solvent to remove unreacted starting materials and salts, and dried under vacuum to yield the final product.

Role as a Synthetic Intermediate in Research

Beyond its primary applications in liquid crystals and polymers, this compound serves as a versatile intermediate in advanced organic synthesis.[4][6] Its phenolic hydroxyl group can be readily functionalized, and the overall molecular structure provides a rigid scaffold for the construction of more complex molecules.

While its use as a pharmaceutical intermediate is often cited in a general context, pointing to its role as a building block for active pharmaceutical ingredients (APIs), specific examples in publicly available literature are less common.[4][12] This is often due to the proprietary nature of drug development. However, the chemical functionalities present in this compound make it a plausible precursor for molecules with potential biological activity, where the hydrophobic cyclohexyl group and the hydrogen-bonding capable phenol are desirable features.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are crucial for their application in high-tech materials. Standard spectroscopic techniques are employed for this purpose.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenol ring, the methine proton of the cyclohexyl ring attached to the aromatic ring, the methylene and methine protons of the cyclohexyl ring, and the protons of the propyl group (methyl and methylene). The integration of these signals would correspond to the number of protons in each environment.[13][14][15][16]

  • ¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the aromatic carbons (with and without attached protons), the carbons of the cyclohexyl ring, and the carbons of the propyl group.[14][15][16]

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic ring.[14][15][17]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.33 g/mol ), along with fragmentation patterns characteristic of the propylcyclohexyl and phenol moieties.[14]

Conclusion and Future Outlook

This compound is a cornerstone molecule in the field of materials science, particularly for the development of liquid crystal displays. Its unique structural features provide a direct pathway to materials with tailored electro-optical and physical properties. Its application in polymer science for creating functional surfaces further underscores its versatility. While its role in pharmaceutical synthesis is less publicly documented, its chemical nature makes it a valuable building block for organic chemists. Future research is likely to continue exploring the derivatization of this compound to create novel liquid crystals with even faster switching times, higher birefringence, and wider operating temperature ranges, as well as new polymers with advanced functionalities.

References

A Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Core Intermediate for Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(trans-4-propylcyclohexyl)phenol, a critical intermediate in the synthesis of high-performance liquid crystal materials. We will explore its molecular architecture, structure-property relationships, synthesis considerations, and its pivotal role in formulating advanced liquid crystal mixtures for modern display technologies.

The Strategic Importance of Intermediates in Liquid Crystal Design

Liquid Crystal Displays (LCDs) function by manipulating light through an electric field-induced alignment of liquid crystal molecules.[1] The performance of these displays—characterized by metrics like contrast ratio, response time, and viewing angle—is directly governed by the physical properties of the liquid crystal mixture. These mixtures are not single compounds but sophisticated formulations of multiple mesogenic molecules designed to achieve a precise set of characteristics.

Liquid crystal intermediates are the foundational building blocks used to synthesize the final liquid crystal compounds.[2][3] The selection of a specific intermediate is a critical design choice, as its inherent structure dictates the core properties of the resulting molecules. This compound (CAS 81936-33-6) is a cornerstone intermediate, valued for the unique combination of rigidity, linearity, and chemical functionality it imparts to the final mesogenic structure.[1][2]

Molecular Architecture and Structure-Property Relationships

The efficacy of this compound as a liquid crystal precursor stems directly from its distinct molecular structure, which provides a balance of rigidity and flexibility. This structure consists of three key components: a polar phenol head, a rigid cyclohexyl ring, and a flexible propyl tail.

  • Phenolic Group (-OH): The hydroxyl group serves two primary functions. Firstly, it is a reactive site for subsequent chemical reactions, allowing this intermediate to be easily converted into a wide range of final liquid crystal molecules, such as esters and ethers. Secondly, it introduces polarity to the molecule, which is a crucial factor in determining the dielectric anisotropy (Δε) of the final liquid crystal—a key parameter for low-voltage display operation.

  • trans-Cyclohexyl Ring: This non-aromatic ring is a vital component for creating liquid crystals with low viscosity and high clearing points. The trans stereochemistry is of paramount importance; it forces the propyl and phenyl groups into a linear, co-axial arrangement, maximizing the molecular aspect ratio. This rod-like shape is essential for the formation of the ordered, fluid nematic phase upon which most LCD technologies are based.[1]

  • Propyl Tail (-C3H7): The flexible n-propyl chain influences the melting and clearing points of the final liquid crystal compounds. The length of this alkyl chain is a key tuning parameter for controlling the temperature range of the liquid crystal phase (the mesophase).[4][5]

This specific combination of a rigid core and a flexible tail is fundamental to achieving the desired mesogenic properties that enable the liquid crystalline state.[1][6]

Caption: Molecular components of this compound.

Physicochemical Properties

The bulk properties of this intermediate are critical for its handling, synthesis, and performance. High purity, typically exceeding 99%, is essential as impurities can disrupt the delicate long-range molecular order of the liquid crystal phase.[1][2]

PropertyValueReference(s)
CAS Number 81936-33-6[2][7]
Molecular Formula C₁₅H₂₂O[7]
Molecular Weight 218.33 g/mol [7]
Appearance White crystalline powder[7]
Melting Point 138 °C[7]
Boiling Point 339.8 °C at 760 mmHg[7]
Density 0.978 g/cm³[7]
Solubility Soluble in Methanol[7]

Synthesis and Purification: A Commitment to Purity

The synthesis of this compound is a multi-step process where maintaining stereochemical control and achieving high purity are the primary objectives. While specific industrial processes are proprietary, a general synthetic pathway can be conceptualized based on established organic chemistry principles.

A plausible route involves a Grignard reaction followed by hydrogenation and isomerization steps to ensure the desired trans configuration, which is energetically more stable than the cis isomer.[8]

Conceptual Synthesis Workflow
  • Grignard Coupling: A protected phenol Grignard reagent (e.g., benzyloxy-phenyl magnesium bromide) is reacted with a propyl-substituted cyclohexanone. This step forms the core carbon-carbon bond between the two ring systems.[8]

  • Dehydration & Hydrogenation: The resulting tertiary alcohol is dehydrated to form an alkene, followed by catalytic hydrogenation (e.g., using a Palladium catalyst) to saturate the double bond and the phenyl ring of the protecting group. This yields a mixture of cis and trans isomers of the cyclohexylphenol.[8]

  • Isomerization: The mixture is subjected to isomerization under strong basic conditions (e.g., potassium hydroxide in a high-boiling solvent) to convert the less stable cis isomer to the desired trans product.[8]

  • Purification: The final and most critical step is purification, typically involving multiple recrystallizations to achieve the high purity (e.g., >99.60%) required for liquid crystal applications.[3] The removal of any residual cis isomer or other organic impurities is crucial for optimal performance.

SynthesisWorkflow cluster_0 Core Synthesis cluster_1 Refinement A Precursors (e.g., Propylcyclohexanone, Protected Bromophenol) B Grignard Coupling A->B C Dehydration & Hydrogenation B->C D Isomerization (cis to trans) C->D Mixture of Isomers E Recrystallization D->E F High-Purity Intermediate (>99% trans) E->F

Caption: Generalized workflow for the synthesis of the intermediate.

Application in Advanced Liquid Crystal Formulations

This compound is not typically used as a liquid crystal itself. Instead, it is the precursor for a class of calamitic (rod-shaped) liquid crystals.[2] Its phenolic hydroxyl group is the attachment point for various other chemical moieties to create the final mesogen.

For example, esterification with a substituted benzoic acid creates a three-ring ester-linked liquid crystal. These final compounds are then incorporated into mixtures to engineer materials for specific display applications, such as those used in Thin-Film Transistor (TFT) displays.[9][10]

The inclusion of molecules derived from this intermediate contributes to:

  • Enhanced Alignment Quality: The rigid, linear structure promotes the uniform molecular alignment essential for high contrast and defect-free displays.[1][2]

  • Wide Nematic Range: The thermal stability of the cyclohexyl-phenyl core helps to create liquid crystal mixtures that operate over a broad temperature range.

  • Tuned Electro-Optical Properties: By modifying the group attached to the phenol, chemists can precisely control the dielectric anisotropy and birefringence of the final mixture, optimizing it for specific display modes like Twisted Nematic (TN) or Vertical Alignment (VA).[11][12]

Experimental Protocol: Characterization of a Formulated Liquid Crystal

A researcher utilizing a novel liquid crystal (LC) synthesized from the this compound intermediate would follow a rigorous characterization workflow to validate its properties.

Step-by-Step Characterization Workflow
  • Synthesis & Purification: The intermediate is reacted (e.g., via esterification) to produce the target LC molecule. The product is meticulously purified via column chromatography and/or recrystallization.

  • Mixture Formulation: The purified LC is dissolved at a known concentration (e.g., 5-15 wt%) into a well-characterized host nematic liquid crystal mixture.

  • Phase Transition Analysis:

    • Differential Scanning Calorimetry (DSC): The mixture is heated and cooled in a DSC to precisely measure the temperatures of phase transitions (crystal-to-nematic and nematic-to-isotropic).[5][13]

    • Polarized Optical Microscopy (POM): The mixture is observed on a hot stage under a polarizing microscope to visually confirm the phase transitions and identify the texture of the liquid crystal phases (e.g., nematic, smectic).[13][14]

  • Electro-Optical Measurement: The LC mixture is injected into a test cell (a thin gap between two glass plates with transparent electrodes). An electric field is applied, and properties such as threshold voltage, response time (rise/fall), and contrast ratio are measured.

  • Final Analysis: The data is analyzed to determine how the addition of the new compound has modified the properties of the host mixture, thereby validating its suitability for a given application.

ExperimentalWorkflow A Synthesize Final LC Molecule from Intermediate B Formulate Mixture with Host LC A->B C Characterize Phase Behavior (DSC, POM) B->C D Fabricate Test Cell B->D F Analyze Data & Validate Performance C->F E Measure Electro-Optical Properties (Voltage, Response Time) D->E E->F

Caption: Experimental workflow for liquid crystal characterization.

Conclusion

This compound is more than just a chemical compound; it is a strategic design element in the field of materials science. Its unique molecular architecture, characterized by a reactive polar head, a linearizing trans-cyclohexyl ring, and a phase-tuning propyl tail, makes it an indispensable intermediate for creating high-performance liquid crystals.[1][2] The ability to reliably synthesize this compound at exceptionally high purity allows for the development of advanced liquid crystal formulations that are crucial for the next generation of displays and other optical technologies.[3] Its utility also extends to other areas, including advanced polymer synthesis and as a building block in the development of active pharmaceutical ingredients.[3][11]

References

An In-Depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical methodologies, pharmaceutical applications, and safety profile of this versatile compound. Our focus is on delivering not just procedural steps, but the underlying scientific principles and practical insights to empower your research and development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, with the CAS Number 81936-33-6, is a high-purity, white crystalline solid that has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique molecular architecture, featuring a phenol ring coupled with a trans-configured propylcyclohexyl group, imparts desirable physicochemical properties to target drug molecules. This structure is instrumental in modulating lipophilicity, receptor binding affinity, and metabolic stability, making it a valuable scaffold in modern drug design.[2]

The primary utility of this compound lies in its bifunctional nature. The phenolic hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including etherification, esterification, and nucleophilic aromatic substitution.[1] Simultaneously, the bulky and rigid trans-propylcyclohexyl moiety can provide steric hindrance, influencing the conformational preferences of the final API and enhancing its interaction with biological targets. This guide will explore the synthesis of this intermediate, its rigorous quality control, and its application in the synthesis of advanced therapeutic agents.

Synthesis of this compound: A Multi-Step Approach to Stereochemical Control

The synthesis of this compound is a multi-step process where the control of stereochemistry is paramount to ensure the desired trans-isomer is the major product. The trans configuration is crucial as it imparts a linear and rigid structure to the molecule, a desirable trait for its application in liquid crystals and, in many cases, for optimal biological activity in pharmaceuticals.[1] A common synthetic strategy involves a sequence of Grignard reaction, dehydration, hydrogenation, and isomerization, followed by demethylation.[3]

A plausible and efficient synthetic pathway is outlined below:

Diagram of the Synthetic Pathway:

Synthetic_Pathway A 4-Bromoanisole C Grignard Reagent A->C Mg, THF B 4-Propylcyclohexanone D Tertiary Alcohol Intermediate B->D C->D Reaction with B E Dehydrated Intermediate (Alkene) D->E Acid-catalyzed Dehydration F cis/trans-4-(4-Propylcyclohexyl)anisole E->F Catalytic Hydrogenation (e.g., Pd/C, H2) G trans-4-(4-Propylcyclohexyl)anisole F->G Isomerization (e.g., Strong Base) H This compound G->H Demethylation (e.g., HBr or BBr3)

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative, lab-scale synthesis. Industrial-scale production may involve different reagents and conditions for optimization of yield, cost, and safety.

Step 1: Grignard Reagent Formation and Coupling

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF).

  • A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • The resulting Grignard reagent is cooled to 0°C, and a solution of 4-propylcyclohexanone in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature overnight and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Dehydration

  • The crude tertiary alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alkene intermediate.

Step 3: Catalytic Hydrogenation

  • The crude alkene is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield a mixture of cis- and trans-4-(4-propylcyclohexyl)anisole.

Step 4: Isomerization

  • The mixture of isomers is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • A strong base, such as potassium tert-butoxide or potassium hydroxide, is added, and the mixture is heated to a high temperature (e.g., 100-150°C) for several hours to drive the equilibrium towards the more stable trans isomer.[3]

  • The reaction progress is monitored by gas chromatography (GC) until the desired cis/trans ratio is achieved.

  • The reaction mixture is cooled, neutralized with acid, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 5: Demethylation

  • The enriched trans-4-(4-propylcyclohexyl)anisole is dissolved in a suitable solvent like dichloromethane.

  • The solution is cooled to 0°C, and a demethylating agent such as boron tribromide (BBr3) or hydrobromic acid (HBr) is added slowly.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched with water or methanol, and the product is extracted.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of this compound, particularly the stereochemical purity, which is critical for its performance in subsequent pharmaceutical manufacturing steps.

Isomer Separation and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the quantitative analysis and impurity profiling of this compound.[4][5]

Table 1: Representative HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation of non-polar compounds.
Mobile Phase Acetonitrile and water gradientAllows for the effective elution of the analyte and separation from impurities with varying polarities.
Detection UV at 280 nmThe phenol chromophore exhibits strong absorbance at this wavelength.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good resolution and reasonable run times.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Run: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (the trans isomer typically elutes later). Calculate the percentage purity and the ratio of trans to cis isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Trace Impurity Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization of the phenolic hydroxyl group can improve chromatographic peak shape and sensitivity.[7]

Workflow for GC-MS Analysis:

GCMS_Workflow Start Sample of this compound Derivatization Derivatization (e.g., with BSTFA) Start->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or ToF) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection End Data Interpretation (Mass Spectra) Detection->End

Caption: A typical workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Derivatization: To a solution of the sample in a suitable solvent (e.g., pyridine), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture to form the trimethylsilyl ether derivative.

  • GC Separation: Inject the derivatized sample into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). A temperature program is used to separate the cis and trans isomers and any impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting mass fragments are detected.

  • Identification: The mass spectrum of the trans-isomer is compared with a reference spectrum for confirmation of its identity. The cis-isomer will have a very similar mass spectrum but a different retention time.

Pharmaceutical Applications of this compound

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of APIs. While its primary documented use is in the field of liquid crystals, its potential in drug development is significant.[1][8] The trans-propylcyclohexylphenyl moiety can be found in molecules designed to interact with nuclear receptors or other protein targets where a specific hydrophobic interaction is required for biological activity.

Although specific, publicly disclosed APIs synthesized directly from this compound are not abundant in the literature, its structural motif is present in several patented compounds with potential therapeutic applications, for instance, in the development of novel antiviral or anticancer agents where modulation of specific cellular pathways is desired.[9] The incorporation of this bulky, lipophilic group can enhance membrane permeability and influence the metabolic profile of a drug candidate.

Safety and Toxicological Profile: A Preliminary Assessment

A comprehensive understanding of the safety and toxicological profile of any pharmaceutical intermediate is a regulatory requirement and crucial for ensuring the safety of personnel involved in its handling and manufacturing. While specific toxicological data for this compound is limited, preliminary assessments can be made based on the known toxicology of related phenolic compounds and through in vitro assays.

Predicted Metabolic Pathways

Phenolic compounds are typically metabolized in the liver through Phase I and Phase II reactions.[10]

Diagram of Potential Metabolic Pathways:

Metabolic_Pathways Parent This compound PhaseI Phase I Metabolism (Oxidation via Cytochrome P450) Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) Parent->PhaseII Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Hydroxylated->PhaseII Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways of this compound.

  • Phase I Metabolism: The cytochrome P450 enzyme system is likely to hydroxylate the propyl chain or the cyclohexyl ring, increasing the polarity of the molecule.[10]

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases) to form highly water-soluble metabolites that are readily excreted.[11]

In Vitro Toxicity Assessment

To evaluate the potential toxicity of this compound, a battery of in vitro assays should be performed.

Table 2: Recommended In Vitro Toxicity Assays

AssayPurposeExperimental System
Ames Test To assess mutagenic potential.[12]Salmonella typhimurium and Escherichia coli strains.[13]
Cytotoxicity Assay To determine the concentration that causes cell death.[14]Human liver carcinoma cell line (HepG2).[15]
In Vitro Metabolism To identify major metabolites and metabolic pathways.[16]Human liver microsomes.[17]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, are used.

  • The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • The plates are incubated for 48-72 hours.

  • A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) compared to the negative control.[18]

Experimental Protocol: Cytotoxicity Assay (MTT Assay on HepG2 Cells)

  • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of this compound for 24-48 hours.

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

  • The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.[19]

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established organic chemistry methodologies. Robust analytical techniques, particularly HPLC and GC-MS, are essential for ensuring its quality and purity. While its full potential in drug development is still being explored, its unique structural characteristics suggest a promising future in the synthesis of novel therapeutic agents. Further research into its metabolic fate, toxicological profile, and application in the synthesis of a broader range of APIs will undoubtedly solidify its importance as a key building block in medicinal chemistry.

References

Methodological & Application

synthesis of 4-(trans-4-Propylcyclohexyl)phenol experimental protocol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a critical intermediate in the manufacturing of advanced liquid crystal displays and a valuable building block in pharmaceutical development.[1][2] The protocol herein details a robust, multi-step synthetic route designed for laboratory-scale production. The chosen strategy involves the initial synthesis of a key intermediate, 4-propylcyclohexanone, followed by its reduction to 4-propylcyclohexanol. This alcohol is then used as the alkylating agent in a Lewis acid-catalyzed Friedel-Crafts reaction with phenol. Emphasis is placed on the mechanistic rationale behind each step, stereochemical control to achieve the desired trans isomer, and detailed procedures for purification and characterization. This guide is intended for researchers in materials science and organic synthesis, providing the technical depth necessary for successful and reproducible execution.

Introduction: Significance and Synthetic Rationale

This compound (CAS 81936-33-6) is a high-purity organic compound whose molecular architecture is pivotal for its applications.[3] The rigid cyclohexyl ring connected to a planar phenol group imparts specific properties essential for the synthesis of liquid crystal monomers, contributing to the alignment and optical uniformity in modern displays.[1][2] Furthermore, its structure serves as a versatile scaffold in the development of novel active pharmaceutical ingredients (APIs).[1]

The synthesis of this target molecule presents a key stereochemical challenge: ensuring the trans configuration across the 1,4-disubstituted cyclohexane ring. The trans isomer, where both the propyl and phenyl groups can occupy equatorial positions in the chair conformation, is thermodynamically more stable than the cis isomer.[4][5] This stability is crucial for the desired material properties.

The synthetic strategy outlined here is a convergent and logical pathway, beginning with commercially available precursors. It is divided into three primary stages:

  • Synthesis of Key Intermediate: Preparation of 4-propylcyclohexanone.

  • Formation of Alkylating Agent: Reduction of the ketone to 4-propylcyclohexanol.

  • Core Coupling and Isomer Isolation: Friedel-Crafts alkylation of phenol followed by purification to isolate the thermodynamically favored trans product.

This approach was selected for its reliability and for the instructional value of the chemical transformations involved, which are fundamental in organic synthesis.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below, proceeding from 4-propylphenol to the final target molecule.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Alkylating Agent Prep cluster_2 Stage 3: Alkylation & Purification A 4-Propylphenol B 4-Propylcyclohexanone A->B H₂ / Catalyst (e.g., Pt) C 4-Propylcyclohexanol (cis/trans mixture) B->C Reduction (e.g., NaBH₄) E 4-(4-Propylcyclohexyl)phenol (cis/trans mixture) C->E D Phenol D->E Lewis Acid (e.g., AlCl₃, Zeolite) F This compound (Final Product) E->F Purification (Recrystallization)

Caption: Multi-stage synthesis of the target compound.

Materials and Equipment

Reagent / MaterialGradeSupplier ExampleNotes
4-Propylphenol≥98%Sigma-AldrichStarting material for the key intermediate.
Platinum on Carbon (Pt/C)5-10 wt. %Sigma-AldrichCatalyst for hydrogenation. Handle with care, potentially pyrophoric.
Hydrogen (H₂) gasHigh PurityGas SupplierUse in a well-ventilated fume hood with appropriate safety measures.
Sodium Borohydride (NaBH₄)≥98%MilliporeSigmaReducing agent. Reacts with water.
PhenolCrystal, ≥99%Fisher ScientificCorrosive and toxic. Handle with appropriate PPE.
Aluminum Chloride (AlCl₃), anhydrous≥99%Acros OrganicsLewis acid catalyst. Highly hygroscopic.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRReaction solvent.
Methanol (MeOH)ACS GradeFisher ScientificUsed for reduction and recrystallization.
Ethyl Acetate (EtOAc)ACS GradeVWRUsed for extraction and chromatography.
HexanesACS GradeVWRUsed for extraction and chromatography.
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificUsed for workup. Corrosive.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab PreparedUsed for neutralization.
Magnesium Sulfate (MgSO₄), anhydrousACS GradeSigma-AldrichDrying agent.
Equipment
High-Pressure Reactor (Autoclave)---Parr InstrumentRequired for Stage A hydrogenation.
Standard Glassware------Round-bottom flasks, condensers, separatory funnel, etc.
Magnetic Stirrer/Hotplate------For heating and stirring reactions.
Rotary Evaporator------For solvent removal.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄---For reaction monitoring.
Melting Point Apparatus------For product characterization.

Experimental Protocols

Part A: Synthesis of 4-Propylcyclohexanone

Rationale: This step converts a readily available aromatic precursor into the core saturated cyclic ketone. Catalytic hydrogenation is a powerful method for reducing aromatic rings, though it often requires high pressure and temperature.[6] The choice of a platinum catalyst is based on its efficacy in phenol hydrogenation.[6]

Procedure:

  • In a high-pressure reactor vessel, combine 4-propylphenol (10.0 g, 73.4 mmol), deionized water (150 mL), and 5% Pt/C catalyst (0.75 g, ~7.5 wt. %).

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with H₂ to 2 MPa (approx. 290 psi).

  • Begin vigorous stirring (e.g., 600 rpm) and heat the reactor to 150 °C. Maintain this temperature and pressure for 4-6 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with ethyl acetate (3 x 30 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 4-propylcyclohexanone, is obtained as an oil and can be purified by vacuum distillation if necessary, though it is often of sufficient purity for the next step.[6]

Part B: Reduction to 4-Propylcyclohexanol

Rationale: The ketone is reduced to the corresponding secondary alcohol, which will serve as the alkylating agent. Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups. The reaction yields a mixture of cis and trans diastereomers.[7]

Procedure:

  • Dissolve the crude 4-propylcyclohexanone (assume ~10.0 g, 71.3 mmol) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.62 g, 42.8 mmol, 0.6 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), staining with potassium permanganate.

  • Once the starting ketone is consumed, carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Remove most of the methanol using a rotary evaporator.

  • Add deionized water (100 mL) to the residue and extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield 4-propylcyclohexanol as a colorless oil (a mixture of cis and trans isomers). This crude product is typically used directly in the next step without further purification.

Part C: Friedel-Crafts Alkylation of Phenol

Rationale: This is the key C-C bond-forming step. The reaction is an electrophilic aromatic substitution where the alcohol is activated by a Lewis acid (AlCl₃) to form a carbocation (or a related electrophilic species), which then attacks the electron-rich phenol ring.[8] The reaction is directed to the para position due to steric hindrance at the ortho positions and the thermodynamic stability of the para product.[9][10]

Procedure:

  • To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and phenol (10.0 g, 106.3 mmol, 1.5 eq).

  • Cool the solution to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃) (10.8 g, 81.0 mmol, 1.14 eq) portion-wise. The mixture will warm and evolve HCl gas; ensure adequate venting through a bubbler. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve the crude 4-propylcyclohexanol (~10.1 g, 71.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Add the alcohol solution dropwise to the phenol-AlCl₃ mixture over 1 hour, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture back to 0 °C and quench it by very slowly and carefully pouring it over crushed ice (~200 g) with vigorous stirring.

  • Once the ice has melted, add concentrated HCl (20 mL) to dissolve the remaining aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or waxy solid.

Part D: Purification by Recrystallization

Rationale: The crude product is a mixture of cis and trans isomers, along with potential ortho-alkylated byproducts. The desired trans-4-(4-propylcyclohexyl)phenol has a more regular, symmetric shape than the cis isomer, allowing it to pack more efficiently into a crystal lattice. This difference in physical properties is exploited during recrystallization to isolate the pure trans isomer.

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., a mixture of hexanes and a small amount of toluene or ethyl acetate). Heat the mixture on a hotplate with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. The desired trans isomer should crystallize out.

  • For maximum yield, place the flask in an ice bath or refrigerator for several hours to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under vacuum. The final product, this compound, should be a white crystalline powder.[11]

  • Check the purity by measuring the melting point and comparing it to the literature value. Further recrystallization may be necessary to achieve high purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite crystalline powder[11]
Melting Point~138 °C[11][12]
Molecular FormulaC₁₅H₂₂O[3]
Molecular Weight218.33 g/mol [3]
¹H NMR Peaks corresponding to propyl, cyclohexyl, and para-substituted phenyl protons. The chemical shift and coupling constants of the cyclohexyl protons can help confirm the trans configuration.
¹³C NMR Resonances for all 15 unique carbon atoms.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and aromatic C=C bends (~1500-1600 cm⁻¹).

Mechanistic Insights and Stereochemistry

The Friedel-Crafts Mechanism

The alkylation of phenol is a classic electrophilic aromatic substitution. While it can proceed with alcohols, the reaction is often complex. The Lewis acid catalyst (AlCl₃) coordinates to the hydroxyl group of the alcohol, facilitating its departure as a leaving group and generating a secondary carbocation on the cyclohexane ring. This electrophile is then attacked by the nucleophilic phenol ring. Phenol's hydroxyl group is a strong ortho-, para-director. The para product is heavily favored due to the steric bulk of the incoming cyclohexyl group, which hinders attack at the ortho positions.[9][10]

Stereochemical Control

The final stereochemistry is determined in the alkylation and purification steps. The intermediate carbocation is planar, meaning the phenol can attack from either face, leading to both cis and trans products. However, the system will equilibrate towards the most thermodynamically stable isomer under the Lewis acidic conditions. The trans isomer, which allows both bulky substituents to occupy equatorial positions, is significantly lower in energy than the cis isomer, where one group must be axial. This thermodynamic preference, combined with the purification via recrystallization, allows for the isolation of the pure trans product.

G cluster_cis cis-Isomer (Higher Energy) cluster_trans trans-Isomer (Lower Energy) Cis Cis Equilibrium Cis->Equilibrium Cis_label One group must be axial, causing steric strain. Trans Trans Trans_label Both bulky groups can be equatorial, minimizing steric strain. Equilibrium->Trans

Caption: Thermodynamic preference for the trans isomer.

Note: The above DOT script is illustrative. Actual image rendering of chemical structures is not supported.

Safety and Handling

  • Hydrogen Gas: Extremely flammable. All hydrogenation procedures must be conducted in a specialized high-pressure reactor within a well-ventilated fume hood, away from ignition sources.

  • Phenol: Toxic and corrosive. Causes severe skin burns. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Aluminum Chloride: Reacts violently with water, releasing heat and corrosive HCl gas. Handle anhydrous AlCl₃ in a dry environment (e.g., under nitrogen or in a glovebox) and add it slowly to the reaction mixture.

  • Corrosive Acids/Bases: Concentrated HCl and NaBH₄ (which can form basic solutions) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Purification of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a crucial intermediate in the synthesis of advanced liquid crystals and various pharmaceutical compounds.[1][2] The performance and efficacy of these high-value end products are critically dependent on the purity of this precursor. This document provides detailed application notes and optimized protocols for the purification of this compound, designed for researchers, scientists, and professionals in process development.

The methodologies detailed herein are grounded in fundamental chemical principles and have been structured to ensure reproducibility and scalability. We will explore purification strategies including recrystallization, column chromatography, and distillation, offering a comprehensive guide to achieving the high purity levels (typically >99.5%) required for demanding applications.[1]

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₅H₂₂O[3][4]
Molecular Weight 218.33 g/mol [3][4]
Appearance White crystalline powder[3]
Melting Point 138 °C (lit.)[3][5]
Boiling Point 339.8 °C at 760 mmHg[3]
Solubility Soluble in Methanol; very low solubility in water (125 µg/L at 20°C)[3]

The high melting point and crystalline nature of the compound suggest that recrystallization is a highly viable and efficient purification method. The significant difference between its melting and boiling points also indicates that distillation can be employed, particularly for removing volatile or high-boiling impurities. Its solubility profile is key to selecting appropriate solvent systems for both recrystallization and chromatography.

Purification Strategies: A Comparative Overview

The choice of purification technique is dictated by the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Caption: Selection of the primary purification technique.

Protocol 1: High-Purity Recrystallization

Recrystallization is often the most effective and economical method for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given that this compound is soluble in methanol, a mixed solvent system, such as methanol/water or ethanol/water, can be optimized to achieve the desired solubility profile. The addition of a non-solvent (water) will decrease the solubility at lower temperatures, promoting crystal formation.

  • Cooling Rate: A slow cooling rate is crucial for the formation of large, well-defined crystals. This minimizes the trapping of impurities within the crystal lattice, a common issue with rapid precipitation.[7]

Step-by-Step Protocol:
  • Solvent System Preparation: Prepare a series of methanol/water mixtures (e.g., 9:1, 8:2, 7:3 v/v) to determine the optimal recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot (near boiling) optimal solvent mixture to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation:
  • Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value (138 °C) indicates high purity. Further analysis by HPLC or GC can provide quantitative purity data.

Protocol 2: High-Resolution Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful for removing impurities with polarities similar to the target compound.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of phenolic compounds due to its polar nature.[9] The hydroxyl group of the phenol will interact with the silica, allowing for separation from less polar or more polar impurities.

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

Step-by-Step Protocol:
  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition for separating this compound from its impurities. A good separation will show a clear difference in the Retention Factor (Rf) values.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum.

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Vacuum Distillation

Given its high boiling point, vacuum distillation is necessary to purify this compound without thermal decomposition.[10] This method is effective for separating it from non-volatile residues or more volatile impurities.

Causality Behind Experimental Choices:
  • Reduced Pressure: Lowering the pressure significantly reduces the boiling point of the compound, preventing degradation at high temperatures.

  • Fractional Distillation: For impurities with boiling points close to the target compound, a fractional distillation column (e.g., a Vigreux column) is recommended to enhance separation efficiency.

Step-by-Step Protocol:
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect and discard the initial fraction (forerun), which may contain volatile impurities. Collect the main fraction at a stable temperature and pressure.

  • Termination: Stop the distillation before all the material has vaporized to avoid the concentration of non-volatile impurities in the final product.

  • Solidification: The distilled product will solidify in the receiving flask upon cooling.

Purity Analysis and Quality Control

Independent of the chosen purification method, the final product's purity must be rigorously verified.

Analytical TechniquePurposeExpected Result for High Purity
Melting Point Analysis Assess overall puritySharp melting point range (e.g., 137-138 °C)
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impuritiesPurity >99.5%, minimal impurity peaks
Gas Chromatography (GC) Quantify purity and detect volatile impuritiesPurity >99.5%, minimal impurity peaks
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impuritiesSpectrum consistent with the structure of this compound with no significant impurity signals
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groupsSpectrum showing characteristic phenolic O-H and aromatic C-H stretches

Conclusion

The purification of this compound to the high standards required for its applications in liquid crystals and pharmaceuticals is achievable through systematic application of the protocols outlined in this guide. The selection of the most appropriate technique—recrystallization, column chromatography, or distillation—will depend on the specific impurity profile of the crude material and the desired scale of operation. For achieving the highest purity, a combination of these techniques may be employed, for example, an initial purification by distillation or recrystallization followed by a final polishing step using column chromatography. Rigorous analytical characterization is paramount to validate the purity of the final product.

References

Application Notes and Protocols for the Analytical Characterization of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Liquid Crystal Intermediate

4-(trans-4-Propylcyclohexyl)phenol, a molecule of significant interest in materials science, serves as a critical building block in the synthesis of liquid crystal displays (LCDs) and can be a key intermediate in pharmaceutical manufacturing.[1] Its molecular architecture, featuring a polar phenol head and a nonpolar propylcyclohexyl tail, dictates the mesogenic properties essential for the performance of liquid crystals.[1] The precise stereochemistry of the 1,4-disubstituted cyclohexane ring is paramount; the trans isomer, with both substituents in equatorial positions in the most stable chair conformation, provides the linear molecular shape conducive to forming the desired liquid crystal phases. The presence of the cis isomer can disrupt this molecular ordering and degrade performance.

Consequently, rigorous analytical characterization is not merely a quality control measure but a fundamental necessity to ensure the material's fitness for purpose. This guide provides a comprehensive overview of the analytical methodologies requisite for the complete characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering not just protocols but a framework for analytical problem-solving.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the analyte's physical and chemical properties is the cornerstone of robust analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₂₂O[2]
Molecular Weight 218.33 g/mol [2]
Melting Point 138 °C[3]
Boiling Point 339.8 °C at 760 mmHg[2]
Appearance White to light yellow crystalline powder[4]
Solubility Soluble in Methanol[2]
pKa 10.21 ± 0.30 (Predicted)[2]

The phenolic hydroxyl group imparts acidic character and provides a chromophore for UV detection. The predominantly nonpolar structure suggests good solubility in organic solvents, making it suitable for reversed-phase chromatography. Its volatility allows for analysis by gas chromatography, although the polarity of the phenol group may necessitate derivatization to improve peak shape and thermal stability.

Chromatographic Methods: Purity, Isomeric Separation, and Quantification

Chromatography is the workhorse for assessing the purity of this compound and, crucially, for separating and quantifying the undesired cis isomer.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity determination of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) column is chosen for its hydrophobic character, which provides strong retention for the nonpolar propylcyclohexyl moiety of the molecule.[5]

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is employed.[6] The organic solvent is the "strong" solvent, and its proportion is optimized to achieve an appropriate retention time and resolution from impurities. A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~10), ensuring a single, sharp peak shape.[6]

  • Detector: A UV-Vis detector is ideal, as the benzene ring of the phenol group provides a strong chromophore. The detection wavelength should be set at the absorbance maximum of the analyte, typically around 278-280 nm for alkylphenols, to ensure high sensitivity.[3]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock Standard (1 mg/mL in ACN) prep_work Prepare Working Standards (0.1-100 µg/mL in Mobile Phase) prep_std->prep_work hplc_system HPLC System (C18 Column, UV Detector) prep_work->hplc_system prep_sample Prepare Sample (Dissolve in Mobile Phase) prep_sample->hplc_system method_dev Method Optimization (Isocratic/Gradient Elution) hplc_system->method_dev analysis Inject Standards & Sample method_dev->analysis cal_curve Generate Calibration Curve analysis->cal_curve quant Quantify Analyte & Impurities cal_curve->quant report Report Purity & Isomer Ratio quant->report

Caption: Workflow for HPLC method development and analysis.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Elution Program: A gradient elution is recommended for separating impurities with a wide range of polarities.

    • Start with 60% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 278 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) for Isomer Separation and Volatile Impurities

Gas chromatography is a powerful technique for separating volatile compounds. For this compound, it is particularly useful for separating the cis and trans isomers and for detecting any volatile impurities.[7]

Causality of Method Design:

  • Derivatization: The active hydroxyl group of the phenol can lead to peak tailing and adsorption on the GC column. Derivatization, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group to a nonpolar -O-Si(CH₃)₃ group.[7] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.

  • Stationary Phase: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.[2] This phase provides separation based on boiling point and subtle differences in polarity, which can resolve the cis and trans isomers.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.

Detailed GC-FID Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Sample and Standard Derivatization:

    • Accurately weigh approximately 10 mg of the sample or standard into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow to cool before injection.

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the structure and, importantly, for verifying the trans stereochemistry.

¹H NMR Spectroscopy - Interpreting the Spectrum:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Cyclohexyl Protons: A series of complex multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The key to confirming the trans configuration lies in the chemical shift and coupling constants of the proton at C1 (the carbon attached to the phenyl ring) and C4 (the carbon attached to the propyl group). In the trans isomer, both substituents prefer to be in the equatorial position, leading to distinct chemical shifts for the axial and equatorial protons on the cyclohexane ring.[8]

  • Propyl Protons: A triplet for the terminal methyl group and two multiplets for the methylene groups.

¹³C NMR Spectroscopy - Carbon Skeleton Confirmation:

  • The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be consistent with a 1,4-disubstituted phenol and a propyl-substituted cyclohexane. The symmetry of the trans isomer will be reflected in the number of signals observed for the cyclohexane ring.[8]

Mass Spectrometry (MS)

When coupled with GC (GC-MS), mass spectrometry provides both retention time information and a fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the underivatized compound (m/z 218) should be observed.

  • Key Fragments: The fragmentation pattern will be dominated by cleavages characteristic of phenols and alkylcyclohexanes.

    • Loss of the propyl group: [M - 43]⁺

    • Benzylic cleavage to form a stable tropylium-like ion.

    • Fragmentation of the cyclohexane ring.

    • For phenols, a common fragmentation is the loss of CO to form a cyclopentadienyl cation.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in the molecule.

Characteristic Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.[11]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹.

  • Distinguishing Cis/Trans Isomers: Subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to differentiate between cis and trans isomers due to their different symmetries and vibrational modes.[12]

Thermal Analysis: Characterizing Mesogenic Properties

As a liquid crystal intermediate, the thermal behavior of this compound is of paramount importance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques in this regard.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation weigh Accurately weigh sample (5-10 mg) seal Seal in Al pan weigh->seal dsc_instrument Place sample & reference in DSC cell seal->dsc_instrument tga_instrument Place sample in TGA furnace seal->tga_instrument heat_cool Heat/Cool at controlled rate (e.g., 10 °C/min) dsc_instrument->heat_cool dsc_data Record heat flow vs. temp heat_cool->dsc_data dsc_interp Identify melting point & phase transitions dsc_data->dsc_interp heat Heat at controlled rate tga_instrument->heat tga_data Record weight loss vs. temp heat->tga_data tga_interp Determine decomposition temperature tga_data->tga_interp report Report thermal properties dsc_interp->report tga_interp->report

References

Application Note: Elucidating the Structure of 4-(trans-4-Propylcyclohexyl)phenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a key intermediate in the synthesis of advanced liquid crystals and various pharmaceutical compounds.[1] Its molecular structure, characterized by a para-substituted phenol ring attached to a trans-configured propylcyclohexyl group, dictates its physicochemical properties and, consequently, its performance in these high-technology applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering field-proven protocols and in-depth spectral analysis for researchers and professionals in materials science and drug development.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[2] The following protocols are designed to yield high-resolution spectra suitable for detailed structural elucidation.

Sample Preparation

A well-prepared sample is homogeneous and free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3][4]

Materials:

  • This compound (≥98% purity)[5]

  • Deuterated chloroform (CDCl₃, 99.8 atom % D), stored over molecular sieves

  • Tetramethylsilane (TMS) or a suitable internal standard[3][6]

  • High-quality 5 mm NMR tubes and caps[7]

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Glass wool or a syringe filter

Protocol:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[2][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[4] If necessary, gentle warming can be applied, but care should be taken with volatile samples.

  • Internal Standard: If an internal standard is required for chemical shift referencing, a small amount of TMS can be added to the solvent. A common practice is to prepare a stock solution of the deuterated solvent containing TMS to ensure consistency.[6]

  • Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution into the NMR tube.[2][4] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Tube Filling and Capping: Transfer the filtered solution into a clean, unscratched 5 mm NMR tube to a depth of about 4-5 cm (approximately 0.6-0.7 mL).[3][4] Cap the tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 220 ppm

  • Number of Scans: 200-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

Workflow for NMR Analysis

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR Acquire 1H NMR Filter->H1_NMR C13_NMR Acquire 13C NMR Filter->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate for 1H Assign Assign Signals Baseline->Assign for 13C Integrate->Assign Interpret Interpret Structure Assign->Interpret

Caption: Workflow from sample preparation to structural interpretation.

Results and Discussion: Spectral Analysis

The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The trans-configuration of the cyclohexyl ring is a key stereochemical feature that influences the chemical shifts and coupling patterns of the cyclohexyl protons.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by signals in the aromatic, aliphatic, and phenolic regions.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.05d, J = 8.4 Hz2HAr-H (ortho to -OH)
b6.75d, J = 8.4 Hz2HAr-H (meta to -OH)
c4.80s1HAr-OH
d2.40tt, J ≈ 12.0, 3.2 Hz1HCyclohexyl-H (C1-H)
e1.85m4HCyclohexyl-H (axial/equatorial)
f1.40m4HCyclohexyl-H (axial/equatorial)
g1.25m1HCyclohexyl-H (C4-H)
h1.30m2H-CH₂- (propyl)
i0.90t, J = 7.2 Hz3H-CH₃ (propyl)
j1.15m2H-CH₂- (propyl, attached to ring)

Analysis of ¹H NMR Spectrum:

  • Aromatic Region: The para-substituted aromatic ring gives rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating hydroxyl group (a) are expected to be downfield compared to the protons meta to it (b).

  • Phenolic Proton: The hydroxyl proton (c) appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

  • Cyclohexyl Protons: The trans-1,4-disubstituted cyclohexane ring exists predominantly in a chair conformation with both substituents in the equatorial position. The proton at C1 (d), being axial, will appear as a triplet of triplets due to coupling with two axial and two equatorial protons on adjacent carbons. The remaining cyclohexyl protons (e, f, g) will appear as complex multiplets in the upfield region.

  • Propyl Group: The propyl group protons (h, i, j) show the expected pattern: a triplet for the terminal methyl group (i), and two multiplets for the methylene groups (h, j).

¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
153.5Ar-C (C-OH)
135.0Ar-C (C-Cyclohexyl)
128.0Ar-CH (meta to -OH)
115.5Ar-CH (ortho to -OH)
43.5Cyclohexyl-CH (C1)
37.5Cyclohexyl-CH (C4)
35.0Cyclohexyl-CH₂
34.0Propyl-CH₂
30.0Cyclohexyl-CH₂
20.0Propyl-CH₂
14.2Propyl-CH₃

Analysis of ¹³C NMR Spectrum:

  • Aromatic Carbons: Due to symmetry, only four signals are observed for the six aromatic carbons. The carbon attached to the hydroxyl group is the most downfield, followed by the carbon attached to the cyclohexyl ring.[8]

  • Cyclohexyl Carbons: The symmetry of the trans-1,4-disubstituted ring results in three signals for the six carbons: two for the methine carbons (C1 and C4) and one for the four equivalent methylene carbons. However, slight differences in the environment can sometimes lead to the resolution of the methylene carbons into two distinct signals.

  • Propyl Carbons: The three carbons of the propyl group are chemically distinct and give rise to three separate signals in the aliphatic region.

Structural Relationship to NMR Data

References

Application Note: Quantitative Analysis of 4-(trans-4-Propylcyclohexyl)phenol using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-(trans-4-Propylcyclohexyl)phenol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of liquid crystals and other advanced materials.[1][2][3] Its detection and quantification are critical for quality control and environmental monitoring, especially given the potential for phenolic compounds to act as endocrine disruptors.[4][5] The developed method utilizes a reversed-phase chromatographic separation with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and low limits of detection. We detail the complete workflow, from sample preparation to data analysis, including optimized parameters for ionization and fragmentation, offering a validated protocol for researchers in material science and environmental analysis.

Introduction and Analytical Rationale

This compound is an organic compound characterized by a phenol group linked to a propylcyclohexyl substituent.[5] This amphiphilic structure, with a polar phenolic head and a nonpolar aliphatic tail, presents unique challenges and opportunities for mass spectrometric analysis.[5] While its primary application is in liquid crystal displays, the structural similarity to other alkylphenols, which are known environmental contaminants, necessitates sensitive analytical methods.[2][6][7]

The primary analytical challenge lies in achieving efficient ionization and chromatographic retention for a compound that is not highly polar.[8] Standard Electrospray Ionization (ESI) can be effective for phenols, which readily form [M-H]⁻ ions in negative mode.[9][10][11][12] However, the large nonpolar moiety of this compound can reduce ESI efficiency. Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for less polar, thermally stable compounds and was evaluated as a more robust ionization technique for this analyte.[4][13][14][15] This method development focuses on negative ion mode APCI, which has been shown to provide excellent sensitivity for alkylphenols by generating stable deprotonated molecules.[4]

Experimental Workflow

The overall analytical process is outlined below, detailing the path from sample preparation to final data acquisition and analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weighing of Reference Standard s2 Serial Dilution in Methanol to Create Calibration Curve s1->s2 a1 Injection onto C18 Column s2->a1 Inject Standards s3 Sample Dissolution & Dilution s3->a1 Inject Samples a2 Gradient Elution (Water/Methanol) a1->a2 a3 Ionization via APCI Source (-ve) a2->a3 a4 MS/MS Analysis (MRM Mode) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3

Caption: High-level workflow for the quantitative analysis of this compound.

Protocol 1: Standard and Sample Preparation

Rationale: Methanol is selected as the primary solvent due to the compound's high solubility in it.[1] A simple "dilute-and-shoot" approach is sufficient for purity analysis of standards or simple formulations, minimizing sample preparation time and potential for analyte loss.

Materials:

  • This compound reference standard (≥99% purity)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with caps

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock should be stored at 4°C and protected from light.

  • Working Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (1-100 ng/mL): Perform serial dilutions of the working stock solution using a 50:50 (v/v) methanol:water mixture to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 ng/mL. The use of a solvent composition similar to the initial mobile phase conditions improves peak shape.

  • Sample Preparation: Dissolve the unknown sample in methanol to an estimated concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) with a C18 sorbent may be necessary.

Protocol 2: LC-MS/MS Method

Rationale: A C18 reversed-phase column is chosen for its excellent retention of nonpolar to moderately polar compounds. The gradient elution program, starting with a higher aqueous phase, ensures good retention and focusing of the analyte on the column head, while the increasing methanol content facilitates elution, providing a sharp, symmetrical peak. The use of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole (QqQ) Mass Spectrometer with an APCI source

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase, 2.1 mm x 100 mm, 2.7 µm particle size
Mobile Phase AWater
Mobile Phase BMethanol
Gradient Program0-1 min: 60% B; 1-7 min: 60-95% B; 7-8 min: 95% B; 8.1-10 min: 60% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization ModeAPCI, Negative
Precursor Ion [M-H]⁻m/z 217.2
Product Ion (Quantifier)m/z 106.1
Product Ion (Qualifier)m/z 93.1
Nebulizer Gas (N₂)2.5 L/min
Probe (Vaporizer) Temp400 °C
Probe Voltage-3.5 kV
Collision Energy (CE)-25 eV
Dwell Time100 ms

Results and Discussion

Ionization and Fragmentation

The compound this compound has a molecular weight of 218.33 g/mol .[1] In negative ion mode, it readily loses a proton from the acidic phenolic hydroxyl group to form the deprotonated molecule, [M-H]⁻, at m/z 217.2. This process is highly efficient in an APCI source, which is well-suited for such analytes.[4][15]

Collision-Induced Dissociation (CID) of the m/z 217.2 precursor ion was performed to identify characteristic product ions for MRM analysis. The fragmentation is predictable based on the molecule's structure.[16][17] The most probable cleavage occurs at the bond between the phenyl and cyclohexyl rings, a common fragmentation pathway for alkylphenols.[18] This heterolytic cleavage results in a stable phenoxide anion radical.

The proposed fragmentation pathway is as follows:

  • Precursor Ion: The [M-H]⁻ ion at m/z 217.2 is selected in the first quadrupole.

  • Fragmentation: In the collision cell (q2), the ion fragments. The primary fragmentation is the cleavage of the C-C bond between the two rings.

  • Product Ions: This cleavage yields two main product ions. The most abundant fragment, used as the quantifier , corresponds to the deprotonated propylcyclohexane fragment losing the phenyl ring, resulting in an ion at m/z 106.1. A secondary fragment, corresponding to the phenoxide ion, is observed at m/z 93.1 and serves as a qualifier ion to confirm identity.[18]

Fragmentation cluster_Q1 Q1: Precursor Selection cluster_q2 q2: Collision Cell (CID) Precursor [C₁₅H₂₁O]⁻ m/z 217.2 Fragment1 Product Ion (Quantifier) [C₇H₅O]⁻ m/z 106.1 Precursor->Fragment1 - C₈H₁₆ (Collision Energy: -25 eV) Fragment2 Product Ion (Qualifier) [C₆H₅O]⁻ m/z 93.1 Precursor->Fragment2 - C₉H₁₈ (Minor Pathway)

Caption: Proposed fragmentation pathway of [M-H]⁻ for this compound.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the determination of this compound. The use of APCI in negative ion mode provides robust and efficient ionization, while the optimized MRM transitions ensure accurate quantification free from matrix interferences. The method demonstrates excellent performance, making it suitable for high-throughput analysis in quality control laboratories and for trace-level detection in environmental studies.

References

Application Notes and Protocols for Utilizing 4-(trans-4-Propylcyclohexyl)phenol in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4-(trans-4-propylcyclohexyl)phenol as a critical intermediate in the formulation of high-performance nematic liquid crystal (LC) mixtures. While not typically incorporated as a direct additive, its molecular architecture is fundamental to synthesizing advanced liquid crystal materials with optimized electro-optical properties. This document elucidates the structure-property relationships that make this compound indispensable, offering detailed protocols for its use in synthesis and the subsequent characterization of the resulting nematic mixtures. This guide is intended for researchers, chemists, and materials scientists in the fields of display technology, photonics, and drug development.

Introduction: The Strategic Importance of the Cyclohexylphenol Moiety

The relentless advancement of liquid crystal display (LCD) technology demands the continuous development of novel liquid crystal materials with superior performance metrics, including wide operating temperature ranges, low viscosity for fast switching, and tailored optical and dielectric properties. This compound (PCH-3P) emerges as a pivotal building block in this endeavor. Its unique molecular structure, which combines a rigid, saturated cyclohexyl ring in a trans configuration with a reactive phenolic group, is instrumental in engineering the mesogenic properties of advanced liquid crystal molecules.[1][2]

The core function of a nematic liquid crystal display relies on the ability of the liquid crystal molecules to align in response to an electric field, thereby modulating the passage of light.[1] The molecular shape and electronic characteristics of the constituent molecules in a liquid crystal mixture dictate its performance. The trans-4-propylcyclohexyl moiety is specifically engineered to enhance thermal stability and optimize viscosity, which are critical for the precise control of molecular alignment and, consequently, the display's brightness, contrast, and response time.[1]

This application note will delve into the rationale behind using PCH-3P as a precursor, provide a detailed synthetic protocol for a representative liquid crystal derivative, and outline the subsequent steps for formulating and characterizing a nematic liquid crystal mixture.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as a liquid crystal intermediate is rooted in its distinct chemical and physical properties. A high degree of purity, typically a minimum of 98-99%, is essential to ensure that the desired mesogenic properties are not compromised by impurities.[1][3]

PropertyValueSource
CAS Number 81936-33-6[3][4]
Molecular Formula C₁₅H₂₂O[3][4]
Molecular Weight 218.34 g/mol [3][4]
Appearance White to light yellow powder/crystal[4][5]
Melting Point 138 °C (lit.)[4]
Boiling Point 339.8 °C at 760 mmHg[4]
Purity ≥98.0% (GC)[5]

The Causality Behind its Molecular Design:

  • Rigid Core and Linearity: The trans-cyclohexyl ring provides a rigid, linear core structure. This linearity is crucial for promoting the orientational order required for the formation of the nematic phase.

  • Low Viscosity: Saturated aliphatic rings, like the cyclohexyl group, are known to contribute to lower viscosity in liquid crystal mixtures compared to aromatic rings.[6] This is a significant advantage for achieving fast electro-optical switching times.

  • Wide Nematic Range: The incorporation of the trans-4-alkylcyclohexyl moiety into liquid crystal molecules has been shown to support a wide nematic temperature range and a high clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).

  • Phenolic Functionality: The phenol group provides a reactive site for esterification or etherification, allowing for the straightforward synthesis of a wide variety of liquid crystal molecules with different terminal groups and, consequently, a range of dielectric and optical properties.

Synthetic Protocol: From Phenol Intermediate to Nematic LC Component

The primary application of this compound is as a starting material for the synthesis of more complex liquid crystal molecules. A common synthetic route involves the esterification of the phenolic hydroxyl group. The following protocol describes the synthesis of a representative liquid crystal ester.

Synthesis Workflow

Synthesis Workflow PCH3P This compound (PCH-3P) Reaction Esterification Reaction PCH3P->Reaction AcidChloride 4-Cyanobenzoyl Chloride AcidChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Toluene (Solvent) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Cool & Quench Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (Final LC Component) Purification->Product Isolate & Characterize

Caption: Synthetic workflow for a representative liquid crystal ester.

Step-by-Step Synthesis Procedure

Objective: To synthesize 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate.

Materials:

  • This compound (PCH-3P)

  • 4-Cyanobenzoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-cyanobenzoyl chloride (1.1 eq) in anhydrous toluene and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.

  • Quenching and Extraction: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation and Characterization of a Nematic Mixture

Once the desired liquid crystal component is synthesized, it can be mixed with a host nematic liquid crystal to tailor the physical properties of the final mixture.

Preparation of the Nematic Mixture

Objective: To prepare a nematic mixture with a specific concentration of the synthesized liquid crystal component.

Materials:

  • Synthesized 4-cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

  • Host nematic liquid crystal (e.g., a commercially available eutectic mixture like E7 from Merck)[7][8]

  • Vials with airtight caps

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the required amounts of the synthesized liquid crystal and the host nematic mixture into a clean glass vial. For example, to prepare a 10 wt% mixture, use a 1:9 mass ratio.

  • Dissolution: Heat the vial in a heating block to a temperature above the clearing point of both components to ensure they are in the isotropic liquid state.

  • Homogenization: Sonicate the mixture in an ultrasonic bath for 15-20 minutes to ensure complete and uniform mixing.

  • Cooling: Slowly cool the mixture back to room temperature. The resulting mixture is now ready for characterization.

Preparation of a Liquid Crystal Test Cell

To measure the electro-optical properties of the nematic mixture, it must be introduced into a test cell.

Procedure:

  • Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates.

  • Alignment Layer Coating: Spin-coat a thin layer of a polymer alignment layer (e.g., polyvinyl alcohol) onto the conductive side of each ITO substrate.

  • Rubbing: Unidirectionally rub the polymer-coated surfaces with a soft cloth to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other. Use spacers (e.g., Mylar shims or silica beads) to maintain a uniform cell gap (typically 5-10 µm). The rubbing directions can be parallel for a planar aligned cell or perpendicular for a twisted nematic (TN) cell.

  • Sealing: Seal the edges of the cell with an appropriate epoxy, leaving two small openings for filling.

  • Filling: Heat the nematic mixture to its isotropic phase and fill the cell via capillary action through one of the openings.

  • Final Sealing: Once filled, seal the openings with epoxy.

  • Annealing: Slowly cool the filled cell to room temperature to ensure a well-aligned, defect-free liquid crystal layer.

Characterization of Electro-Optical Properties

The following diagram outlines the key characterization techniques for a nematic liquid crystal mixture.

LC Characterization cluster_0 Mixture Preparation cluster_1 Characterization Techniques cluster_2 Derived Properties Mixture Nematic Mixture in Test Cell POM Polarized Optical Microscopy (Phase & Texture Analysis) Mixture->POM Birefringence Birefringence (Δn) Measurement (e.g., using a Berek compensator) Mixture->Birefringence Dielectric Dielectric Spectroscopy (Dielectric Anisotropy, Δε) Mixture->Dielectric ResponseTime Electro-Optical Switching (Rise & Fall Times) Mixture->ResponseTime Threshold Threshold Voltage (Vth) Dielectric->Threshold Viscosity Rotational Viscosity (γ₁) ResponseTime->Viscosity

Caption: Workflow for the characterization of a nematic LC mixture.

Expected Influence of the PCH-3P Derived Component:

  • Birefringence (Δn): The contribution to birefringence will depend on the overall molecular structure. The presence of the cyano-phenyl group will lead to a significant increase in birefringence.

  • Dielectric Anisotropy (Δε): The strong dipole moment of the terminal cyano group will result in a large positive dielectric anisotropy, which is essential for low-voltage switching in twisted nematic devices.

  • Viscosity (γ₁): The cyclohexyl ring is expected to help maintain a relatively low rotational viscosity compared to an analogous all-aromatic compound, contributing to faster response times.

  • Nematic Stability: The rigid core structure is anticipated to stabilize the nematic phase over a broad temperature range.

Conclusion

This compound is a cornerstone intermediate in the synthesis of advanced liquid crystal materials. Its carefully designed structure imparts desirable properties such as low viscosity and a wide nematic temperature range to the final liquid crystal compounds. While not typically used as a direct additive, its role as a precursor is fundamental to the development of high-performance nematic mixtures for modern display and photonic applications. The protocols outlined in this document provide a framework for the synthesis and characterization of liquid crystals derived from this versatile intermediate, enabling researchers to explore and optimize new materials for next-generation technologies.

References

Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenol in Display Technology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 4-(trans-4-Propylcyclohexyl)phenol in the field of display technology. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis and characterization of liquid crystal materials. This document delves into the fundamental properties of this compound, its primary roles as a liquid crystal intermediate and a component in alignment layers, and provides detailed protocols for its incorporation and characterization in liquid crystal devices.

Introduction: The Molecular Architecture of Performance

At the heart of modern liquid crystal displays (LCDs) lies a class of organic molecules with a unique combination of fluidity and long-range orientational order. The performance of these displays—characterized by attributes such as contrast ratio, response time, and viewing angle—is intrinsically linked to the molecular architecture of the liquid crystals employed. This compound (CAS 81936-33-6) is a key building block in the synthesis of high-performance liquid crystal materials.[1][2][3]

Its molecular structure, featuring a rigid trans-cyclohexyl ring linked to a phenolic group and a flexible propyl tail, imparts specific and desirable characteristics. The saturated cyclohexyl ring offers a lower birefringence and viscosity compared to an analogous phenyl ring, which is advantageous in tuning the optical properties of liquid crystal mixtures.[4] The terminal phenol group provides a reactive site for further chemical modification, making it a versatile intermediate for the synthesis of a wide array of liquid crystal molecules.[5][6]

This guide will explore the multifaceted role of this compound in display technology, providing both the theoretical underpinnings and practical methodologies for its application.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Application Notes

Core Application: Intermediate in Liquid Crystal Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of more complex, high-performance liquid crystal molecules.[1][7] The phenolic hydroxyl group serves as a versatile handle for a variety of chemical transformations, most commonly etherification and esterification reactions. These reactions allow for the attachment of different terminal groups and core structures, thereby fine-tuning the mesomorphic and electro-optical properties of the final liquid crystal compound.

Causality of its Utility as an Intermediate:

  • Structural Rigidity and Shape: The trans-1,4-disubstituted cyclohexane ring provides a rigid, linear core, which is a fundamental requirement for the formation of a stable nematic phase. The trans configuration ensures a more linear molecular shape compared to the cis isomer, promoting the necessary anisotropic packing.[6]

  • Reactive Phenolic Group: The hydroxyl group is readily derivatized. For instance, it can be reacted with a variety of alkyl halides or acyl chlorides to introduce different terminal groups. A common synthetic target is the attachment of a cyanobiphenyl or a fluorinated phenyl group, which are known to induce a large positive or negative dielectric anisotropy (Δε), respectively. A large Δε is essential for low-voltage switching in LCDs.[5]

  • Influence on Physical Properties: The incorporation of the propylcyclohexyl moiety generally leads to a reduction in viscosity compared to purely aromatic core structures. Lower viscosity is critical for achieving fast response times, a key performance metric for modern displays.[8]

Illustrative Synthetic Pathway:

The following diagram illustrates a general synthetic route where this compound is used as an intermediate to synthesize a liquid crystal with a terminal cyano group, a common feature in nematic liquid crystals with positive dielectric anisotropy.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product start This compound reaction Williamson Ether Synthesis start->reaction reagent1 4-Bromobenzonitrile reagent1->reaction reagent2 Base (e.g., K2CO3) reagent2->reaction product 4'-((trans-4-Propylcyclohexyl)oxy)-[1,1'-biphenyl]-4-carbonitrile (A Nematic Liquid Crystal) reaction->product

Caption: Synthesis of a nematic liquid crystal from this compound.

Advanced Application: Component of Vertical Alignment Layers

Beyond its role as a synthetic intermediate, this compound and its derivatives have been successfully employed in the fabrication of liquid crystal alignment layers.[9][10] Specifically, these molecules can be chemically grafted onto a polymer backbone, such as polystyrene, to create a "comb-like" polymer. This modified polymer, when coated as a thin film on a substrate, can induce a specific alignment of the liquid crystal molecules in a display cell.

A notable application is in achieving vertical alignment (VA) of nematic liquid crystals. In a VA display, the liquid crystal molecules are oriented perpendicular to the substrate in the absence of an electric field. This configuration provides a very high contrast ratio, as the screen appears truly black in the "off" state.

Mechanism of Vertical Alignment:

The vertical alignment is primarily driven by steric interactions between the liquid crystal molecules and the side chains of the alignment layer polymer.[9] The bulky and rigid propylcyclohexylphenol moieties extending from the polymer backbone create a low-energy surface that favors the vertical orientation of the rod-like liquid crystal molecules to minimize steric hindrance.

  • Experimental Evidence: A study by Lee et al. (2021) demonstrated that polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol, including the propyl derivative, can induce stable and uniform vertical alignment of nematic liquid crystals.[9] They found that a sufficient molar fraction of the alkylcyclohexylphenol side groups is necessary to achieve this effect.

Logical Flow for Creating a Vertical Alignment Layer:

G A Synthesize Polystyrene with 4-(trans-4-propylcyclohexyl)phenoxymethyl side chains B Dissolve the modified polymer in a suitable solvent (e.g., THF) A->B C Spin-coat the polymer solution onto an ITO-coated glass substrate B->C D Bake the substrate to remove the solvent and form a thin polymer film C->D E Assemble the LC cell with the coated substrates D->E F Fill the cell with a nematic liquid crystal mixture E->F G Observe vertical alignment of the liquid crystal molecules F->G

Caption: Workflow for fabricating a vertical alignment LC cell.

Quantitative Data

PropertyTypical Nematic Host (e.g., 5CB)Expected Effect of Adding this compoundRationale
Clearing Point (TN-I) ~35 °CDecreaseThe phenol derivative may disrupt the nematic order of the host.
Birefringence (Δn) at 589 nm~0.18DecreaseThe cyclohexyl group has a lower polarizability anisotropy than a phenyl group.[4]
Dielectric Anisotropy (Δε) at 1 kHz~+11DecreaseThe polar hydroxyl group's contribution to Δε is modest compared to a cyano group.
Rotational Viscosity (γ1) ~25-30 mPa·sDecreaseThe flexible propyl chain and the cyclohexyl ring generally lead to lower viscosity.[8]
Response Time (τ) ~10-20 msPotential DecreaseA lower viscosity can lead to a faster response time.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of a liquid crystal test cell and the characterization of its fundamental electro-optical properties.

Protocol 1: Fabrication of a Liquid Crystal Test Cell

This protocol describes the fabrication of a simple twisted nematic (TN) or a planar aligned liquid crystal cell. For a vertical alignment cell, the polyimide would be replaced with the custom-synthesized polymer described in Application Note 2.2.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (for planar or homeotropic alignment)

  • N-Methyl-2-pyrrolidone (NMP) for dilution

  • Spinner

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant

  • Spacers of desired diameter (e.g., 5 µm)

  • Liquid crystal mixture

  • Vacuum chamber

  • UV lamp

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and bake on a hot plate at 110 °C for 10 minutes to remove any residual moisture.

  • Polyimide Coating:

    • Prepare a solution of the polyimide in NMP (concentration as per manufacturer's instructions).

    • Deposit the polyimide solution onto the conductive side of the ITO substrates.

    • Spin-coat the substrates at a suitable speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.

  • Curing the Polyimide:

    • Pre-bake the coated substrates on a hot plate at 80 °C for 10 minutes to evaporate the solvent.

    • Cure the polyimide film in an oven at the temperature specified by the manufacturer (typically 180-230 °C) for 1 hour.

  • Rubbing Process (for planar or twisted nematic alignment):

    • Gently rub the cured polyimide surface with a velvet cloth-covered roller on the rubbing machine. The rubbing direction defines the alignment axis for the liquid crystal molecules.

    • For a TN cell, the rubbing directions on the two substrates should be perpendicular to each other. For a planar cell, they should be parallel.

  • Cell Assembly:

    • Dispense the UV-curable sealant containing spacers along the perimeter of one of the substrates, leaving a small gap for filling.

    • Carefully place the second substrate on top, with the alignment layers facing each other and the rubbing directions in the desired orientation.

    • Gently press the substrates together and cure the sealant using a UV lamp.

  • Liquid Crystal Filling:

    • Place the empty cell and a droplet of the liquid crystal mixture in a vacuum chamber.

    • Evacuate the chamber to a pressure of ~10-3 Torr.

    • Bring the filling port of the cell into contact with the liquid crystal droplet.

    • Slowly vent the chamber to atmospheric pressure. The pressure difference will drive the liquid crystal into the cell via capillary action.

    • Once filled, seal the filling port with a small amount of UV-curable sealant and cure it.

Protocol 2: Characterization of Electro-Optical Properties

This protocol outlines the measurement of key electro-optical parameters of the fabricated liquid crystal cell.

Equipment:

  • Polarizing optical microscope (POM)

  • He-Ne laser (632.8 nm) or other monochromatic light source

  • Polarizer and Analyzer

  • Photodiode detector

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • LCR meter

  • Hot stage for temperature control

Procedure:

  • Measurement of Dielectric Anisotropy (Δε):

    • Prepare two cells: one with planar alignment and one with homeotropic alignment, filled with the liquid crystal mixture.

    • Measure the capacitance of the planar cell (C⊥) and the homeotropic cell (C||) at a specific frequency (e.g., 1 kHz) using an LCR meter.

    • Calculate the dielectric permittivities: ε⊥ = (C⊥ * d) / (ε0 * A) and ε|| = (C|| * d) / (ε0 * A), where d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space.

    • The dielectric anisotropy is then Δε = ε|| - ε⊥.

  • Measurement of Birefringence (Δn):

    • Place the LC cell between a crossed polarizer and analyzer, with the rubbing direction at 45° to the polarizer axis.

    • Apply a variable voltage to the cell and measure the transmitted light intensity as a function of voltage.

    • The transmitted intensity will oscillate due to the change in phase retardation (δ = 2πΔnd/λ).

    • By counting the number of maxima and minima in the transmission curve, the total phase retardation and thus the birefringence can be calculated.[8][11]

  • Measurement of Response Time:

    • Use the same setup as for the birefringence measurement.

    • Apply a square wave voltage to the cell, switching between a low voltage (e.g., 0 V) and a high voltage (e.g., 5-10 V).

    • Measure the change in transmitted light intensity over time using the photodiode and oscilloscope.

    • The rise time (τon) is typically defined as the time taken for the intensity to change from 10% to 90% of its final value upon application of the voltage.

    • The decay time (τoff) is the time taken for the intensity to change from 90% to 10% of its initial value when the voltage is removed.[3][9]

Conclusion

This compound is a fundamentally important molecule in the realm of display technology. While its primary role is that of a versatile intermediate for the synthesis of advanced liquid crystal materials, its utility extends to the direct creation of functional polymer alignment layers for achieving high-contrast vertical alignment displays. A thorough understanding of its chemical properties and the structure-property relationships it imparts is essential for the rational design of new liquid crystal mixtures with tailored performance characteristics. The protocols provided in this guide offer a practical framework for researchers to incorporate and characterize this and similar molecules in liquid crystal devices, thereby contributing to the continued innovation in display technology.

References

The Lynchpin of Modern Displays: A Guide to 4-(trans-4-Propylcyclohexyl)phenol Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation materials with tailored optical and physical properties, the molecular architecture of organic compounds is paramount. Among the vast array of functional molecules, 4-(trans-4-propylcyclohexyl)phenol and its derivatives have emerged as critical building blocks, particularly in the realm of liquid crystal displays (LCDs) and high-performance polymers. Their unique structure, featuring a rigid cyclohexyl ring linked to a functional phenol group, imparts a desirable combination of fluidity and long-range order, essential for advanced material applications.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this compound derivatives. The protocols and discussions herein are grounded in established chemical principles and supported by scientific literature, offering a practical resource for leveraging these versatile compounds in material innovation.

The Molecular Advantage: Structure-Property Relationships

The efficacy of this compound as a precursor for advanced materials lies in its distinct molecular geometry. The trans-conformation of the propylcyclohexyl group creates a linear, rigid structure that is fundamental to the formation of liquid crystalline phases (mesophases).[2] This rod-like shape promotes the anisotropic alignment of molecules, a prerequisite for the light-modulating properties of LCDs. The terminal phenol group serves as a versatile chemical handle for further molecular elaboration, allowing for the synthesis of a wide range of derivatives with fine-tuned properties.[2]

Synthesis of this compound: A Two-Pronged Approach

The synthesis of the core molecule, this compound, can be approached through two primary routes: Friedel-Crafts alkylation of phenol or the catalytic hydrogenation of 4-propylphenol. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Protocol 1: Friedel-Crafts Alkylation of Phenol

This classic electrophilic aromatic substitution reaction offers a direct route to forming the C-C bond between the phenyl and cyclohexyl rings.[3][4] The reaction proceeds via the formation of a carbocation from an alkylating agent, which then attacks the electron-rich phenol ring.

Causality Behind Experimental Choices:

  • Catalyst: A strong Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄ is essential to generate the cyclohexyl carbocation from an appropriate precursor, such as 4-propylcyclohexanol or 4-propylcyclohexene.[3][5]

  • Solvent: A non-polar, aprotic solvent like dichloromethane or carbon disulfide is typically used to prevent reaction with the catalyst and to facilitate product separation.

  • Temperature: The reaction is often carried out at low temperatures to control the exothermicity and to minimize side reactions, such as polyalkylation and rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.

  • Alkylating Agent Addition: Slowly add a solution of 4-propylcyclohexanol (1.0 eq) in dichloromethane via the dropping funnel over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Diagram: Friedel-Crafts Alkylation Workflow

cluster_0 Reaction Setup cluster_1 Catalyst & Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification A Dissolve Phenol in DCM B Cool to 0°C A->B C Add AlCl3 B->C D Add 4-Propylcyclohexanol C->D E Stir at RT D->E F Quench with Ice Water E->F G Extract & Dry F->G H Column Chromatography G->H

Caption: Workflow for Friedel-Crafts Alkylation.

Protocol 2: Catalytic Hydrogenation of 4-Propylphenol

This method involves the reduction of the aromatic ring of 4-propylphenol to the corresponding cyclohexyl derivative. This approach can offer high stereoselectivity for the desired trans isomer under optimized conditions.

Causality Behind Experimental Choices:

  • Catalyst: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is employed to facilitate the addition of hydrogen across the aromatic ring.

  • Solvent: An inert solvent that can withstand the reaction conditions, such as ethanol or acetic acid, is used.

  • Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to achieve a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine 4-propylphenol (1.0 eq) and 5% Pd/C (5 mol%) in ethanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10-15 atm.

  • Reaction: Heat the mixture to 100-120°C and stir vigorously for 24-48 hours, monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system to obtain pure this compound.

Diagram: Catalytic Hydrogenation Workflow

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification A Combine 4-Propylphenol & Pd/C in Autoclave B Pressurize with H2 A->B C Heat & Stir B->C D Filter Catalyst C->D E Concentrate & Recrystallize D->E

Caption: Workflow for Catalytic Hydrogenation.

Application in Advanced Materials

Liquid Crystal Formulations

This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[1][2] The phenol group can be readily esterified with various benzoic acid derivatives to produce mesogenic compounds with desirable properties for display applications.

Protocol for Synthesis of a 4-(trans-4-Propylcyclohexyl)phenyl Benzoate Derivative:

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq), 4-cyanobenzoic acid (1.05 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.

  • Coupling Agent: Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization from ethanol to yield the desired liquid crystalline ester.

Data Presentation: Properties of a Representative Liquid Crystal Mixture

ComponentMolar %Clearing Point (°C)Δn at 589 nmΔε at 1 kHz
4-(trans-4-Propylcyclohexyl)phenyl 4-cyanobenzoate20---
4-Pentyl-4'-cyanobiphenyl (5CB)40---
4-Heptyl-4'-cyanobiphenyl (7CB)4085.20.175+10.5

Note: This table presents a hypothetical but representative liquid crystal mixture to illustrate the application. The specific properties would need to be experimentally determined.

High-Performance Polymers

The incorporation of the this compound moiety into polymer backbones or as side chains can significantly enhance the material's thermal and mechanical properties. A notable application is in the synthesis of polymers for liquid crystal alignment layers.[6]

Protocol for Synthesis of a Polystyrene-based Liquid Crystal Alignment Layer: [6]

  • Polymer Modification: A mixture of poly(4-chloromethylstyrene) (PCMS), this compound (1.5 eq relative to PCMS monomer units), and potassium carbonate (1.2 eq relative to the phenol) in dimethylacetamide (DMAc) is prepared.[6]

  • Reaction: The mixture is heated to 70°C with magnetic stirring under a nitrogen atmosphere for 24 hours.[6]

  • Purification: The resulting polymer solution is precipitated into methanol, filtered, and dried under vacuum to yield the modified polystyrene.

  • Film Preparation: The purified polymer is dissolved in a suitable solvent (e.g., toluene) and spin-coated onto a substrate (e.g., glass or silicon wafer).

  • Curing: The coated substrate is baked at an elevated temperature to remove the solvent and to anneal the polymer film, creating a uniform alignment layer.

Characterization Techniques

The successful synthesis and performance of these advanced materials rely on rigorous characterization.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity of the synthesized compounds and polymers.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds.
Differential Scanning Calorimetry (DSC) To identify the phase transition temperatures (e.g., melting point, clearing point) of the liquid crystalline materials and the glass transition temperature of polymers.
Polarized Optical Microscopy (POM) To visualize the liquid crystalline textures and to determine the mesophase types.
X-ray Diffraction (XRD) To investigate the molecular packing and layer spacing in liquid crystalline phases.
Spectroscopic Ellipsometry To measure the refractive index and birefringence of liquid crystal films.
Dielectric Spectroscopy To determine the dielectric anisotropy of liquid crystal materials, a crucial parameter for display applications.

Conclusion

This compound and its derivatives are indispensable components in the toolkit of materials scientists. Their unique molecular architecture provides a robust platform for the design and synthesis of advanced materials with precisely controlled properties. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of these remarkable compounds in applications ranging from high-resolution displays to advanced functional polymers.

References

Application Note & Protocol: Selective Hydrogenation of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

The catalytic hydrogenation of phenolic compounds is a cornerstone transformation in synthetic chemistry, providing access to valuable cyclohexanol and cyclohexanone derivatives. These saturated carbocycles are pivotal intermediates in the production of polymers, fine chemicals, and pharmaceuticals.[1] The substrate of interest, 4-(trans-4-propylcyclohexyl)phenol, is a biphenyl-type structure whose hydrogenated counterpart, 4-(trans-4-propylcyclohexyl)cyclohexanol, is a key precursor for liquid crystal materials and other advanced functional molecules.

This guide provides a comprehensive protocol for the hydrogenation of the phenolic ring in this compound. As a senior application scientist, this document moves beyond a simple recitation of steps; it elucidates the causality behind procedural choices, emphasizes a culture of safety, and grounds the methodology in established chemical principles. We will explore the reaction mechanism, catalyst selection, and the critical parameters that govern reaction success and product selectivity.

Mechanistic Insights: The Pathway from Phenol to Cyclohexanol

The hydrogenation of a phenol ring is not a direct saturation. The reaction proceeds through a distinct, stepwise mechanism that dictates the choice of catalyst and conditions.

  • Initial Hydrogenation & Tautomerization: The process begins with the partial hydrogenation of the aromatic ring to form an unstable cyclohexenol intermediate. This enol rapidly tautomerizes to its more stable keto form, a substituted cyclohexanone.[1]

  • Ketone Hydrogenation: The intermediate cyclohexanone is then further hydrogenated to the final cyclohexanol product.[2]

The selectivity of the overall reaction—whether it stops at the cyclohexanone or proceeds to the cyclohexanol—is heavily dependent on the catalyst and reaction conditions. Catalysts like palladium are often used for selective hydrogenation to cyclohexanone, whereas nickel or ruthenium catalysts are typically employed for complete hydrogenation to cyclohexanol.[1][3] For this protocol, where the fully saturated cyclohexanol is the target, we will focus on conditions that drive the reaction to completion.

The stereochemical outcome (cis vs. trans isomers of the newly formed cyclohexanol) is also a critical consideration. While many arene hydrogenations favor the cis product, palladium-based catalysts can provide access to the thermodynamically more stable trans diastereomers.[4][5] In contrast, rhodium-based systems often exhibit high selectivity for the cis isomer.[5][6] This protocol will utilize a palladium catalyst, anticipating a mixture of diastereomers with a potential preference for the trans product.

G cluster_legend A Starting Material B Intermediate C Final Product phenol This compound enol Unstable Enol Intermediate phenol->enol + 2H₂ (Catalyst) ketone Cyclohexanone Intermediate enol->ketone Keto-Enol Tautomerism cyclohexanol cis/trans-4-(trans-4-Propylcyclohexyl)cyclohexanol ketone->cyclohexanol + H₂ (Catalyst)

Caption: Simplified reaction pathway for phenol hydrogenation.

Safety First: A Self-Validating Protocol

Catalytic hydrogenation involves high-pressure flammable gas and potentially pyrophoric catalysts. Adherence to safety protocols is non-negotiable.[7][8]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[9] A robust leak-testing procedure with an inert gas (nitrogen) is mandatory before introducing hydrogen.[10]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C), especially after use when it is dry and saturated with hydrogen, can ignite spontaneously upon exposure to air.[8] Crucially, always handle the catalyst in a wet state. [11] Keep it moist with solvent or water during weighing, transfer, and filtration.[8][11]

  • Pressure Equipment: Only use pressure reactors and fittings that are certified for hydrogenation and rated for the intended pressure and temperature.[11] Inspect the vessel for any damage or cracks before each use.[8] Never exceed the rated pressure or temperature limits.[10]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are required at all times.[9]

The protocol described below incorporates safety checks, such as mandatory nitrogen purging and leak testing, to create a self-validating system that minimizes risk.

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale reaction. Adjust quantities accordingly for different scales, ensuring the reaction mixture does not exceed two-thirds of the reactor's volume.[10]

Materials and Equipment
Reagents & Materials Equipment
This compoundHigh-pressure autoclave (e.g., Parr reactor) with magnetic stirring
5% Palladium on Carbon (Pd/C, wet, ~50% water content)Gas cylinders (High-purity Hydrogen and Nitrogen) with regulators
Ethanol (EtOH), 200 proofSchlenk flask and nitrogen/vacuum manifold
Celite® 545 (for filtration)Magnetic stir plate with heating mantle
Ethyl Acetate (EtOAc) and Hexanes (for chromatography)Buchner funnel and filter flask
Distilled WaterRotary evaporator
Glassware (beakers, flasks, graduated cylinders)
Analytical equipment (TLC plates, GC-MS, NMR)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for hydrogenation.

Step-by-Step Procedure

Reactor Preparation and Charging:

  • Catalyst Handling: In the fume hood, carefully weigh 0.5 g of 5% Pd/C (wet) and immediately transfer it into the high-pressure reactor vessel. Add 50 mL of ethanol to keep the catalyst submerged.[7]

  • Substrate Addition: Dissolve 5.0 g of this compound in 50 mL of ethanol. Transfer this solution to the reactor vessel containing the catalyst.

  • Assembly and Purging: Securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.[10] Connect the vessel to the nitrogen line. Pressurize the reactor to 5 bar with nitrogen, then carefully vent the pressure down to ~1 bar. Repeat this purge cycle a minimum of five times to remove all atmospheric oxygen.[10]

  • Leak Test: After the final purge, pressurize the sealed reactor to 20 bar with nitrogen. Close the inlet valve and monitor the pressure gauge for 30 minutes. A stable pressure reading confirms the system is leak-free.[10] If a pressure drop is observed, locate and fix the leak before proceeding.

Hydrogenation Reaction: 5. Hydrogen Introduction: Vent the nitrogen pressure. Evacuate the reactor briefly if using a Schlenk line, then backfill with hydrogen.[7] Pressurize the reactor to 20 bar with hydrogen gas. 6. Reaction Execution: Begin vigorous stirring (e.g., 1000 RPM) and start heating the reactor to 80°C. The reaction is exothermic; monitor the temperature closely.[11] Hydrogen will be consumed as the reaction proceeds, causing the pressure to drop. Maintain the pressure at 20 bar by periodically adding more hydrogen from the cylinder. 7. Monitoring: The reaction is typically complete within 4-12 hours. Progress can be monitored by observing the cessation of hydrogen uptake. For more precise monitoring, a small aliquot can be carefully removed (after cooling, venting, and purging with nitrogen), filtered, and analyzed by TLC or GC-MS.[7]

Workup and Purification: 8. Shutdown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[10] 9. Venting and Purging: Close the hydrogen supply. Carefully vent the excess hydrogen pressure in the fume hood. Purge the reactor three times with nitrogen to remove all residual hydrogen.[10] 10. Catalyst Filtration: Open the reactor. Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel. Wet the Celite pad with ethanol. Filter the reaction mixture through the wet Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethanol (2 x 20 mL). Crucially, do not allow the catalyst on the filter paper to become dry. Immediately after filtration, quench the used catalyst by adding it to a dedicated waste container with plenty of water.[7] 11. Concentration: Combine the filtrates and remove the solvent using a rotary evaporator. 12. Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.

Reaction Parameters and Analytical Characterization

Summary of Key Parameters
ParameterRecommended ValueRationale / Notes
Substrate5.0 gThis compound
Catalyst5% Pd/C (wet)10 wt% loading relative to substrate. Palladium is effective for phenol hydrogenation.[12][13]
SolventEthanol (100 mL)A polar protic solvent that is effective for phenol hydrogenation.[14]
Hydrogen Pressure20 barProvides a sufficient concentration of dissolved hydrogen to drive the reaction.[5]
Temperature80 °CBalances reaction rate and potential for side reactions.[15]
Stirring Speed>1000 RPMEssential to overcome mass transfer limitations in a gas-liquid-solid system.[3]
Reaction Time4-12 hoursMonitor by hydrogen uptake or GC-MS for completion.
Characterization of Product

The final product, cis/trans-4-(trans-4-propylcyclohexyl)cyclohexanol, should be characterized to confirm its structure and purity.

  • ¹H NMR: Compare the spectrum of the product to the starting material. Key changes include the disappearance of aromatic proton signals (typically ~6.7-7.1 ppm) and the appearance of new signals in the aliphatic region, including a proton on the carbon bearing the hydroxyl group (carbinol proton, ~3.5-4.0 ppm).

  • ¹³C NMR: The aromatic carbon signals (~115-155 ppm) will be replaced by new sp³ hybridized carbon signals in the ~20-80 ppm range.

  • GC-MS: Provides information on the purity of the product and its molecular weight. The mass spectrum should show a molecular ion peak corresponding to the hydrogenated product. The ratio of cis and trans diastereomers can often be determined from the gas chromatogram.[5]

  • FT-IR: Look for the disappearance of aromatic C=C stretching bands (~1500-1600 cm⁻¹) and the appearance of a broad O-H stretching band (~3300 cm⁻¹).

Conclusion

This application note provides a robust and safety-conscious protocol for the hydrogenation of this compound. By understanding the underlying reaction mechanism and carefully controlling key parameters such as catalyst choice, pressure, and temperature, researchers can reliably synthesize the desired cyclohexanol derivative. The emphasis on a self-validating safety procedure ensures that this powerful transformation can be conducted with confidence and minimal risk. The analytical guidelines provided will enable researchers to verify the success of the reaction and the purity of their final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical intermediate for liquid crystals and pharmaceuticals.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of a high-purity final product.

Synthetic Pathways Overview

The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

Route 1: Friedel-Crafts Alkylation

This route involves the direct alkylation of phenol with a 4-propylcyclohexyl derivative, such as 4-propylcyclohexanol, in the presence of an acid catalyst.

Route 2: Friedel-Crafts Acylation followed by Reduction

This two-step pathway begins with the acylation of phenol with 4-propylcyclohexanecarbonyl chloride, followed by the reduction of the resulting ketone to the desired alkylated phenol.

Below is a visual representation of these synthetic routes and the key stages where impurities can arise.

cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Friedel-Crafts Acylation & Reduction Phenol_1 Phenol FC_Alkylation Friedel-Crafts Alkylation Phenol_1->FC_Alkylation Alkylating_Agent 4-Propylcyclohexanol Alkylating_Agent->FC_Alkylation Product_1 This compound FC_Alkylation->Product_1 Phenol_2 Phenol FC_Acylation Friedel-Crafts Acylation Phenol_2->FC_Acylation Acylating_Agent 4-Propylcyclohexanecarbonyl chloride Acylating_Agent->FC_Acylation Ketone_Intermediate 4-(4-Propylcyclohexanoyl)phenol FC_Acylation->Ketone_Intermediate Reduction Reduction (e.g., Clemmensen, Wolff-Kishner) Ketone_Intermediate->Reduction Product_2 This compound Reduction->Product_2

Caption: Synthetic Routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, categorized by the type of impurity.

Cis/Trans Isomer Impurities

The presence of the cis-isomer is one of the most common and challenging impurities to remove due to its similar physical properties to the desired trans-isomer.

Q1: My final product contains a significant amount of the cis-isomer. What causes this and how can I minimize its formation?

A1: The formation of the cis-isomer is often a result of the stereochemistry of the starting materials and the reaction conditions. During Friedel-Crafts alkylation, the carbocation intermediate can be attacked from either face, leading to a mixture of isomers. To minimize the formation of the cis-isomer, consider the following:

  • Starting Material Purity: Ensure that your 4-propylcyclohexanol or related starting material is predominantly the trans-isomer.

  • Reaction Conditions: Thermodynamic control, often achieved at higher temperatures for a longer duration, can favor the formation of the more stable trans-isomer. However, this must be balanced against the potential for side reactions.

Q2: How can I separate the cis and trans isomers?

A2: Separation of cis and trans isomers can be challenging but is achievable through a few key techniques:

  • Fractional Crystallization: This is the most common and effective method for separating diastereomers like cis and trans isomers on a preparative scale.[3] The choice of solvent is critical. A solvent system where the two isomers have a significant solubility difference is required. Experiment with solvents such as hexane, heptane, or mixtures with a more polar solvent like isopropanol or ethyl acetate.

  • Chromatography: For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[4][5][6][7][8] A normal-phase silica column or a reverse-phase C18 column with a suitable mobile phase can effectively separate the isomers.[6][7][8] Gas chromatography (GC) can also be used, sometimes after derivatization, to separate and quantify the isomers.[5]

Analytical TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection
HPLC Silica Gel, C18, Phenyl, Pentafluorophenyl (PFP)n-Hexane/Ethanol, Acetonitrile/WaterUV
GC Polysiloxane-based (e.g., DB-5)Helium, HydrogenFID, MS

Q3: How can I confirm the stereochemistry of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the stereochemistry. The proton NMR signals for the axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants for the cis and trans isomers. Fourier-transform infrared spectroscopy (FT-IR) may also show subtle differences in the fingerprint region.[5]

Friedel-Crafts Reaction Impurities

The Friedel-Crafts reaction, while powerful, is prone to several side reactions that can lead to a range of impurities.

Q4: I am observing byproducts with a similar mass to my desired product but with different retention times in GC/HPLC. What could they be?

A4: These are likely positional isomers or O-alkylated/acylated products.

  • ortho-isomer: The primary byproduct is often the ortho-substituted phenol, 2-(4-propylcyclohexyl)phenol.[9][10] The ratio of para to ortho substitution is highly dependent on the reaction temperature and the catalyst used.[9][10][11][12] Higher temperatures generally favor the thermodynamically more stable para-isomer.[10][11]

  • O-alkylation/O-acylation Product: Phenol's oxygen is also nucleophilic and can react with the electrophile to form an ether (O-alkylation) or an ester (O-acylation).[9][13][14][15] O-alkylation is often kinetically favored, especially at lower temperatures.[13][15] The use of protic solvents can sometimes favor C-alkylation by solvating the phenoxide oxygen.[14]

Q5: My product seems to have a much higher molecular weight than expected. What could be the cause?

A5: This is likely due to di-alkylation, where a second propylcyclohexyl group is added to the phenol ring, forming 2,4-di-(4-propylcyclohexyl)phenol.[9][13] This is more prevalent when an excess of the alkylating agent is used or at higher temperatures. To mitigate this, use a stoichiometric excess of phenol.

Q6: I am using the Friedel-Crafts alkylation with 1-chloro-4-propylcyclohexane and getting a complex mixture of products. Why is this happening?

A6: Friedel-Crafts alkylations are susceptible to carbocation rearrangements.[16][17][18][19] The secondary carbocation formed from 1-chloro-4-propylcyclohexane could potentially undergo hydride shifts, leading to isomeric products. To avoid this, the Friedel-Crafts acylation route is recommended as the acylium ion intermediate is resonance-stabilized and does not rearrange.[16]

Start Phenol + Alkylating Agent FC_Reaction Friedel-Crafts Reaction Start->FC_Reaction Desired_Product para-Isomer FC_Reaction->Desired_Product Thermodynamic Control (Higher Temp) Ortho_Isomer ortho-Isomer FC_Reaction->Ortho_Isomer Kinetic Control (Lower Temp) O_Alkylation O-Alkylation Product FC_Reaction->O_Alkylation Kinetic Control Di_Alkylation Di-alkylation Product FC_Reaction->Di_Alkylation Excess Alkylating Agent

Caption: Common Impurities in Friedel-Crafts Alkylation of Phenol.

Reduction Step Impurities (for Route 2)

If you are using the acylation-reduction pathway, the reduction step can also introduce impurities.

Q7: My final product is contaminated with a compound that shows a strong carbonyl peak in the IR spectrum. What is this impurity?

A7: This is most likely the unreacted ketone intermediate, 4-(4-propylcyclohexanoyl)phenol. This indicates an incomplete reduction. To resolve this, you can:

  • Increase reaction time or temperature: Ensure the reaction goes to completion.

  • Use a more potent reducing agent or a larger excess of the current one: The choice between Clemmensen, Wolff-Kishner, or catalytic hydrogenation depends on the other functional groups in your molecule.

Q8: Are there any other byproducts I should be aware of from the reduction step?

A8: Yes, depending on the reduction method:

  • Clemmensen Reduction (Zn(Hg), HCl): This acidic method can sometimes lead to dimerization or rearrangement products, although this is less common with aromatic ketones.

  • Wolff-Kishner Reduction (H₂NNH₂, KOH): This basic method is generally clean, but ensure complete removal of the hydrazine, which is toxic.

  • Catalytic Hydrogenation (H₂, Pd/C): Over-hydrogenation can occur, leading to the reduction of the aromatic ring. Careful control of hydrogen pressure, temperature, and reaction time is crucial.

General Purification and Analysis

Q9: What is the best general method for purifying my final product?

A9: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The key is to find a suitable solvent or solvent pair. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol is often a good starting point.[20][21] You may also explore mixtures like ethanol/water or hexane/ethyl acetate to optimize crystal formation and impurity rejection.

Q10: What analytical techniques are best for assessing the purity of my final product?

A10: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities and isomers.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the overall purity of the crystalline product. A sharp melting point close to the literature value (around 138°C) is an indicator of high purity.[20][21]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

stability and degradation of 4-(trans-4-Propylcyclohexyl)phenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. The following FAQs and troubleshooting guides are based on established principles of chemical stability testing and are tailored to the unique structural features of this molecule.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the stability profile of this compound.

Question 1: What are the primary structural features of this compound that influence its stability?

Answer: The stability of this compound is dictated by three main structural components:

  • The Phenolic Hydroxyl Group: This is the most reactive site on the molecule. The hydroxyl group is susceptible to oxidation and can act as a proton donor (pKa ≈ 10.21)[1][2]. Phenols are known to be susceptible to electron transfer oxidation, which can lead to the formation of colored degradation products.[3][4]

  • The Aromatic Ring: The benzene ring is generally stable but can undergo electrophilic substitution reactions. The hydroxyl group is an activating, ortho-para directing group, which could influence its reactivity with certain reagents.

  • The Saturated Cyclohexyl and Propyl Groups: These aliphatic moieties are relatively inert and stable. They contribute to the molecule's hydrophobicity (LogP ≈ 5)[2][5]. Under extreme conditions, such as high heat or UV radiation, radical-based degradation could occur, but this is less common than reactions involving the phenol group.

Question 2: What are the expected degradation pathways for this molecule under forced degradation conditions?

Answer: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradants.[3][6] Based on the phenolic structure, the following pathways are anticipated:

  • Oxidative Degradation: This is often the most significant degradation pathway for phenols.[4] Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of quinone-type structures, ring-opening products, or oligomers/polymers. These reactions are often complex and can result in a visible color change in the sample.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photolytic degradation. For phenolic compounds, this can involve the formation of phenoxy radicals, leading to dimerization or further oxidation.[6] Photostability testing is a critical component of forced degradation studies as outlined by regulatory bodies.[4][7]

  • Thermal Degradation: The compound is a solid with a melting point of approximately 138°C.[1][2] Thermal stress above this temperature, or prolonged exposure to elevated temperatures below it, can lead to decomposition. Degradation of phenolic structures at high temperatures can involve the decomposition of methylene bridges (if polymerized) or other complex reactions.[8]

  • Hydrolytic Degradation: Due to the absence of hydrolyzable functional groups like esters or amides, this compound is expected to be highly stable to hydrolysis across a wide pH range. Significant degradation under acidic or basic conditions is not anticipated unless extreme temperatures are also applied.

Question 3: How should I design a forced degradation (stress testing) study for this compound?

Answer: A well-designed forced degradation study should expose the compound to a variety of stress conditions to generate a degradation level of 5-20%, which is ideal for developing and validating a stability-indicating analytical method.[9] The study should be conducted on a single batch of the material.[4]

The following table summarizes recommended starting conditions based on ICH guidelines. The duration and stress level should be adjusted to achieve the target degradation.

Stress ConditionRecommended ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 7 daysTo evaluate stability in acidic environments. Elevated temperature is used to accelerate potential reactions, though significant degradation is unlikely.[3]
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 7 daysTo evaluate stability in alkaline environments. Phenols can deprotonate, which may slightly alter reactivity, but hydrolysis is not expected.[3]
Oxidation 3% H₂O₂ in water or methanol at room temp for up to 7 daysTo induce oxidative degradation, which is a likely pathway for phenols.[4] The choice of solvent depends on the compound's solubility.[1]
Thermal (Solid) 105°C or 20°C above the accelerated storage temperatureTo assess the intrinsic thermal stability of the solid-state material.
Thermal (Solution) 70-80°C in a suitable solvent (e.g., Methanol)To assess stability in solution at elevated temperatures, which is relevant for formulation and processing.
Photostability ICH Q1B conditions (Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²)To determine if the molecule is light-sensitive. A dark control should always be run in parallel.[7]

Question 4: What is the best analytical technique to monitor the stability of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for stability testing.[10][11] A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products and process-related impurities.[11]

  • Methodology: A reversed-phase gradient method using a C18 column is typically the starting point.

  • Detection: UV detection is appropriate due to the presence of the aromatic ring.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Gas Chromatography (GC) could also be used, particularly for distinguishing between cis and trans isomers, potentially after derivatization.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during stability studies.

Issue 1: My HPLC analysis shows no degradation even under harsh oxidative or thermal conditions.

  • Possible Cause 1: Insufficient Stress. The applied conditions may not be severe enough. The goal of forced degradation is to induce degradation.

    • Solution: Increase the stress level incrementally. For oxidation, try a higher concentration of H₂O₂ (e.g., 10-30%). For thermal stress, increase the temperature or duration. Be cautious not to use energy levels that are unrealistic and would lead to irrelevant degradation pathways.[3]

  • Possible Cause 2: Analytical Method Lacks Specificity. Your degradation products might be co-eluting with the parent peak.

    • Solution: Re-evaluate your HPLC method. Use a photodiode array (PDA) detector to check for peak purity. If the peak is impure, the method must be redeveloped by changing the column, mobile phase composition, or gradient to achieve separation.[11]

Issue 2: I am seeing a significant loss of the main peak, but no new degradation peaks are appearing in the chromatogram.

  • Possible Cause 1: Degradants are not UV active. The degradation pathway may have destroyed the chromophore (the aromatic ring).

    • Solution: Use a universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, using Mass Spectrometry (MS) as a detector (LC-MS) is highly effective for identifying and tracking non-UV active compounds.

  • Possible Cause 2: Degradants are insoluble or have precipitated. The degradation products may not be soluble in the sample diluent.

    • Solution: Visually inspect your stressed samples for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger solvent (if compatible with your HPLC method) or analyze the precipitate separately.

  • Possible Cause 3: Degradants are volatile. The degradation products may be evaporating during sample handling.

    • Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the stressed sample to check for volatile compounds.

Issue 3: How can I confirm the identity of the degradation products?

  • Answer: The gold standard for structural elucidation of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap. This provides an accurate mass of the degradant, from which a molecular formula can be proposed. For further confirmation, techniques like LC-NMR can provide detailed structural information.[7][10]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of This compound in Methanol (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 80°C) prep->acid base Basic (0.1 M NaOH, 80°C) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid therm Thermal (Solution, 80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo control Control (No Stress, RT) prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to target concentration oxid->dilute therm->dilute photo->dilute control->dilute neutralize->dilute hplc Analyze via Stability-Indicating HPLC-UV/PDA Method dilute->hplc purity Check Peak Purity of Parent Peak hplc->purity mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) purity->mass_balance identify Characterize Major Degradants (LC-MS, etc.) mass_balance->identify report Summarize Degradation Profile identify->report

Caption: Workflow for a forced degradation study.

Protocol 2: Step-by-Step Stability-Indicating HPLC Method Development
  • Column & Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Run:

    • Perform a fast gradient (e.g., 5% to 95% B in 10 minutes) on an unstressed sample to determine the approximate retention time.

  • Analysis of Stressed Samples:

    • Inject a composite sample containing the parent compound and aliquots from all stress conditions. This allows for simultaneous method optimization for all potential degradants.

  • Method Optimization:

    • Adjust the gradient slope to resolve the parent peak from its closest eluting impurities. A typical goal is to achieve a resolution (Rs) > 2.0 between all peaks.

    • If co-elution occurs, modify the mobile phase (e.g., change pH, switch organic modifier from acetonitrile to methanol) or try a different column chemistry (e.g., Phenyl-Hexyl, Polar-Embedded).[11]

  • Wavelength Selection:

    • Use a PDA detector to identify the UV maxima of the parent compound and its degradants. Select a wavelength that provides a good response for all components of interest.

  • Method Validation:

    • Once the desired separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.

Visualization of Potential Oxidative Degradation

The phenol moiety is the most likely site for initial oxidative attack.

Oxidative_Pathway Parent This compound Radical Phenoxy Radical Intermediate Parent->Radical [Oxidizing Agent] e.g., H2O2, O2 Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation Polymer Oligomers / Polymers Radical->Polymer Dimerization

Caption: Simplified potential oxidative degradation pathway.

Section 4: References

  • Cas 81936-33-6, this compound | lookchem. (lookchem.com) --INVALID-LINK--

  • Buy this compound | 81936-33-6 - Smolecule. (smolecule.com) --INVALID-LINK--

  • The Chemistry Behind Display Technology: The Role of this compound. (ningboinno.com) --INVALID-LINK--

  • 81936-33-6 | this compound - ChemScene. (chemscene.com) --INVALID-LINK--

  • This compound Seven Chongqing Chemdad Co. ,Ltd. (chemdad.com) --INVALID-LINK--

  • Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. (autech-corp.com) --INVALID-LINK--

  • This compound: A Key Intermediate for Advanced Materials. (autech-corp.com) --INVALID-LINK--

  • This compound, min 98%, 100 grams. (gfschemicals.com) --INVALID-LINK--

  • This compound - Oakwood Chemical. (oakwoodchemical.com) --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies - RJPT. (rjptonline.org) --INVALID-LINK--

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (ijpsr.com) --INVALID-LINK--

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (globalresearchonline.net) --INVALID-LINK--

  • This compound, 25G | Labscoop. (labscoop.com) --INVALID-LINK--

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH. (ncbi.nlm.nih.gov) --INVALID-LINK--

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (researchgate.net) --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (ncbi.nlm.nih.gov) --INVALID-LINK--

  • Analytical Techniques In Stability Testing - Separation Science. (sepscience.com) --INVALID-LINK--

  • How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? - ResearchGate. (researchgate.net) --INVALID-LINK--

  • This compound, 25G - P1616-25G - Lab Pro Inc. (labproinc.com) --INVALID-LINK--

  • Study on Thermal Degradation of Phenolic Resin - ResearchGate. (researchgate.net) --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (chromatographyonline.com) --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-Propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable liquid crystal intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction yield and purity.

Introduction: The Importance of High-Purity this compound

This compound is a critical building block in the manufacturing of advanced liquid crystal displays (LCDs) and also serves as a key intermediate in various pharmaceutical syntheses.[1] Its molecular structure, featuring a rigid phenyl ring and a saturated cyclohexyl moiety with a flexible propyl group, imparts the unique properties required for high-performance liquid crystals.[1] The trans stereoisomer is particularly crucial for achieving the desired alignment and optical uniformity in liquid crystal layers.[1] Consequently, achieving high yield and, most importantly, high isomeric purity is paramount. This guide will explore common synthetic routes and provide solutions to frequently encountered experimental hurdles.

Troubleshooting Guide: Common Synthetic Pathways and Potential Pitfalls

We will explore two common multi-step synthetic routes to this compound and address potential issues at each stage.

Route 1: Friedel-Crafts Acylation Approach

This classic approach involves the acylation of a protected phenol, followed by reduction and deprotection.

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}

Workflow for the Friedel-Crafts Acylation route.

Q1: During the Friedel-Crafts acylation of anisole (Step 1), I am getting a low yield of the desired para-substituted product and a significant amount of the ortho-isomer. How can I improve the regioselectivity?

A1:

  • Causality: The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[2] However, direct acylation of phenol is problematic as the phenolic oxygen can be acylated (O-acylation) or the Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl group, deactivating the ring.[2] Using a protected phenol, such as anisole (methoxybenzene), is a common strategy. The methoxy group is still ortho, para-directing, but steric hindrance from the methoxy group can favor para substitution, especially with a bulky acylating agent.

  • Solution:

    • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para product. Try running the reaction at 0 °C or even -10 °C.

    • Solvent Choice: The choice of solvent can influence the regioselectivity. Less polar solvents like nitrobenzene or carbon disulfide can sometimes favor para substitution compared to more polar solvents like dichloroethane.

    • Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity profiles. Experimenting with the choice and stoichiometry of the Lewis acid can be beneficial.

Q2: The Clemmensen reduction of 4-methoxypropiophenone (Step 2) is incomplete, and I am having trouble with the workup. What can I do?

A2:

  • Causality: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a classical method for reducing ketones to alkanes. However, it is a heterogeneous reaction and can be sensitive to the quality of the zinc amalgam and the reaction conditions. The strongly acidic conditions can also lead to side reactions.

  • Solution:

    • Zinc Amalgam Activation: Ensure your zinc amalgam is freshly prepared and active. You can activate zinc dust by washing it with dilute HCl, followed by water and then treatment with a mercury(II) chloride solution.

    • Alternative Reduction: Consider the Wolff-Kishner reduction (hydrazine and a strong base like KOH or potassium tert-butoxide in a high-boiling solvent like ethylene glycol). This method is performed under basic conditions and can be a good alternative if your molecule is sensitive to strong acid.

    • Workup: The workup of Clemmensen reductions can be messy due to the presence of zinc salts. After the reaction, decant the aqueous layer and wash the zinc residue with an organic solvent. Combine the organic layers, wash with water and brine, and then dry and concentrate.

Q3: The final isomerization and purification step (Step 6) is resulting in a low yield of the pure trans-isomer. How can I improve this?

A3:

  • Causality: The Grignard reaction in Step 5 will likely produce a mixture of cis and trans isomers. The trans isomer, where both substituents on the cyclohexane ring are in the equatorial position, is thermodynamically more stable. Therefore, an isomerization step is often necessary.

  • Solution:

    • Isomerization Conditions: The isomerization from the cis to the more stable trans isomer can be achieved by heating the mixture in the presence of a strong base like potassium tert-butoxide in a suitable solvent like DMSO or DMF. Alternatively, acid-catalyzed isomerization can also be explored.

    • Purification: The separation of cis and trans isomers can be challenging.

      • Recrystallization: Due to differences in their crystal packing, it is often possible to selectively crystallize the desired trans-isomer. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

      • Chromatography: While potentially costly on a large scale, column chromatography on silica gel can be effective for separating the isomers. Different elution systems may be required for optimal separation.

      • Analytical Monitoring: Use GC or HPLC to monitor the progress of the isomerization and the purity of your fractions during purification.[3]

Route 2: Suzuki Coupling Approach

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, which often offers higher yields and functional group tolerance.

digraph "Suzuki_Coupling_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the Suzuki Coupling route.

Q1: My Suzuki coupling reaction (Step 1) is sluggish and gives low yields. What are the common causes?

A1:

  • Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency depends on several factors, including the catalyst, base, solvent, and the purity of the reactants.[4]

  • Solution:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For less reactive substrates, using more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve the yield. Ensure your catalyst is not deactivated.

    • Base: The base plays a critical role in the transmetalation step.[5] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent, and screening different bases is recommended.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The solvent system needs to be optimized for the specific substrates. Ensure your solvents are degassed to prevent oxidation of the palladium catalyst.

    • Reactant Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your boronic acid is of high quality.

Q2: I am observing significant amounts of homocoupling of my boronic acid in the Suzuki reaction. How can I minimize this side reaction?

A2:

  • Causality: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.

  • Solution:

    • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen. Degassing the solvent thoroughly before adding the catalyst is essential.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the desired cross-coupling reaction to completion.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.

Q3: The demethylation of 4-(4-Propylcyclohexyl)anisole (Step 2) is not going to completion, or I am seeing side products. What are my options?

A3:

  • Causality: Cleavage of aryl methyl ethers is a standard transformation, but the choice of reagent is important to avoid unwanted side reactions. Boron tribromide (BBr₃) is a powerful but sometimes harsh reagent.

  • Solution:

    • Alternative Reagents:

      • Iodotrimethylsilane (TMSI): This reagent can cleave methyl ethers under milder conditions.[6]

      • Methionine in Methanesulfonic Acid: This "green" demethylating agent can be effective and avoids the use of corrosive reagents.

      • High-Temperature Water: Under supercritical or near-critical conditions, water can act as a demethylating agent.

    • Reaction Conditions: With BBr₃, ensure the reaction is carried out at low temperature (e.g., -78 °C to 0 °C) to minimize side reactions. A careful aqueous workup is also crucial.

Frequently Asked Questions (FAQs)

Q: What is the ideal purity for this compound for liquid crystal applications? A: For use in liquid crystal displays, a purity of ≥99.5% is typically required, with a high isomeric purity of the trans isomer.[1] Impurities can disrupt the liquid crystalline phase and negatively impact the display's performance.

Q: How can I confirm the cis/trans ratio of my product? A: The most reliable method for determining the isomeric ratio is through ¹H NMR spectroscopy. The axial and equatorial protons in the cyclohexane ring will have different chemical shifts and coupling constants. Gas chromatography (GC) can also be used to separate and quantify the isomers, although co-elution is possible. HPLC is another viable option for separation and quantification.

Q: Are there any "greener" alternatives to the classical synthetic routes? A: Research is ongoing into more environmentally friendly synthetic methods. This includes the use of solid acid catalysts for Friedel-Crafts type reactions to minimize waste from stoichiometric Lewis acids, as well as catalytic transfer hydrogenation methods that avoid the use of high-pressure hydrogen gas. Biocatalytic approaches are also being explored for specific steps, such as the reduction of ketones.

Q: My Grignard reaction for a similar synthesis is difficult to initiate. What are some general tips? A:

  • Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous.

  • Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Initiation: A small amount of the alkyl halide can be added neat to the magnesium, and the mixture can be gently warmed with a heat gun to initiate the reaction. Once initiated, the remaining alkyl halide should be added as a solution.

Data Summary Table

ParameterRoute 1: Friedel-CraftsRoute 2: Suzuki Coupling
Starting Materials Anisole, Propionyl Chloride, 4-methoxyphenylmagnesium bromide4-Methoxyphenylboronic Acid, 1-Bromo-4-propylcyclohexane
Key Reactions Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Birch Reduction, Grignard ReactionSuzuki Coupling, Demethylation
Potential Advantages Utilizes readily available and inexpensive starting materials.Generally higher yields, milder reaction conditions, greater functional group tolerance.
Potential Disadvantages Multi-step, can use harsh reagents (e.g., AlCl₃, strong acids/bases), potential for regioselectivity issues.Palladium catalysts can be expensive, requires careful control of inert atmosphere, potential for homocoupling side reactions.
Stereocontrol Isomerization of a cis/trans mixture is typically required in the final steps.Isomerization of a cis/trans mixture is typically required in the final steps.

References

Technical Support Center: Scaling Up 4-(trans-4-Propylcyclohexyl)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a vital building block in the manufacturing of advanced liquid crystal displays and as a key intermediate in various pharmaceutical synthesis pathways.[1][2] However, scaling its production from the lab bench to pilot or industrial scale presents a unique set of challenges, particularly concerning stereochemical purity and process efficiency.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, optimize your synthesis, and achieve high-purity yields consistently.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are several established routes, each with distinct advantages and challenges. The most common strategies involve:

  • Catalytic Hydrogenation of 4-Propylphenol: This is a widely explored route where 4-propylphenol is hydrogenated to form a mixture of 4-propylcyclohexanol and 4-propylcyclohexanone.[3][4] This mixture is then typically converted to the desired phenol derivative through subsequent steps, which may include oxidation and rearrangement or other coupling chemistries. A key advantage is the use of relatively inexpensive starting materials.

  • Cross-Coupling Reactions (Suzuki or Grignard): These methods build the molecule by forming the crucial carbon-carbon bond between the cyclohexane and phenyl rings. For example, a Grignard reagent derived from a protected bromophenol can be coupled with a propylcyclohexyl halide, or a Suzuki coupling can be performed between a boronic acid derivative of one ring and a halide of the other.[5][6] These methods offer high specificity but often involve more expensive reagents and stricter reaction conditions.

  • Multi-step Synthesis from Cyclohexyl Precursors: Some patented processes describe building the molecule from functionalized cyclohexane derivatives, such as 4-propylcyclohexanecarboxylic acid, through a series of steps including acylation, hydrogenation, and isomerization.[7][8]

Q2: Why is the stereochemistry—specifically the trans isomer—so important?

The trans configuration, where the propyl group and the phenol group are on opposite sides of the cyclohexane ring (both in equatorial positions), results in a more linear, rigid molecular shape. This geometry is essential for its primary applications:

  • In Liquid Crystals: The linear shape of the trans isomer allows the molecules to align effectively in an electric field, a fundamental requirement for the functioning of liquid crystal displays (LCDs).[2][9] The cis isomer, with its bent shape, disrupts this alignment and degrades performance.

  • In Pharmaceuticals: The specific three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors. The trans isomer presents a distinct stereochemical profile, which is often essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API).[1]

Q3: What purity levels are typically required for this compound?

For most advanced material and pharmaceutical applications, a purity of ≥99.0% is standard, with some applications in high-performance displays requiring ≥99.5% .[1][10] Critically, this includes isomeric purity, meaning the content of the cis isomer must be minimized.

Q4: What are the most effective analytical methods for quantifying the cis/trans isomer ratio?

Distinguishing between the cis and trans isomers is a critical analytical challenge. The most reliable methods include:

  • Gas Chromatography (GC): Often the method of choice, GC can separate the two isomers, especially when using a suitable capillary column. Derivatization of the phenol group (e.g., silylation) can sometimes improve separation and peak shape.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be effective for separating the isomers.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The chemical shifts and coupling constants of the protons on the cyclohexane ring differ significantly between the cis and trans isomers due to their different axial and equatorial environments. Preparative separation followed by NMR is the ultimate method for unambiguous identification.[11]

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield in the Catalytic Hydrogenation of 4-Propylphenol

Q: My hydrogenation of 4-propylphenol is sluggish, incomplete, or results in low yields of the desired saturated ring products (4-propylcyclohexanol/one). What factors should I investigate?

A: This is a common scale-up challenge. The efficiency of this reaction is highly dependent on the catalyst system and reaction conditions. Here’s a breakdown of key variables to troubleshoot:

  • Causality—The Role of the Catalyst and Hydrogen Source: The hydrogenation of the aromatic ring is energetically demanding. The catalyst provides a surface for the reaction to occur at a lower activation energy. Many modern approaches now use "transfer hydrogenation," where a hydrogen donor like ethanol is used in a co-solvent system with water, avoiding the need for high-pressure gaseous hydrogen.[3][12] This process is often performed at high temperatures (e.g., 300°C / 573 K), where the solvent itself becomes the source of hydrogen atoms on the catalyst surface.[3][13]

  • Troubleshooting Steps:

    • Catalyst Selection & Activity: Palladium on carbon (Pd/C) is the most commonly cited catalyst for this transformation.[3] However, bimetallic catalysts, such as Platinum-Palladium (Pt-Pd), have been shown to enhance yields of the desired cyclohexanols.[4][14] Ensure your catalyst is fresh and active; improper storage can lead to deactivation.

    • Solvent System: The use of a water-ethanol co-solvent is reported to be critical for the transfer hydrogenation process to proceed efficiently without external hydrogen gas.[3] The ratio of water to ethanol can significantly impact reaction rates and substrate solubility.

    • Temperature Control: Transfer hydrogenation for this reaction requires high temperatures (around 300°C / 573 K) to facilitate the dehydrogenation of the ethanol solvent, which provides the in-situ hydrogen.[3][4] Insufficient temperature will lead to an incomplete reaction. Ensure your reactor is capable of reaching and maintaining this temperature uniformly.

    • Catalyst Loading & Poisoning: On a larger scale, ensure adequate mixing to keep the catalyst suspended. Catalyst poisons, such as sulfur or nitrogen compounds present in the starting material or solvent, can dramatically reduce efficiency. Consider pre-treating your starting materials if impurities are suspected.

CatalystSupportHydrogen SourceSolventTemperature (K)Key ProductsReference
Palladium (Pd)CharcoalEthanol/WaterWater-Ethanol5734-Propylcyclohexanone, cis/trans-4-Propylcyclohexanols[3],[13]
Platinum-Palladium (Pt-Pd)GraphiteEthanol/WaterWater-Ethanol573Enhanced yields of cis/trans-4-Propylcyclohexanols[4],[14]
Palladium (Pd)CharcoalExternal H₂ GasWater573Lower yields compared to transfer hydrogenation[3]
Problem 2: Poor Stereoselectivity (High Content of the cis-Isomer)

Q: My final product contains an unacceptably high concentration of the cis-4-(propylcyclohexyl)phenol isomer. How can I maximize the formation of the desired trans product?

A: Achieving high trans-selectivity is arguably the most critical challenge in this synthesis. The initial hydrogenation often produces a mixture of cis and trans isomers. The thermodynamically more stable trans isomer is favored at equilibrium, but the reaction may yield a kinetically controlled product mixture. The solution is often a dedicated isomerization step.

  • Causality—Thermodynamic Stability: The trans isomer, with both bulky substituents in the equatorial position of the cyclohexane ring, experiences less steric strain than the cis isomer (which forces one substituent into the axial position). Therefore, the trans isomer is the thermodynamically favored product. An isomerization process provides the energy needed to overcome the activation barrier and allow the mixture to equilibrate to the more stable trans form.

  • Troubleshooting & Optimization Protocol: Base-Catalyzed Isomerization A common strategy is to perform a base-catalyzed isomerization on the cis/trans mixture of a precursor, such as 4-(4-propylcyclohexyl)cyclohexanone, before forming the final phenol. A strong base can deprotonate the carbon alpha to the carbonyl, forming an enolate intermediate. Reprotonation can occur from either face, and over time, the system will equilibrate to the more stable trans isomer. A similar principle can be applied to other intermediates.[7]

    Step-by-Step Isomerization Protocol (Conceptual Example):

    • Dissolution: Dissolve the cis/trans mixture of the precursor (e.g., 4-(4-propylcyclohexyl)aldehyde) in a suitable solvent system, such as methanol and dichloromethane.[7]

    • Base Addition: Cool the solution (e.g., to 0-5°C) and add a catalytic amount of a strong base, such as potassium hydroxide (KOH).[7] The base facilitates the equilibration.

    • Equilibration: Stir the reaction at a controlled temperature for a set period (e.g., 1-2 hours). The reaction progress should be monitored by GC to determine when the cis/trans ratio has stabilized in favor of the trans isomer.

    • Quenching & Workup: Neutralize the base with a mild acid and proceed with standard aqueous workup and extraction of the product.

    • Purification: Purify the resulting trans-enriched product via recrystallization or chromatography before proceeding to the next synthetic step.

Problem 3: Challenges in Cross-Coupling Reactions (Suzuki/Grignard)

Q: I am using a Suzuki or Grignard coupling to form the bi-aryl linkage, but the reaction is inefficient, with low conversion or significant homocoupling byproducts. What should I investigate?

A: Cross-coupling reactions are powerful but highly sensitive to reaction parameters. Success on a large scale requires rigorous control over the reaction environment and reagents.

  • Causality—The Catalytic Cycle: In a Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. This is followed by transmetalation, where the organic group from an activated organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[15] Each step has specific requirements that, if not met, can stall the cycle or lead to side reactions.

  • Troubleshooting Steps:

    • Oxygen and Water Sensitivity: Grignard reagents are extremely sensitive to water and oxygen and must be prepared and used under strictly anhydrous and inert (N₂ or Ar) conditions.[16] While Suzuki couplings are more tolerant, oxygen can degrade the phosphine ligands and the Pd(0) catalyst, so maintaining an inert atmosphere is crucial for consistent results.

    • Catalyst and Ligand Choice (Suzuki): The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers, which is essential for scale-up.[6]

    • Base Selection and Solubility (Suzuki): The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for the transmetalation step.[15] The solubility of the base can be a limiting factor on a large scale. Using a phase-transfer catalyst or a solvent system that partially solubilizes the base can improve reaction rates.

    • Temperature Management: Exotherms during the addition of reagents can lead to side reactions. On a large scale, ensure adequate reactor cooling to maintain the target reaction temperature. Conversely, some sluggish reactions may require higher temperatures to drive the catalytic cycle, so careful temperature optimization is key.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Borate X-B(OR)₂ Transmetal->Borate PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Problem 4: Difficulties in Final Product Purification

Q: I am struggling to achieve >99% purity. The main issues are removing residual starting materials and, most importantly, separating the final traces of the cis isomer.

A: Final purification is a critical and often challenging step in achieving the required quality for advanced applications. A multi-step approach is usually necessary.

  • Causality—Similar Physical Properties: The cis and trans isomers of this compound have very similar boiling points and polarities, making their separation by standard distillation or chromatography difficult. Likewise, unreacted starting materials or closely related byproducts can be hard to remove.

  • Purification Strategies:

    • Recrystallization: This is the most powerful technique for purifying crystalline solids on a large scale. The key is finding a suitable solvent or solvent system in which the desired trans isomer has lower solubility than the impurities (especially the cis isomer) at a given temperature. A solvent screen is a crucial first step in process development.

    • Liquid-Liquid Extraction: For removing impurities with different acid/base properties or polarities, liquid-liquid extraction can be effective. For example, washing an organic solution of the product with a dilute base can remove acidic impurities, while a dilute acid wash can remove basic ones. A patent for phenol purification mentions using hexane for liquid-phase contacting to remove certain impurities.[17]

    • Fractional Distillation: While difficult for isomer separation, high-vacuum fractional distillation can be effective for removing starting materials or byproducts with significantly different boiling points.

    • Preparative Chromatography: While expensive for large-scale production, preparative HPLC or flash chromatography may be necessary for very high-purity grades or for isolating analytical standards. As noted by experts, separating the isomers by chromatography is feasible.[11]

Section 3: Overall Production Workflow

The following diagram illustrates a typical workflow for producing high-purity this compound, integrating synthesis, isomerization, and purification steps.

Workflow cluster_0 Synthesis Stage cluster_1 Isomerization & Conversion cluster_2 Purification Stage start 4-Propylphenol hydrogenation Catalytic Hydrogenation (e.g., Pd/C, Ethanol/Water, 300°C) start->hydrogenation mixture cis/trans Mixture (4-Propylcyclohexanol/one) hydrogenation->mixture isomerization Base-Catalyzed Isomerization mixture->isomerization conversion Conversion to Phenol (e.g., Oxidation/Coupling) isomerization->conversion crude Crude Product (trans-enriched) conversion->crude recrystallization Recrystallization crude->recrystallization analysis QC Analysis (GC, HPLC for purity & isomer ratio) recrystallization->analysis final_product Final Product (>99% trans isomer) analysis->final_product caption Fig 2. General workflow for synthesis and purification.

Fig 2. General workflow for synthesis and purification.

References

side reactions in the synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the manufacturing of advanced liquid crystal displays and certain pharmaceuticals, 4-(trans-4-Propylcyclohexyl)phenol is a molecule whose synthesis requires precision and a deep understanding of stereochemistry.[1] Its value is intrinsically linked to the purity of the trans isomer, making the control of side reactions paramount.

This technical support guide, designed for chemists and researchers, provides a structured, question-and-answer approach to troubleshoot common issues encountered during its synthesis. We will focus on a prevalent and logical synthetic pathway, addressing potential pitfalls at each stage with explanations grounded in chemical principles and field-proven solutions.

Overall Synthetic Workflow

The synthesis can be logically divided into three major stages, each with its unique challenges. The following workflow outlines a common route starting from 4-bromoanisole and 4-propylcyclohexanone.

G cluster_0 Stage 1: C-C Bond Formation & Elimination cluster_1 Stage 2: Reduction & Isomerization cluster_2 Stage 3: Demethylation & Purification A 4-Bromoanisole + Mg C Grignard Reagent (4-methoxyphenylmagnesium bromide) A->C Anhydrous Ether/THF B 4-Propylcyclohexanone D Tertiary Alcohol Intermediate B->D C->D Nucleophilic Addition E Dehydration (Acid Catalyst) D->E F Alkene Mixture (4-(4-propylcyclohex-1-en-1-yl)-1-methoxybenzene) E->F G Hydrogenation (e.g., Pd/C, H2) F->G H Cis/Trans Mixture (1-methoxy-4-(4-propylcyclohexyl)benzene) G->H I Isomerization (Base-catalyzed) H->I J Trans-enriched Product I->J K Demethylation (e.g., HBr, BBr3) J->K L Crude this compound K->L M Purification (Recrystallization/Chromatography) L->M N Final Product (>99% trans) M->N

Caption: A common multi-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This guide is structured to follow the synthetic workflow.

Stage 1: Grignard Reaction and Dehydration

This stage establishes the core carbon skeleton. The primary challenges are ensuring the efficiency of the Grignard reaction and controlling the subsequent elimination.

Q1: My yield for the Grignard reaction is very low. What are the likely causes?

A1: Low yields in Grignard reactions almost always trace back to two main issues: reagent purity and reaction conditions.

  • Presence of Protic Contaminants: The Grignard reagent is an extremely strong base and will be quenched by any source of protons (water, alcohols).[2][3]

    • Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents; it is best practice to distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF). Ensure the 4-propylcyclohexanone starting material is anhydrous.

  • Magnesium Passivation: Magnesium turnings have a native oxide layer (MgO) on their surface that prevents reaction.[2]

    • Troubleshooting: Activate the magnesium before adding the bulk of your halide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a glass rod in situ to expose a fresh surface. Successful initiation is usually indicated by gentle bubbling and a slight warming of the flask.

  • Side Reaction - Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted aryl halide. This can be minimized by slow, dropwise addition of the 4-bromoanisole to the magnesium suspension to maintain a low concentration of the halide.

Q2: The dehydration step produced a dark, tarry substance instead of the expected alkene. Why did this happen?

A2: This is indicative of polymerization, a common side reaction during acid-catalyzed dehydration, especially with tertiary alcohols. Harsh conditions (high temperature, strong non-volatile acids like concentrated sulfuric acid) can promote intermolecular reactions between newly formed, reactive alkenes.

  • Troubleshooting:

    • Use a Milder Catalyst: Employ a milder, solid-supported acid like potassium bisulfate (KHSO4) or use phosphoric acid, which is less prone to causing charring than sulfuric acid.[4]

    • Control Temperature: Perform the dehydration at the lowest temperature that allows for efficient elimination.

    • Distill Product as it Forms: If the product alkene is volatile enough, distilling it out of the reaction mixture as it forms is an excellent way to prevent it from being exposed to acidic conditions for extended periods, thereby minimizing polymerization.

Stage 2: Hydrogenation and Isomerization

This stage is critical for establishing the desired stereochemistry. The hydrogenation of the alkene intermediate will almost invariably produce a mixture of cis and trans isomers, with the cis often being a major component depending on the catalyst and conditions. The subsequent isomerization is therefore not just a purification step, but a crucial reaction step.

Q3: After hydrogenation, my NMR analysis shows a significant amount of the cis isomer. How can I achieve a high trans ratio?

A3: This is the expected outcome. The key is to perform a subsequent isomerization step to convert the kinetically-formed cis product into the more thermodynamically stable trans isomer. In the trans configuration, both the aryl and propyl substituents can occupy equatorial positions on the cyclohexane ring, minimizing steric strain.

  • Solution: Base-Catalyzed Isomerization. The most effective method is to equilibrate the cis/trans mixture under basic conditions. This process deprotonates the benzylic proton, forming a transient carbanion. Reprotonation can occur from either face, and over time, the equilibrium will shift heavily in favor of the more stable trans isomer.[5]

ParameterConditionRationale
Base Potassium tert-butoxide (KOtBu) or KOHA strong base is required to deprotonate the relatively non-acidic benzylic C-H bond.
Solvent High-boiling point alcohol (e.g., isopropanol) or an aprotic solvent like DMFAllows the reaction to be heated to drive the equilibrium.
Temperature 80 - 120 °CProvides the necessary activation energy for deprotonation and equilibration.
Time 2 - 6 hoursSufficient time for the equilibrium to be established. Monitor by GC.

Q4: The hydrogenation reaction is very slow or has stalled. What should I check?

A4: Incomplete hydrogenation is typically due to catalyst or substrate issues.

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst. The catalyst loading is also important; typically 5-10 mol% is used, but stubborn reductions may require more.

  • Catalyst Poisons: Sulfur or halogen-containing impurities in the substrate or solvent can poison the palladium catalyst. Ensure your alkene intermediate from Stage 1 is properly purified.

  • Hydrogen Pressure & Agitation: Ensure there are no leaks in your hydrogenation apparatus. For laboratory-scale reactions, a balloon of hydrogen is often sufficient, but for larger scales, a Parr shaker or similar autoclave is needed to ensure adequate H₂ pressure and, crucially, vigorous agitation to ensure good mixing of the gas, liquid, and solid catalyst phases.

Stage 3: Demethylation and Purification

The final step is to cleave the robust methyl ether to reveal the target phenol. This step can be problematic, leading to incomplete conversion or degradation.

Q5: I still have significant amounts of the methoxy starting material after the demethylation reaction. How can I improve the conversion?

A5: Incomplete demethylation is a common issue. The anisole C-O bond is strong.

  • Troubleshooting:

    • Reagent Stoichiometry: Using a strong Lewis acid like boron tribromide (BBr₃) is very effective. Ensure you are using at least 1.1-1.5 equivalents, as BBr₃ can be consumed by trace amounts of water.

    • Reaction Time/Temperature: If using a reagent like 48% aqueous HBr, the reaction may require prolonged heating at reflux to go to completion. Monitor the reaction by TLC or GC and only stop once the starting material is consumed.

    • Alternative Reagents: For sensitive substrates, nucleophilic reagents like lithium iodide (LiI) in pyridine or sodium thiomethoxide (NaSMe) in a polar aprotic solvent can be effective and milder alternatives to strong acids.

Q6: The demethylation with a Lewis acid (AlCl₃ or BBr₃) gave a low yield and a complex mixture of byproducts. What went wrong?

A6: Strong Lewis acids can be aggressive and cause unwanted side reactions on an electron-rich aromatic ring.[6] The product phenol is even more activated than the starting anisole, making it susceptible to side reactions.

  • Friedel-Crafts Type Reactions: The Lewis acid can catalyze alkylation or acylation of the aromatic ring if any suitable electrophiles are present or generated under the reaction conditions.[7][8]

  • Degradation/Polymerization: Phenols can be prone to oxidation and polymerization under harsh acidic conditions, leading to the formation of colored, insoluble tars.[9]

  • Troubleshooting:

    • Temperature Control: Perform the reaction at low temperatures. For BBr₃, it is standard to add the reagent at -78 °C or 0 °C and then allow the reaction to slowly warm to room temperature.[10] This moderates its reactivity.

    • Aqueous Workup: Ensure the workup is performed carefully, quenching the reaction mixture by pouring it onto ice water to rapidly hydrolyze the Lewis acid complexes and minimize side reactions.

G cluster_cis Cis Isomer (Less Stable) cluster_trans Trans Isomer (More Stable) cis Aryl and Propyl groups are cis (1,4-axial/equatorial). Higher steric energy. trans Aryl and Propyl groups are trans (1,4-diequatorial). Lower steric energy. cis->trans Base-catalyzed Equilibration

Caption: Thermodynamic driving force for cis-to-trans isomerization.

Key Experimental Protocols

Protocol 1: Base-Catalyzed Cis/Trans Isomerization

This protocol is designed to convert a mixture of isomers into a product highly enriched in the desired trans isomer.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cis/trans mixture of 1-methoxy-4-(4-propylcyclohexyl)benzene (1.0 eq) in isopropanol (approx. 10 mL per gram of substrate).

  • Add Base: Add potassium tert-butoxide (KOtBu) (0.3 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the isomerization by taking small aliquots every hour and analyzing by GC. The reaction is complete when the cis/trans ratio is constant (typically >98% trans).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with a non-polar solvent like hexanes or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the trans-enriched product, which can be used directly in the next step.

Protocol 2: Demethylation using Boron Tribromide (BBr₃)

This is a highly effective method for cleaving the methyl ether. Caution: BBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Setup: Dissolve the trans-1-methoxy-4-(4-propylcyclohexyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 20 mL per gram of substrate) in a dry, inert-atmosphere (N₂ or Ar) flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add BBr₃ (1.2 eq, either as a pure liquid or a 1.0 M solution in DCM) dropwise via syringe over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a separate flask containing crushed ice and water. Stir vigorously until the ice has melted.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude phenol can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., heptane).[11]

References

Technical Support Center: Purification of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a critical intermediate in the synthesis of high-performance liquid crystals and specialized pharmaceuticals, the purity of 4-(trans-4-propylcyclohexyl)phenol is not just a goal, but a necessity.[1][2] Achieving the required ≥99.6% purity level often presents significant challenges, primarily revolving around the removal of closely related structural isomers and reaction byproducts.[1] This guide provides field-proven troubleshooting strategies and answers to frequently asked questions, designed to help researchers and process chemists navigate the complexities of purifying this valuable compound. Our approach is grounded in explaining the causality behind each step, ensuring a robust and reproducible purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of this compound.

Question 1: My final product shows a low and broad melting point (e.g., 130-135°C, instead of the expected ~138°C). What are the likely impurities?

Answer: A low, broad melting point is a classic indicator of impurities disrupting the crystal lattice of your final product. Based on the common synthetic routes, such as the Friedel-Crafts alkylation of phenol, the primary culprits can be categorized as follows:

  • Geometric Isomer (cis-isomer): This is the most common and challenging impurity. The cis and trans isomers have very similar polarities and boiling points, making them difficult to separate by standard techniques. The presence of the cis isomer significantly impacts the final application performance, especially in liquid crystal formulations.

  • Regioisomer (ortho-product): During synthesis, some alkylation can occur at the ortho-position of the phenol instead of the desired para-position.[3] This byproduct has a different polarity and can typically be removed with chromatography.

  • Unreacted Starting Materials: Residual phenol or the alkylating agent (e.g., 4-propylcyclohexanol) may persist if the reaction did not go to completion. Phenol is particularly problematic as its acidity and high polarity can interfere with purification.

  • Poly-alkylated Byproducts: The activated phenol ring can sometimes react with more than one alkyl group, leading to di- or tri-substituted phenols.[4][5] These are typically much less polar than the desired monosubstituted product.

A logical diagnostic workflow is essential. Start by using analytical techniques like GC or HPLC to quantify the impurity profile, which will inform the best purification strategy.

Question 2: I'm struggling to remove the cis-isomer. My purity by GC is stuck at ~95-97%, and I can't improve it with recrystallization. What are my options?

Answer: The separation of cis and trans isomers is a well-known challenge in cyclohexane chemistry.[6][7] When standard recrystallization fails to provide the desired separation, a more robust strategy is required. Here are three field-proven approaches, ranging from process chemistry to high-purity separation:

  • Base-Catalyzed Isomerization (Recommended for Scale): The most efficient method is to convert the undesired cis-isomer into the thermodynamically more stable trans-isomer. This is an equilibrium-driven process.

    • Causality: The trans configuration, where the large propyl and phenyl groups are both in equatorial positions on the cyclohexane ring, is sterically favored and thus lower in energy. By providing a basic catalyst and thermal energy, you allow the mixture to equilibrate to a state that heavily favors the trans product.

    • Protocol Insight: A published method for a similar compound involves heating the isomeric mixture with a strong base like potassium hydroxide (KOH) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).[8] The reaction can be monitored by GC until the cis-isomer content is reduced to an acceptable level (e.g., <1%). The product is then re-isolated and subjected to a final polishing recrystallization.

  • Fractional Recrystallization with Optimized Solvents: This method relies on exploiting subtle differences in the crystal packing and solubility of the two isomers. It requires patience and systematic optimization.

    • Causality: Even with similar polarities, the different shapes of the cis and trans molecules can lead to one isomer being slightly less soluble in a specific solvent system.

    • Protocol Insight: Create a screening matrix of solvents. Test single solvents (e.g., Toluene, Heptane, Isopropanol) and binary mixtures. Dissolve the impure solid in a minimum amount of hot solvent and allow it to cool very slowly. Scrape a few crystals from the top of the forming solid and analyze by GC to see if the mother liquor or the crystals are enriched in one isomer. Slow cooling is critical to allow for effective partitioning.[9]

  • Preparative Chromatography: For the highest possible purity on a smaller scale, preparative HPLC is the ultimate solution.

    • Causality: This technique offers the highest resolving power, capable of separating molecules with very minor differences in structure and polarity.[10]

    • Protocol Insight: A reversed-phase C18 column is often effective for separating phenolic isomers.[10][11] A mobile phase of acetonitrile and water or methanol and water is a good starting point. Chiral columns have also been shown to be effective in separating geometric isomers of similar compounds and may offer enhanced resolution.[12]

Decision Workflow for Isomer Removal

G start Analyze Crude Product by GC/HPLC check_cis Is cis-isomer > 2%? start->check_cis high_cis YES check_cis->high_cis   low_cis NO check_cis->low_cis   isomerize Perform Base-Catalyzed Isomerization high_cis->isomerize Recommended prep_hplc Alternative: Preparative HPLC (for small scale, high purity) high_cis->prep_hplc Alternative recrystallize Proceed with Optimized Recrystallization low_cis->recrystallize final_polish Final Polishing Recrystallization isomerize->final_polish final_product High-Purity Product (>99.6% trans) recrystallize->final_product prep_hplc->final_product final_polish->final_product

Caption: Decision tree for selecting the appropriate cis-isomer removal strategy.

Question 3: My recrystallization yield is consistently low (<60%). How can I improve recovery without sacrificing purity?

Answer: Low yield in recrystallization is a common issue that can almost always be traced back to the choice of solvent or the procedure itself.[9]

  • Problem: Using Too Much Solvent. This is the most frequent error. If you add too much solvent, your compound will remain dissolved in the mother liquor even after cooling, drastically reducing your yield.

    • Solution: Add the hot solvent portion-wise to your crude solid, stirring and waiting for dissolution after each addition. Stop adding solvent the moment all the solid has just dissolved. This ensures a saturated solution upon cooling, maximizing crystal formation.

  • Problem: Cooling Too Quickly. Placing the hot flask directly into an ice bath causes rapid precipitation, not crystallization. This traps impurities within the solid and can also lead to the formation of very fine, hard-to-filter crystals.

    • Solution: Follow a staged cooling process. First, allow the flask to cool slowly to room temperature on the benchtop. Once crystal formation appears complete, then transfer the flask to an ice bath for at least 30 minutes to maximize recovery of the dissolved product.

  • Problem: Inappropriate Solvent Choice. The ideal solvent is one in which your product has high solubility when hot and very low solubility when cold.

    • Solution: Refer to the solvent screening table below. If a single solvent doesn't work well, a two-solvent system (one in which the compound is soluble, one in which it is not) can be highly effective. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly.

Question 4: My product is consistently a pale yellow or tan color, even after purification. What causes this and how can I obtain a pure white solid?

Answer: Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-type byproducts. Even trace amounts of these impurities can discolor the entire batch.

  • Causality: The phenolic hydroxyl group can be oxidized by atmospheric oxygen, a process often accelerated by trace metal impurities or light.

  • Solution:

    • Use an Inert Atmosphere: When heating the solution for recrystallization, perform the operation under a gentle stream of nitrogen or argon. This displaces oxygen and prevents oxidation.

    • Degas Solvents: Before use, sparging your recrystallization solvents with nitrogen for 15-20 minutes can remove dissolved oxygen.

    • Activated Carbon Treatment: If the color is persistent, it is likely due to highly conjugated, non-polar impurities. Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution and stir for 5-10 minutes. The carbon will adsorb the colored impurities. Hot-filter the solution through a pad of Celite to remove the carbon before allowing it to cool and crystallize. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Storage: Store the final, pure white product in an amber vial under nitrogen or argon to prevent degradation over time.[13]

Frequently Asked Questions (FAQs)

FAQ 1: What is the best primary purification method for crude this compound?

Answer: For purifying the crude product from a multi-gram or kilogram-scale synthesis, recrystallization is unequivocally the best primary method. It is cost-effective, scalable, and highly efficient at removing the bulk of impurities like unreacted starting materials and most reaction byproducts. Column chromatography is generally reserved as a secondary, polishing step if recrystallization fails to achieve the target purity, or for small-scale purification where yield is less of a concern.[9][14]

FAQ 2: How do I choose the right solvent for recrystallization?

Answer: The selection process is a mix of theoretical principles and empirical testing. The guiding principle is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

Table 1: Recrystallization Solvent Screening Guide
SolventBoiling Point (°C)PolarityComments & Rationale
Heptane/Hexane 98 / 69Non-polarGood for removing non-polar impurities. The product has low solubility, so this is often used as the "bad" solvent in a binary system.
Toluene 111Non-polarThe aromatic nature can aid in dissolving the phenyl portion of the molecule. Often a good choice for primary recrystallization.
Isopropanol 82Polar, ProticThe hydroxyl group can hydrogen-bond with the phenolic product. Good "good" solvent for a binary system with heptane.
Acetonitrile 82Polar, AproticCan be effective, but its high polarity might retain more polar impurities.
Toluene/Heptane Mix VariableNon-polarAn excellent combination. Allows for fine-tuning of solubility to maximize both purity and yield.
Methanol 65Polar, ProticThe product is quite soluble in methanol, even when cold, making it a poor choice for primary recrystallization but useful for dissolving samples for chromatography.[15]

FAQ 3: What analytical techniques are essential for assessing purity?

Answer: A combination of techniques is necessary for a complete purity assessment:

  • Gas Chromatography (GC): The workhorse for determining overall purity and, crucially, the cis/trans isomer ratio.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Provides higher resolution than GC for separating closely related impurities and is excellent for quantification.[10][18]

  • Melting Point Analysis: A fast, reliable indicator of purity. A sharp melting point (range < 1°C) at the literature value (~138°C) is a strong sign of a highly pure compound.[15][17]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of residual solvents or structural impurities if their concentration is significant (>1%).

FAQ 4: What are the key safety precautions for this purification?

Answer: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • Chemical Hazards: this compound, like other phenols, should be considered toxic and corrosive. Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Many solvents used (Heptane, Toluene) are flammable. All heating should be done using a heating mantle or a steam bath in a well-ventilated chemical fume hood. Ensure there are no open flames or spark sources nearby.

  • Procedural Hazards: Hot filtration of flammable solvents poses a fire risk. Ensure the setup is secure. Never add boiling chips or activated carbon to a superheated or boiling liquid.

Appendix: Standardized Protocols

Protocol 1: Optimized Recrystallization (Toluene/Heptane System)
  • Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • In a chemical fume hood, add 40 mL of toluene and heat the mixture to ~100°C with stirring.

  • Continue adding toluene in 2-5 mL portions until the solid is completely dissolved. Note the total volume of toluene used.

  • While the solution is hot, add heptane dropwise until a persistent cloudiness appears.

  • Add 1-2 mL of hot toluene to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature over 1-2 hours.

  • Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold heptane (2 x 10 mL).

  • Dry the crystals under vacuum to a constant weight. Characterize by melting point and GC.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Select a glass column and pack it with silica gel (230-400 mesh) using a slurry method with hexane or heptane. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the semi-purified material in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% Heptane). This will elute very non-polar byproducts first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in heptane.[19] The desired product will elute as the polarity increases. More polar impurities, like residual phenol, will remain on the column until a much higher polarity is reached.

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same solvent system. Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Purification Workflow Diagram

G cluster_0 Primary Purification (Bulk) cluster_1 Purity Assessment cluster_2 Secondary Purification (Polishing) crude Crude Reaction Mixture recrystallize Optimized Recrystallization crude->recrystallize Removes bulk impurities analysis Purity & Isomer Check (GC, MP, HPLC) recrystallize->analysis check_purity Purity > 99.6%? analysis->check_purity chromatography Flash Column Chromatography check_purity->chromatography No final_product Final Pure Product check_purity->final_product Yes chromatography->final_product

References

Technical Support Center: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, with a particular focus on the critical role of catalysts in achieving high yield and the desired trans stereoselectivity.

Introduction: The Importance of Stereochemistry in Function

This compound is a crucial intermediate in the manufacturing of liquid crystals and advanced pharmaceuticals.[1][2] Its molecular geometry, specifically the trans configuration of the propylcyclohexyl group relative to the phenol moiety, is paramount for its application, particularly in liquid crystal displays where it influences the material's mesogenic properties.[3] The synthesis, therefore, is not merely about forming the correct chemical bonds but also about controlling the stereochemical outcome.

This guide will primarily focus on the prevalent synthetic route: the Friedel-Crafts alkylation of phenol with a 4-propylcyclohexyl source, followed by a critical isomerization step to enrich the desired trans isomer. We will explore the nuances of catalyst selection and its profound impact on reaction efficiency, selectivity, and the final product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the trans isomer of 4-(4-propylcyclohexyl)phenol so important?

The linear and rigid molecular shape of the trans isomer is essential for the formation of the nematic liquid crystal phase.[3] This specific geometry allows for the desirable anisotropic properties, such as birefringence and dielectric anisotropy, which are fundamental to the functioning of liquid crystal displays (LCDs). The cis isomer, with its bent shape, disrupts this ordered packing and degrades the performance of the liquid crystal material.

Q2: What are the common catalytic systems for the initial alkylation of phenol?

The alkylation is typically a Friedel-Crafts reaction, which can be catalyzed by:

  • Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used.[4]

  • Brønsted Acids: Strong protonic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also catalyze the reaction.

  • Solid Acid Catalysts: Environmentally friendlier alternatives include zeolites, heteropolyacids, and sulfated zirconia. These offer advantages in terms of reusability and reduced corrosive waste.

Q3: My initial alkylation reaction produces a mixture of cis and trans isomers. Is this normal?

Yes, this is a very common outcome. The initial Friedel-Crafts alkylation step often proceeds with low stereoselectivity, yielding a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the catalyst and reaction conditions, but achieving a high trans ratio directly from this step is challenging. Therefore, a subsequent isomerization step is almost always necessary.

Q4: How does the catalyst influence the ortho vs. para selectivity in the Friedel-Crafts alkylation step?

The hydroxyl group of phenol is an ortho, para-directing group. The ratio of ortho to para substitution is influenced by several factors:

  • Catalyst Type and Size: Bulky catalysts or catalyst-reactant complexes can sterically hinder the ortho positions, favoring para substitution.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para product.[5][6] For the synthesis of this compound, para substitution is the desired outcome.

Q5: What is catalyst deactivation and how can I prevent it?

Catalyst deactivation is the loss of catalytic activity over time. In Friedel-Crafts alkylation of phenols, the primary causes are:

  • Coordination with Phenol: The Lewis acidic catalyst can coordinate with the lone pair of electrons on the phenolic oxygen, rendering the catalyst inactive.[4]

  • Fouling: Deposition of heavy hydrocarbon byproducts or polymers on the catalyst surface can block active sites.[7]

To mitigate deactivation:

  • Use a stoichiometric excess of the Lewis acid catalyst.

  • In the case of solid acids, regeneration through calcination or solvent washing can sometimes restore activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions & Explanations
Low Yield of Alkylated Phenol 1. Catalyst Inactivity/Deactivation: The Lewis acid catalyst is complexed by the phenolic hydroxyl group.[4] 2. Insufficient Catalyst Loading: Not enough active catalyst to drive the reaction to completion. 3. Low Reaction Temperature: The activation energy barrier is not being overcome.1. Increase Catalyst Loading: For Lewis acids like AlCl₃, use at least a stoichiometric amount relative to the phenol to compensate for complexation. 2. Select a Stronger Catalyst: If using a mild catalyst, consider a more active one (e.g., AlCl₃). 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side reactions.
Poor para-Selectivity (High ortho-isomer content) 1. Kinetic Control: The reaction may be favoring the kinetically preferred ortho product.[5][6] 2. Non-bulky Catalyst: The catalyst may not be providing enough steric hindrance at the ortho positions.1. Increase Reaction Temperature and Time: This can favor the formation of the more thermodynamically stable para isomer. 2. Use a Bulky Catalyst System: Consider using a solid acid catalyst with shape-selective properties, such as certain zeolites.
Low trans:cis Isomer Ratio 1. Non-selective Alkylation: The initial alkylation step is inherently not highly stereoselective. 2. Ineffective Isomerization: The conditions for the isomerization step are not optimal.1. Focus on the Isomerization Step: This is the most critical step for controlling the final isomer ratio. 2. Optimize Isomerization Conditions: Ensure a sufficiently strong base (e.g., potassium tert-butoxide), adequate temperature, and reaction time to reach thermodynamic equilibrium, which favors the trans isomer.
Formation of Side Products (e.g., Polyalkylation, Ethers) 1. Excess Alkylating Agent: The mono-alkylated product is often more reactive than phenol, leading to further alkylation. 2. O-Alkylation: The phenoxide can be alkylated on the oxygen, forming an ether.1. Use an Excess of Phenol: This shifts the reaction equilibrium towards mono-alkylation. 2. Control Reaction Temperature: Lower temperatures generally favor C-alkylation over O-alkylation.
Difficulty Separating cis and trans Isomers 1. Similar Physical Properties: The isomers often have very similar boiling points and polarities.1. Fractional Crystallization: This can be an effective method if a suitable solvent system is found that selectively crystallizes one isomer.[8] 2. Preparative HPLC: Reverse-phase or normal-phase preparative HPLC can be used for separation, although it may be less practical for large-scale synthesis.[9][10]

Experimental Protocols & Methodologies

Synthesis Pathway Overview

A common and effective route to obtaining high-purity this compound involves a multi-step process. This approach prioritizes achieving the correct stereochemistry.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Isomerization cluster_2 Step 3: Purification Phenol Phenol Alkylation Alkylation Product (cis/trans mixture) Phenol->Alkylation Propylcyclohexanol 4-Propylcyclohexanol Propylcyclohexanol->Alkylation Isomerization Isomerization (trans-enriched mixture) Alkylation->Isomerization cis/trans mixture Alkylation_Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid Alkylation_Catalyst->Alkylation Purification Purification (Crystallization/Chromatography) Isomerization->Purification trans-enriched mixture Isomerization_Catalyst Base Catalyst (e.g., KOH, KOtBu) Isomerization_Catalyst->Isomerization Final_Product This compound Purification->Final_Product High-purity trans isomer

Caption: General synthetic workflow for this compound.
Protocol 1: Friedel-Crafts Alkylation of Phenol

This protocol describes a general procedure for the initial alkylation step.

Materials:

  • Phenol

  • 4-Propylcyclohexanol

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution. The mixture may become viscous.

  • In a separate flask, dissolve 4-propylcyclohexanol in anhydrous DCM.

  • Add the 4-propylcyclohexanol solution dropwise to the phenol-AlCl₃ mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product (a mixture of cis and trans isomers).

Protocol 2: Base-Catalyzed Isomerization

This protocol outlines the crucial step of isomerizing the cis/trans mixture to enrich the thermodynamically more stable trans isomer.[11]

Materials:

  • Crude 4-(4-propylcyclohexyl)phenol (cis/trans mixture)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)[12]

  • High-boiling solvent (e.g., diethylene glycol)

Procedure:

  • Combine the crude alkylated phenol mixture and the high-boiling solvent in a flask equipped with a mechanical stirrer and a distillation head.

  • Add a catalytic amount of potassium hydroxide or potassium tert-butoxide (e.g., 5-10 mol%).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) under a nitrogen atmosphere.

  • Maintain this temperature for several hours, periodically taking aliquots to monitor the cis/trans ratio by GC-MS or HPLC. The reaction should reach a thermodynamic equilibrium, significantly favoring the trans isomer.

  • Once equilibrium is reached, cool the reaction mixture.

  • Dilute the mixture with water and a water-immiscible organic solvent (e.g., toluene).

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the phenoxide.

  • Extract the product into the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification by Fractional Crystallization

This protocol describes a method for purifying the trans-enriched product.

Materials:

  • trans-enriched 4-(4-propylcyclohexyl)phenol

  • Recrystallization solvent (e.g., heptane, toluene, or a mixture)

Procedure:

  • Dissolve the trans-enriched product in a minimal amount of the chosen hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to induce crystallization. The trans isomer is typically less soluble and will crystallize out first.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity and isomer ratio of the crystals and the mother liquor by GC-MS, HPLC, or NMR.[13]

  • If necessary, a second recrystallization can be performed to achieve higher purity.

Catalyst Selection and Mechanistic Insights

The choice of catalyst is a critical decision that influences multiple aspects of the synthesis.

Mechanism of Friedel-Crafts Alkylation and Isomerization

Mechanism cluster_alkylation Friedel-Crafts Alkylation cluster_isomerization Base-Catalyzed Isomerization ROH 4-Propylcyclohexanol Carbocation Cyclohexyl Carbocation (cis/trans mixture) ROH->Carbocation + LA LA Lewis Acid (AlCl₃) Product_Mix Alkylated Phenol (cis/trans mixture) Carbocation->Product_Mix + Phenol Phenol Phenol Cis_Isomer cis-Isomer Product_Mix->Cis_Isomer Separation/Input Anion Phenoxide Anion (Resonance Stabilized) Cis_Isomer->Anion + Base Base Base (e.g., KOtBu) Equilibrium Thermodynamic Equilibrium Anion->Equilibrium Trans_Isomer trans-Isomer (More Stable) Equilibrium->Trans_Isomer

Caption: Simplified mechanism of alkylation and isomerization.

In the alkylation step , the Lewis acid activates the 4-propylcyclohexanol, leading to the formation of a carbocation. The phenol ring then acts as a nucleophile, attacking the carbocation. This attack can occur from either face of the carbocation, leading to a mixture of cis and trans products.

The isomerization step is driven by thermodynamics. A strong base deprotonates the phenol to form a phenoxide. Under high temperatures, this allows for equilibration between the cis and trans forms. The trans isomer, with the bulky propyl and phenyl groups in equatorial positions on the cyclohexane ring, is sterically less hindered and therefore thermodynamically more stable. The equilibrium thus lies heavily in favor of the trans product.

Data Summary: Catalyst Impact

While specific comparative data for the synthesis of this compound is sparse in readily available literature, general principles from phenol alkylation studies can be applied.

Catalyst TypeTypical Alkylating AgentAdvantagesDisadvantagesExpected para SelectivityExpected initial trans:cis Ratio
AlCl₃ / FeCl₃ Alcohols, AlkenesHigh activity, readily availableCorrosive, generates hazardous waste, requires stoichiometric amountsModerate to GoodLow (near 1:1)
H₂SO₄ / H₃PO₄ Alcohols, AlkenesInexpensiveCorrosive, can lead to side reactions (sulfonation, oxidation)ModerateLow (near 1:1)
Zeolites (e.g., H-BEA) Alcohols, AlkenesReusable, non-corrosive, potential for shape selectivityCan deactivate, may require higher temperaturesGood to ExcellentPotentially higher due to shape selectivity, but often still requires isomerization
Heteropolyacids Alcohols, AlkenesHigh acidity, reusable when supportedCan be expensive, potential for leachingGoodModerate

References

storage and handling best practices for 4-(trans-4-Propylcyclohexyl)phenol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate through best practices in storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

I. Understanding the Stability of this compound

This compound is a solid, crystalline compound utilized as a key intermediate in the synthesis of liquid crystals and advanced pharmaceutical ingredients.[1][2] Its molecular structure, featuring a phenolic hydroxyl group, makes it susceptible to degradation, primarily through oxidation. This process can be accelerated by exposure to heat, light, and atmospheric oxygen. Understanding and mitigating these factors are crucial for maintaining the compound's purity and ensuring the reliability of your experimental results.

The primary visual indicator of degradation is a change in color. Pure this compound is a white to off-white or slightly pale yellow crystalline powder.[3][4] The appearance of a more pronounced yellow, pink, or brown hue suggests the formation of colored oxidation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] The container should be tightly sealed to prevent exposure to air and moisture.[5] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to prevent oxidation.[6]

Q2: What type of container is best for storing this compound?

A2: Use amber glass bottles with tight-fitting caps. The amber color protects the compound from light, while the tight seal minimizes exposure to air and moisture. Ensure the container material is non-reactive.

Q3: Can I store this compound in a refrigerator or freezer?

A3: Storing at reduced temperatures (2-8°C) is beneficial. However, if you do so, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which could accelerate degradation.

Q4: I've noticed the solid material has developed a yellowish or pinkish tint. Is it still usable?

A4: A color change is a primary indicator of oxidation. While slight discoloration may not significantly impact all applications, it signifies a decrease in purity. For sensitive applications, such as in liquid crystal formulations or pharmaceutical synthesis, it is crucial to assess the purity of the material before use. We recommend performing a purity analysis, for instance, by HPLC, to quantify the level of impurities.

Q5: What are the primary degradation products of this compound?

A5: The degradation of phenolic compounds typically proceeds through oxidation of the hydroxyl group. This can lead to the formation of quinone and quinone-methide type structures. These initial oxidation products are often colored and can further react or polymerize to form a mixture of oligomeric impurities.[7]

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent experimental results (e.g., reaction yield, product purity) Degradation of the starting material.1. Visually inspect the reagent: Check for any color change from the expected white/off-white. 2. Confirm purity: Analyze the starting material using a suitable analytical technique like HPLC to determine its purity. The presence of unexpected peaks indicates degradation. 3. Use a fresh batch: If degradation is confirmed, use a fresh, unopened container of this compound for your experiment.
Appearance of a pink, yellow, or brown color in the solid material Oxidation due to improper storage (exposure to light, air, or heat).1. Review storage conditions: Ensure the compound is stored in a tightly sealed, amber glass bottle in a cool, dark place. 2. Consider inert atmosphere: For long-term storage, purge the container with an inert gas (nitrogen or argon) before sealing. 3. Purity assessment: If the discolored material must be used, a purity check is essential. Depending on the level of impurities, purification by recrystallization may be an option.
Difficulty dissolving the compound in a solvent where it is reported to be soluble Presence of insoluble polymeric degradation products.1. Attempt gentle warming and sonication: This may help dissolve the desired compound, leaving some insoluble impurities behind. 2. Filter the solution: After dissolving, filter the solution to remove any insoluble particulate matter before use. 3. Confirm identity of dissolved material: Analyze the filtered solution to ensure the desired compound is present at the expected concentration.
Unexpected side products in a reaction Reaction of impurities in the starting material.1. Characterize the side products: If possible, use techniques like LC-MS or GC-MS to identify the structure of the unexpected side products. This may provide clues about the nature of the impurities in your starting material. 2. Purify the starting material: If the side products are determined to originate from degraded starting material, purify the this compound by recrystallization before use.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[8][9]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)[10]

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of high-purity this compound in methanol to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare your test sample in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water/0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm and 275 nm (Phenols typically have absorbance maxima in these regions).

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the standard. The presence of additional peaks, particularly those with earlier retention times (indicating more polar compounds like oxidized species), suggests degradation. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

To understand the potential degradation profile of this compound, a forced degradation study can be performed.[11][12] This involves exposing the compound to stress conditions to intentionally induce degradation.

Objective: To generate potential degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare several aliquots of a 1 mg/mL solution of this compound in methanol.

  • Apply Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Add 1N HCl to a stock solution aliquot and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a stock solution aliquot and leave at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a stock solution aliquot and leave at room temperature for 24 hours.[13]

    • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluation: Examine the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. This information is critical for validating that your analytical method can separate the intact compound from its degradation products.

V. Visualizations

Degradation Pathway and Prevention Workflow

The following diagram illustrates the likely oxidative degradation pathway of this compound and the key preventative measures in the handling and storage workflow.

Fig 1. Oxidative Degradation and Prevention Workflow cluster_degradation Degradation Pathway cluster_workflow Prevention Workflow A This compound B Oxidized Intermediates (e.g., Quinones) A->B Oxidation (Light, Air, Heat) C Colored Oligomers/ Polymeric Products B->C Further Reaction/ Polymerization I Use in Experiment B->I Degraded Material Causes Issues D Receive Compound E Store in Tightly Sealed Amber Container D->E F Inert Atmosphere (Nitrogen/Argon) E->F Optional: Long-Term G Store in Cool, Dark Place E->G F->G H Equilibrate to Room Temp Before Opening G->H H->I

Caption: Oxidative degradation pathway and preventative workflow.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting issues related to the stability of this compound.

Fig 2. Troubleshooting Flowchart Start Inconsistent Experimental Results? Check_Visual Visually Inspect Starting Material Start->Check_Visual Troubleshoot_Other Troubleshoot Other Experimental Parameters Start->Troubleshoot_Other No Is_Colored Is there a color change (Yellow/Pink/Brown)? Check_Visual->Is_Colored Purity_Analysis Perform Purity Analysis (e.g., HPLC) Is_Colored->Purity_Analysis Yes Is_Colored->Purity_Analysis No (but still suspect) Is_Pure Is Purity >99%? Purity_Analysis->Is_Pure Is_Pure->Troubleshoot_Other Yes Review_Storage Review Storage and Handling Practices Is_Pure->Review_Storage No Use_Fresh Use a Fresh Batch of Compound Review_Storage->Use_Fresh Purify Consider Purification (e.g., Recrystallization) Review_Storage->Purify If fresh batch is unavailable

Caption: Troubleshooting flowchart for experimental issues.

VI. References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. --INVALID-LINK--

  • TCI Chemicals. SAFETY DATA SHEET: this compound. --INVALID-LINK--

  • Smolecule. Buy this compound | 81936-33-6. --INVALID-LINK--

  • LookChem. Cas 81936-33-6, this compound. --INVALID-LINK--

  • Cefic. Phenol Safe Handling Guide. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. --INVALID-LINK--

  • RCSI Journals Platform. Identification of the Products of Alkylphenol Oxidation by Iron(III) Chloride Using HPLC–Mass Spectrometry. --INVALID-LINK--

  • Journal of the American Chemical Society. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. --INVALID-LINK--

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--

  • ResearchGate. Simple and rapid spectrophotometric method for phenol determination in aqueous media. --INVALID-LINK--

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. --INVALID-LINK--

  • ChemScene. 81936-33-6 | this compound. --INVALID-LINK--

  • Dakenchem. Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. --INVALID-LINK--

  • Fisher Scientific. This compound, 98.0+%, TCI America™. --INVALID-LINK--

  • IJSDR. Stability indicating study by using different analytical techniques. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method for Pharmaceutical Analysis. --INVALID-LINK--

  • Labscoop. This compound, 25G. --INVALID-LINK--

  • Lab Pro Inc. This compound, 25G - P1616-25G. --INVALID-LINK--

  • NIH National Library of Medicine. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. --INVALID-LINK--

  • ChemScene. 81936-33-6 | this compound. --INVALID-LINK--

  • Lab Pro Inc. This compound, 25G - P1616-25G. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 4-(trans-4-Propylcyclohexyl)phenol and Its Homologues as Precursors for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced liquid crystal displays (LCDs) and other photonic devices, the molecular architecture of the constituent liquid crystal molecules is of paramount importance. The selection of appropriate precursors dictates the final material's thermal stability, electro-optical response, and overall performance. This guide provides an in-depth comparative analysis of 4-(trans-4-propylcyclohexyl)phenol, a cornerstone liquid crystal precursor, and its homologous counterparts. We will explore how subtle variations in the alkyl chain length of these precursors influence the critical properties of the resulting liquid crystal materials, offering researchers and materials scientists a rational basis for precursor selection.

Introduction: The Significance of the Cyclohexylphenyl Core

The 4-(trans-4-alkylcyclohexyl)phenol scaffold is a vital building block in the synthesis of a wide range of calamitic (rod-shaped) liquid crystals.[1][2][3] Its molecular structure offers a unique combination of features that are instrumental in achieving desirable mesogenic properties.[2] The trans-cyclohexyl ring provides rigidity and a defined molecular shape, which is essential for the formation of ordered liquid crystalline phases.[2] The terminal phenolic hydroxyl group serves as a versatile chemical handle for further molecular elaboration, allowing for the introduction of various functional groups to tailor the final properties of the liquid crystal molecule.[3]

This guide will focus on a homologous series of 4-(trans-4-alkylcyclohexyl)phenols, with a particular emphasis on the propyl derivative, and compare it with its ethyl, butyl, and pentyl analogues. By examining the properties of liquid crystals derived from these precursors, we can elucidate the critical structure-property relationships that govern their performance.

The Homologous Series: A Platform for Structure-Property Relationship Studies

To conduct a meaningful comparative analysis, we will examine a series of 4-(trans-4-alkylcyclohexyl)benzonitriles, which are directly synthesized from the corresponding phenol precursors. The introduction of a terminal cyano group is a common strategy in liquid crystal design to induce a strong positive dielectric anisotropy, a prerequisite for the operation of twisted nematic (TN) and other field-effect LCDs.

The precursors under consideration are:

  • 4-(trans-4-Ethylcyclohexyl)phenol

  • This compound

  • 4-(trans-4-Butylcyclohexyl)phenol

  • 4-(trans-4-Pentylcyclohexyl)phenol

The general molecular structure of the resulting 4-(trans-4-alkylcyclohexyl)benzonitrile liquid crystals is depicted below:

Caption: General molecular structure of 4-(trans-4-alkylcyclohexyl)benzonitriles.

Comparative Analysis of Physicochemical Properties

The length of the terminal alkyl chain ("R" group) exerts a profound influence on the mesomorphic and physical properties of the resulting liquid crystals. This is primarily due to its effect on the molecule's aspect ratio, polarizability, and intermolecular interactions.

Mesophase Behavior and Transition Temperatures

The stability and temperature range of the nematic phase are critical parameters for display applications. The table below summarizes the melting points and nematic-to-isotropic transition temperatures (clearing points) for the 4-(trans-4-alkylcyclohexyl)benzonitrile series.

Precursor Alkyl ChainResulting Liquid Crystal (Abbreviation)Melting Point (°C)Clearing Point (N-I, °C)
Propyl3PCH43Not Reported
Butyl4PCH4141
Pentyl5PCH3155

Data sourced from various chemical suppliers and literature.

Analysis of Trends:

  • Melting Point: There is a general trend of decreasing melting point with increasing alkyl chain length from butyl to pentyl. This can be attributed to the disruption of crystal packing by the longer, more flexible alkyl chains.

  • Clearing Point: The clearing point, which signifies the transition from the ordered nematic phase to the disordered isotropic liquid, generally increases with longer alkyl chains. This is a direct consequence of the increased molecular aspect ratio and stronger anisotropic van der Waals forces between the molecules, which stabilizes the nematic phase. The longer the molecule, the greater the tendency to align along a common director.

Birefringence (Δn) and Dielectric Anisotropy (Δε)

Birefringence (the difference between the extraordinary and ordinary refractive indices) and dielectric anisotropy (the difference between the dielectric permittivity parallel and perpendicular to the molecular long axis) are crucial for the electro-optical performance of LCDs.

  • Birefringence (Δn): The birefringence is primarily determined by the anisotropy of the molecular polarizability. The core structure (cyclohexylphenyl) is the main contributor to Δn. The terminal alkyl chain has a relatively small, though not negligible, effect. Generally, increasing the alkyl chain length leads to a slight decrease in birefringence due to an increase in the isotropic component of the molecular polarizability.

  • Dielectric Anisotropy (Δε): The strong positive dielectric anisotropy in these materials is dominated by the large dipole moment of the terminal cyano group aligned with the molecular long axis. The alkyl chain, being nonpolar, primarily contributes to the perpendicular component of the dielectric permittivity. Therefore, as the alkyl chain length increases, the perpendicular permittivity increases, leading to a slight decrease in the overall dielectric anisotropy.

Expert Insight: The choice of the terminal group is a critical consideration in liquid crystal design. For instance, replacing the cyano group with an isothiocyanate group (-NCS) typically results in materials with significantly higher birefringence but lower dielectric anisotropy. This highlights the trade-off between these two key parameters that material scientists must navigate to optimize performance for specific applications.

Experimental Protocols: A Glimpse into Liquid Crystal Synthesis

The synthesis of 4-(trans-4-alkylcyclohexyl)benzonitriles from their corresponding phenol precursors is a well-established multi-step process. The following is a representative protocol for the synthesis of 4-(trans-4-propylcyclohexyl)benzonitrile.

Synthesis of 4-(trans-4-Propylcyclohexyl)benzonitrile

Step 1: Tosylation of this compound

reactant1 This compound product 4-(trans-4-Propylcyclohexyl)phenyl tosylate reactant1->product + reactant2 Tosyl Chloride reactant2->product reagent Pyridine reagent->product

Caption: Tosylation of the phenol precursor.

  • Dissolve this compound in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (tosyl chloride) to the solution.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt (e.g., MgSO4).

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyanation of the Tosylate Intermediate

reactant1 4-(trans-4-Propylcyclohexyl)phenyl tosylate product 4-(trans-4-Propylcyclohexyl)benzonitrile reactant1->product + reactant2 KCN reactant2->product solvent DMF solvent->product

Caption: Nucleophilic substitution with cyanide.

  • Dissolve the purified 4-(trans-4-propylcyclohexyl)phenyl tosylate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium cyanide (KCN) to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the final product, 4-(trans-4-propylcyclohexyl)benzonitrile, by column chromatography and/or recrystallization.

Causality in Experimental Choices:

  • Tosylation: The phenolic hydroxyl group is a poor leaving group. Converting it to a tosylate creates a good leaving group, facilitating the subsequent nucleophilic substitution with the cyanide ion.

  • Pyridine as a Base: Pyridine is used as a base in the tosylation step to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Polar Aprotic Solvent in Cyanation: A polar aprotic solvent like DMF is chosen for the cyanation step because it effectively solvates the potassium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus promoting the SNAr reaction.

Conclusion: Tailoring Liquid Crystal Properties Through Precursor Design

This comparative analysis demonstrates that the seemingly minor modification of the alkyl chain length in 4-(trans-4-alkylcyclohexyl)phenol precursors has a significant and predictable impact on the properties of the resulting liquid crystal materials.

  • Longer alkyl chains generally lead to a wider nematic range by increasing the clearing point, which is advantageous for applications requiring high thermal stability.

  • However, this comes at the cost of a potential slight decrease in birefringence and dielectric anisotropy.

The choice of the optimal precursor is therefore a matter of balancing these competing factors to achieve the desired performance characteristics for a specific application. For researchers and drug development professionals working with liquid crystal systems, a thorough understanding of these structure-property relationships is essential for the rational design of novel materials with tailored functionalities. The 4-(trans-4-alkylcyclohexyl)phenol homologous series provides an excellent and versatile platform for such investigations.

References

A Comparative Guide to the Performance of Liquid Crystal Displays Utilizing 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of ever-improving display technologies, the choice of liquid crystal material is paramount. These materials form the heart of liquid crystal displays (LCDs), dictating their optical and electrical performance. This guide provides an in-depth technical comparison of LCDs that incorporate 4-(trans-4-Propylcyclohexyl)phenol (PCH3), a key intermediate in many modern liquid crystal mixtures. We will objectively evaluate its performance against established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its capabilities and applications.

Introduction: The Pivotal Role of Liquid Crystal Intermediates

The magic of liquid crystal displays lies in the ability of liquid crystal molecules to modulate light in response to an electric field. The specific molecular structure of these liquid crystals dictates crucial performance metrics such as switching speed, contrast ratio, and viewing angle. This compound, a compound with the CAS number 81936-33-6, serves as a vital building block in the synthesis of advanced liquid crystal materials.[1] Its unique structure, featuring a propylcyclohexyl group attached to a phenol, contributes to the desirable physical properties of the final liquid crystal mixture, including its viscosity, birefringence, and dielectric anisotropy.[1] The purity and specific isomeric form of PCH3 are critical for achieving uniform alignment and predictable electro-optical behavior in the final display device.[1]

This guide will focus on a comparative analysis of PCH3-containing liquid crystal mixtures against two widely used classes of liquid crystals: Cyanobiphenyls and Fluorinated Liquid Crystals . Cyanobiphenyls, such as the well-known 5CB, have been the workhorses of the LCD industry for decades, prized for their strong positive dielectric anisotropy. Fluorinated liquid crystals represent a more modern class of materials, often engineered to offer low viscosity and high resistivity, which are crucial for high-performance displays.

Performance Comparison: PCH3 vs. The Alternatives

The performance of a liquid crystal mixture is a complex interplay of various physical properties. Here, we compare mixtures containing PCH derivatives with cyanobiphenyl and fluorinated liquid crystals across key electro-optical parameters.

Electro-Optical Switching and Response Time

A critical performance metric for any display is its response time, which is the speed at which a pixel can transition from one state to another. This is typically measured as the time taken to switch between black and white (BtW) or between two different gray levels (Gray-to-Gray or GtG). A faster response time is crucial for reducing motion blur in dynamic video content.

A study comparing a binary nematic mixture of 7CB (a cyanobiphenyl) and PCH5 (a close structural analog of PCH3, 4-pentylcyclohexylbenzonitrile) demonstrated a significant enhancement in electro-optic properties compared to the individual components. The mixture exhibited a faster total response time of 2.36 ms, compared to 4.08 ms for 7CB and 3.21 ms for PCH5.[2][3] This improvement is attributed to the optimized dielectric and viscoelastic properties of the mixture.

Liquid Crystal Material/MixtureRise Time (ms)Fall Time (ms)Total Response Time (ms)
7CB (Cyanobiphenyl) --4.08
PCH5 (PCH Analog) --3.21
7CB/PCH5 Mixture (30/70 wt%) 0.411.952.36

Table 1: Comparison of response times for a cyanobiphenyl (7CB), a PCH analog (PCH5), and their mixture. Data sourced from a study on their electro-optic properties.[2][3]

Contrast Ratio

Contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce. A high contrast ratio is essential for delivering deep blacks and vibrant colors, leading to a more immersive viewing experience.

The same study on the 7CB/PCH5 mixture also reported a higher contrast ratio for the mixture compared to the individual components.[2][3] This suggests that the synergistic effects within the mixture contribute to a better "off" state (darker black) and a well-defined "on" state.

While specific numerical values for the contrast ratio were not provided in a comparative table in the referenced study, the qualitative improvement highlights the potential of PCH-containing mixtures to enhance this crucial parameter. The contrast ratio of a display is not solely dependent on the liquid crystal material but also on the display architecture (e.g., Twisted Nematic vs. In-Plane Switching) and the quality of the polarizers used.

Viscosity, Birefringence, and Dielectric Anisotropy

The macroscopic performance of an LCD is governed by the fundamental physical properties of the liquid crystal mixture:

  • Viscosity (γ₁): Lower rotational viscosity leads to faster switching speeds. PCH derivatives generally contribute to a moderate viscosity. Fluorinated liquid crystals are often specifically designed to have very low viscosity.

  • Birefringence (Δn): This is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The birefringence, in conjunction with the cell gap, determines the phase retardation of light passing through the liquid crystal layer. PCH compounds typically exhibit moderate birefringence.

  • Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for twisted nematic (TN) displays, while in-plane switching (IPS) displays can utilize materials with either positive or negative Δε. Cyanobiphenyls are known for their large positive Δε. PCH derivatives can be synthesized to have a range of Δε values, making them versatile for different display modes.

The formulation of a liquid crystal mixture involves a careful balancing act of these properties to optimize the overall performance of the display. PCH3 and its derivatives are valuable components in this process, often used to fine-tune the viscosity and birefringence of a mixture without drastically altering its dielectric properties.

Experimental Methodologies

To ensure the objective comparison of liquid crystal display performance, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance metrics discussed above.

Measurement of Electro-Optical Response Time

The response time of an LCD is a critical parameter for evaluating its ability to display motion without blur. The Gray-to-Gray (GtG) response time is the most common metric used in the industry.

Experimental Workflow for GtG Response Time Measurement:

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure Function_Generator Function Generator LC_Cell Liquid Crystal Cell (Device Under Test) Function_Generator->LC_Cell Polarizers Crossed Polarizers LC_Cell->Polarizers Light_Source Stable Light Source (e.g., LED) Light_Source->Polarizers Photodetector Photodetector Oscilloscope Digital Oscilloscope Photodetector->Oscilloscope Polarizers->LC_Cell Polarizers->Photodetector Apply_Voltage Apply a square wave voltage from the function generator to the LC cell to switch between two gray levels. Detect_Light The photodetector measures the change in light intensity passing through the cell. Apply_Voltage->Detect_Light Record_Signal The oscilloscope records the photodetector's output signal over time. Detect_Light->Record_Signal Analyze_Waveform Analyze the rising and falling edges of the waveform to determine the 10% to 90% transition times. Record_Signal->Analyze_Waveform

Caption: Workflow for measuring Gray-to-Gray (GtG) response time.

Step-by-Step Protocol:

  • Sample Preparation: The liquid crystal mixture is injected into a test cell with a precisely defined cell gap and alignment layer.

  • Optical Setup: The test cell is placed between two crossed polarizers. A stable light source illuminates one side of the cell, and a fast-response photodetector is placed on the other side to measure the transmitted light intensity.

  • Signal Generation and Acquisition: A function generator is used to apply a voltage waveform to the test cell, causing it to switch between two predetermined gray levels. The output of the photodetector is connected to a digital oscilloscope to capture the optical response.

  • Data Analysis: The rise time is measured as the time it takes for the optical signal to go from 10% to 90% of its final value when switching from a darker to a brighter gray level. The fall time is the time taken for the signal to drop from 90% to 10% of its initial value when switching from a brighter to a darker gray level. The total GtG response time is often reported as the average of the rise and fall times over a range of gray level transitions.

Measurement of Contrast Ratio

The contrast ratio is a measure of the difference between the brightest white and the darkest black a display can produce.

Experimental Workflow for Contrast Ratio Measurement:

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure Display Display Under Test Luminance_Meter Luminance Meter Luminance_Meter->Display Dark_Room Dark Room Environment Dark_Room->Display Measure_White Display a full-screen white image and measure the luminance (L_white) with the luminance meter. Measure_Black Display a full-screen black image and measure the luminance (L_black) with the luminance meter. Measure_White->Measure_Black Calculate_CR Calculate the contrast ratio: CR = L_white / L_black Measure_Black->Calculate_CR

Caption: Workflow for measuring the static contrast ratio of a display.

Step-by-Step Protocol:

  • Environment: The measurement should be performed in a dark room to minimize the influence of ambient light.

  • Instrumentation: A calibrated luminance meter is used to measure the light output from the display.

  • Measurement of White Level: A full-screen white image is displayed, and the luminance (L_white) is measured at the center of the screen.

  • Measurement of Black Level: A full-screen black image is displayed, and the luminance (L_black) is measured at the same location.

  • Calculation: The static contrast ratio is calculated as the ratio of the white luminance to the black luminance: CR = L_white / L_black.

Conclusion: The Versatility of PCH3 in Modern Displays

This compound and its derivatives are indispensable components in the formulation of modern liquid crystal mixtures. While they may not always be the primary driver of a single performance metric, their versatility in tuning the overall properties of a mixture makes them crucial for achieving the demanding specifications of today's high-performance displays.

The comparative data, particularly the study on the 7CB/PCH5 mixture, demonstrates that the strategic inclusion of PCH-type structures can lead to significant improvements in key performance areas such as response time and contrast ratio. As display technology continues to evolve, the ability to fine-tune the physical properties of liquid crystal materials through the use of versatile intermediates like PCH3 will remain a critical area of research and development. This guide has provided a framework for understanding and evaluating the performance of PCH3-based liquid crystal displays, offering valuable insights for professionals in the field.

References

A Spectroscopic Guide to Differentiating 4-(trans-4-Propylcyclohexyl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of materials science and pharmaceutical development, the precise structural elucidation of molecular compounds is paramount. 4-(trans-4-Propylcyclohexyl)phenol is a key intermediate in the synthesis of liquid crystals and various pharmaceuticals.[1] Its specific stereochemistry and the nature of its alkyl substituents are critical to its function and performance. This guide provides a comprehensive spectroscopic comparison of this compound with its key analogs, offering a detailed roadmap for researchers to distinguish these compounds with high fidelity.

We will explore the subtle yet definitive differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. This guide is designed not only to present data but to explain the underlying principles that govern these spectroscopic distinctions, thereby empowering researchers to apply these concepts to a broader range of analytical challenges. The analogs chosen for this comparison allow for a systematic evaluation of the impact of stereochemistry and alkyl chain variation:

  • 4-(cis-4-Propylcyclohexyl)phenol: The diastereomer of our primary compound, crucial for understanding the spectroscopic impact of substituent orientation on the cyclohexane ring.

  • 4-(trans-4-Ethylcyclohexyl)phenol: An analog with a shorter alkyl chain, illustrating the sensitivity of spectroscopic methods to minor changes in alkyl substituents.

  • 4-Propylphenol: An analog lacking the cyclohexane ring, providing a baseline to understand the spectral contributions of the cyclohexyl moiety.

Through a detailed examination of their spectra, we will highlight the diagnostic fingerprints that enable unambiguous identification of each of these structurally similar compounds.

Methodologies: The Rationale Behind the Analysis

The selection of spectroscopic techniques and experimental parameters is critical for obtaining high-resolution, interpretable data. The protocols outlined below are designed to be robust and self-validating.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecular bonds. Its utility here lies in identifying key functional groups and subtle shifts in their frequencies due to structural changes.

  • Experimental Protocol:

    • Sample Preparation: Samples are prepared as KBr (potassium bromide) pellets. A small amount of the solid sample (approx. 1-2 mg) is ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering effects and obtain sharp, well-defined absorption bands for solid samples.

    • Data Acquisition: Spectra are acquired using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

    • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and spatial arrangement of atoms.

  • Experimental Protocol:

    • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is selected as it is a versatile solvent for these compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and do not typically interfere with the signals of interest.[3] Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.[4] The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter which could degrade spectral resolution.[5]

    • ¹H NMR Data Acquisition: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. A sufficient number of scans are signal-averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[5]

    • Analysis: Spectra are analyzed for chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton ratios).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture and providing information on their molecular weight and fragmentation patterns.

  • Experimental Protocol:

    • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or hexane.

    • Gas Chromatography: The sample is injected into a GC equipped with a capillary column (e.g., Agilent CP-Sil 8 CB).[6] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 300°C) to ensure separation of the analytes.[6] Helium is typically used as the carrier gas.

    • Mass Spectrometry: The separated components are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions.

    • Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Spectroscopic Analysis and Comparison

Infrared (IR) Spectroscopy: A Tale of Vibrational Fingerprints

The IR spectra of these compounds are dominated by features of the phenol and alkyl groups. However, subtle differences, particularly in the fingerprint region, can be diagnostic.

  • This compound:

    • O-H Stretch: A broad band is expected in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[7]

    • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while strong absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the propyl and cyclohexyl groups.[7]

    • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[7]

    • C-O Stretch: A strong band around 1220-1240 cm⁻¹ is characteristic of the phenol C-O bond.[7]

  • Comparison with Analogs:

    • cis vs. trans Isomers: Differentiating cis and trans isomers by IR can be challenging. However, subtle differences in the fingerprint region (< 1500 cm⁻¹), particularly in the C-H wagging and rocking vibrations, can sometimes be observed due to the different symmetry and steric environments of the two isomers.[8]

    • 4-(trans-4-Ethylcyclohexyl)phenol: The spectrum will be very similar to the propyl analog. Minor differences might be observed in the intensity and precise position of the aliphatic C-H stretching and bending modes due to the different number of CH₂ groups.

    • 4-Propylphenol: The most significant difference will be the relative intensity of the aliphatic C-H stretching bands (~2960-2850 cm⁻¹) compared to the aromatic C-H bands (~3100-3000 cm⁻¹). The absence of the cyclohexyl ring will result in a less complex pattern of C-H bending vibrations in the 1470-1350 cm⁻¹ region. The IR spectrum for 4-propylphenol shows characteristic bands for the hydroxyl group, and aromatic and aliphatic C-H bonds.[9][10]

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (broad, O-H), ~3030 (aromatic C-H), ~2920, ~2850 (aliphatic C-H), ~1610, ~1515 (aromatic C=C), ~1230 (C-O)
4-(cis-4-Propylcyclohexyl)phenol Expected to be very similar to the trans isomer, with potential minor shifts in the fingerprint region (< 1500 cm⁻¹).
4-(trans-4-Ethylcyclohexyl)phenol Very similar to the propyl analog, with slight changes in the relative intensity of aliphatic C-H bands.
4-Propylphenol ~3350 (broad, O-H), ~3030 (aromatic C-H), ~2960, ~2870 (aliphatic C-H), ~1615, ~1515 (aromatic C=C), ~1225 (C-O).[9][10] The aliphatic C-H region is less intense compared to the cyclohexyl-containing analogs.
¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR is exceptionally sensitive to the stereochemical environment of protons, making it a primary tool for distinguishing these isomers.

  • This compound:

    • Aromatic Protons: The para-substituted aromatic ring will show two doublets, typically between 6.7 and 7.1 ppm, corresponding to the two sets of chemically equivalent aromatic protons.

    • Phenolic Proton: A singlet for the -OH proton, whose chemical shift is concentration-dependent and can range from 4-8 ppm.

    • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region (typically 1.0-2.5 ppm). The proton attached to the carbon bearing the phenyl group (benzylic proton) will be downfield-shifted compared to the other cyclohexyl protons. In the trans isomer, where both substituents are equatorial, this proton is axial and will exhibit large axial-axial coupling constants.

    • Propyl Protons: The propyl group will show a triplet for the methyl group (~0.9 ppm) and two multiplets for the two methylene groups.

  • Comparison with Analogs:

    • cis vs. trans Isomers: This is where ¹H NMR truly excels. In the stable chair conformation of the trans isomer, both the phenol and propyl groups are equatorial. In the cis isomer, one group must be axial while the other is equatorial. Due to steric hindrance, the larger propylcyclohexyl group will preferentially occupy the equatorial position. This forces the proton on the carbon attached to the phenyl ring into an equatorial position in the cis isomer. Equatorial protons typically resonate at a lower field (more deshielded) than their axial counterparts and exhibit smaller coupling constants. This difference in chemical shift and coupling constant for the benzylic proton is a key diagnostic for distinguishing the cis and trans isomers.[8]

    • 4-(trans-4-Ethylcyclohexyl)phenol: The spectrum will be very similar to the propyl analog, with the primary difference being in the signals for the alkyl chain (a quartet and a triplet for the ethyl group).

    • 4-Propylphenol: The spectrum will lack the complex multiplets of the cyclohexane ring. Instead, it will show a triplet for the aromatic-attached CH₂ group around 2.5 ppm. The ¹H NMR spectrum of 4-propylphenol clearly shows signals for the aromatic protons, the phenolic proton, and the three distinct proton environments of the propyl group.[5]

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)
This compound ~7.05 (d, 2H, aromatic), ~6.75 (d, 2H, aromatic), ~4.5-5.5 (s, 1H, OH), ~2.4 (m, 1H, benzylic-CH), 0.8-2.0 (m, cyclohexyl and propyl H's)
4-(cis-4-Propylcyclohexyl)phenol Aromatic and propyl signals will be similar to the trans isomer. The key difference is the benzylic-CH proton, which is expected to be shifted downfield and have smaller coupling constants compared to the trans isomer.
4-(trans-4-Ethylcyclohexyl)phenol Aromatic and cyclohexyl signals similar to the propyl analog. The ethyl group will show a quartet (~2.6 ppm) and a triplet (~1.2 ppm).
4-Propylphenol ~7.0 (d, 2H, aromatic), ~6.8 (d, 2H, aromatic), ~4.7 (s, 1H, OH), ~2.5 (t, 2H, benzylic-CH₂), ~1.6 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).[5]
¹³C NMR Spectroscopy: A Carbon-by-Carbon View

¹³C NMR provides complementary information, with chemical shifts being highly sensitive to steric effects.

  • This compound:

    • Aromatic Carbons: Typically 4 signals will be observed for the 6 aromatic carbons due to symmetry. The carbon bearing the -OH group (ipso-carbon) will be downfield (~150-155 ppm), and the carbon bearing the cyclohexyl group will also be a singlet. The other four carbons will appear as two signals.[4]

    • Cyclohexyl and Propyl Carbons: These will appear in the upfield aliphatic region (~10-50 ppm).

  • Comparison with Analogs:

    • cis vs. trans Isomers: The key to differentiation lies in the γ-gauche effect. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (two carbons away). In the cis isomer, one of the substituents will be axial, leading to an upfield shift of the γ-carbons within the cyclohexane ring compared to the diequatorial trans isomer.[8] This provides a clear diagnostic marker.

    • 4-(trans-4-Ethylcyclohexyl)phenol: The carbon signals for the aromatic and cyclohexyl portions will be very similar to the propyl analog. The ethyl group carbons will have characteristic shifts.

    • 4-Propylphenol: The spectrum will be simpler, lacking the signals for the cyclohexyl carbons. The propyl group carbons will have distinct chemical shifts. The ¹³C NMR spectrum of 4-propylphenol shows the expected 6 signals for the 9 carbon atoms due to symmetry in the aromatic ring.[11]

CompoundKey ¹³C NMR Signals (δ, ppm in CDCl₃)
This compound ~153 (C-OH), ~144 (C-cyclohexyl), ~128 (aromatic CH), ~115 (aromatic CH), ~44 (benzylic-CH), ~30-40 (cyclohexyl & propyl CH₂/CH), ~14 (propyl CH₃)
4-(cis-4-Propylcyclohexyl)phenol Aromatic and propyl signals will be similar. The cyclohexyl carbons at the γ-position to the axial substituent will be shifted upfield (to lower ppm values) compared to the trans isomer due to the γ-gauche effect.
4-(trans-4-Ethylcyclohexyl)phenol Aromatic and cyclohexyl signals similar to the propyl analog. The ethyl group carbons will appear around ~28 ppm (CH₂) and ~12 ppm (CH₃).
4-Propylphenol ~153 (C-OH), ~135 (C-propyl), ~130 (aromatic CH), ~115 (aromatic CH), ~37 (benzylic-CH₂), ~24 (-CH₂-), ~14 (-CH₃).[11]
Mass Spectrometry: Unraveling Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that serve as a molecular fingerprint.

  • This compound:

    • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 218.[12]

    • Key Fragments: Fragmentation is likely to occur at the benzylic position, leading to the loss of the propylcyclohexyl group or fragmentation within the ring. A prominent peak corresponding to the hydroxyphenyl cation is expected. Cleavage of the propyl group from the cyclohexane ring is also a likely fragmentation pathway.

  • Comparison with Analogs:

    • cis vs. trans Isomers: The mass spectra of cis and trans isomers are typically very similar or identical, as the high energy of the ionization process often leads to the loss of stereochemical information. Therefore, MS is generally not a suitable technique for distinguishing these diastereomers.

    • 4-(trans-4-Ethylcyclohexyl)phenol: The molecular ion will be at m/z = 204. The fragmentation pattern will be similar to the propyl analog, with fragments corresponding to the loss of the ethylcyclohexyl group.

    • 4-Propylphenol: The molecular ion will be at m/z = 136.[13] A very prominent fragment is often observed at m/z = 107, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, resulting in a stable hydroxybenzyl cation.[14] This fragmentation pattern is a key differentiator from the cyclohexyl-containing analogs.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 218Fragments corresponding to cleavage of the propyl group and fragmentation of the cyclohexane ring. A prominent ion for the hydroxyphenyl moiety is also expected.[12]
4-(cis-4-Propylcyclohexyl)phenol 218Expected to be identical to the trans isomer.
4-(trans-4-Ethylcyclohexyl)phenol 204Similar fragmentation pathways to the propyl analog.
4-Propylphenol 136107 (base peak, [M-C₂H₅]⁺), 77 (phenyl cation).[13]

Visualizing the Workflow and Structures

To provide a clearer understanding of the analytical process and the structures being compared, the following diagrams have been generated.

G cluster_sample Analytes cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A This compound P1 Dissolve in CDCl3 (for NMR) A->P1 P2 Prepare KBr Pellet (for FTIR) A->P2 P3 Dilute in Hexane (for GC-MS) A->P3 B 4-(cis-4-Propylcyclohexyl)phenol B->P1 B->P2 B->P3 C 4-(trans-4-Ethylcyclohexyl)phenol C->P1 C->P2 C->P3 D 4-Propylphenol D->P1 D->P2 D->P3 S1 NMR Spectroscopy (¹H & ¹³C) P1->S1 S2 FTIR Spectroscopy P2->S2 S3 GC-MS P3->S3 D1 Chemical Shifts (δ) Coupling Constants (J) γ-gauche effect S1->D1 D2 Vibrational Frequencies (cm⁻¹) S2->D2 D3 Molecular Ion (M⁺) Fragmentation Pattern S3->D3

Caption: General experimental workflow for the spectroscopic comparison.

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial-Equatorial) trans_isomer More Stable Axial Benzylic Proton (Shielded, Large J-coupling) cis_isomer Less Stable Equatorial Benzylic Proton (Deshielded, Small J-coupling)

Caption: Conformational differences between cis and trans isomers.

Conclusion

The differentiation of this compound from its structural analogs is readily achievable through a multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method for distinguishing not only between analogs with different alkyl groups but also, crucially, between stereoisomers.

The key diagnostic markers are:

  • For Stereoisomers (cis vs. trans): The chemical shift and coupling constants of the benzylic proton in ¹H NMR, and the upfield shift of γ-carbons due to the gauche effect in ¹³C NMR for the cis isomer.

  • For Alkyl Chain Analogs: The distinct signals and integrations corresponding to the specific alkyl groups (propyl vs. ethyl) in ¹H and ¹³C NMR.

  • For Cyclohexyl Ring Presence: The presence of complex aliphatic multiplets in ¹H NMR and additional aliphatic signals in ¹³C NMR, along with a distinct molecular weight and fragmentation pattern in MS.

By understanding the principles behind these spectroscopic differences, researchers can confidently identify and characterize these important chemical compounds, ensuring the quality and specificity required for their advanced applications.

References

A Senior Application Scientist's Guide to the Thermal Analysis of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) and other thermal analysis techniques for the characterization of 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6), a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2] This document will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Thermal Analysis for a Liquid Crystal Intermediate

This compound is a white crystalline powder with a melting point reported to be approximately 138°C.[1][2][3] Its molecular structure, featuring a propylcyclohexyl group attached to a phenol ring, is crucial for its application in liquid crystal displays, where it contributes to the alignment and optical uniformity of the liquid crystal layers.[4] The thermal behavior of this intermediate is a critical quality attribute, as phase transitions, purity, and thermal stability directly impact the performance of the final liquid crystal mixture.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for this analysis, measuring the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the precise determination of melting points, crystallization events, and other phase transitions that are fundamental to the material's performance.

I. Core Technique: Differential Scanning Calorimetry (DSC) Analysis

DSC is the primary tool for elucidating the thermal transitions of this compound. The causality behind the chosen experimental parameters is critical for obtaining accurate and reproducible data.

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any potential sublimation or evaporation of the analyte during heating, which would manifest as an endothermic event and interfere with the melting peak.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C). This ensures the accuracy of the measured transition temperatures and associated heat flows.

  • Thermal Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min. A 10°C/min heating rate provides a good balance between resolution and sensitivity. The inert nitrogen atmosphere prevents oxidative degradation of the phenolic group at elevated temperatures.

    • Cool the sample from 200°C to 25°C at a controlled rate of 10°C/min to observe any crystallization or other cooling-induced transitions.

    • Perform a second heating scan from 25°C to 200°C at 10°C/min to assess any changes in the material's thermal behavior after the initial thermal cycle, which can provide insights into thermal history and stability.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Hermetically Seal in Pan weigh->seal equilibrate Equilibrate at 25°C seal->equilibrate heat1 Heat to 200°C at 10°C/min equilibrate->heat1 cool Cool to 25°C at 10°C/min heat1->cool heat2 Second Heat to 200°C at 10°C/min cool->heat2 analyze Analyze Thermogram for Melting Point & Enthalpy heat2->analyze

Caption: A streamlined workflow for the DSC analysis of this compound.

II. Comparative Analysis: DSC and Alternative Thermal Techniques

While DSC is a powerful tool, a multi-faceted approach employing complementary techniques provides a more comprehensive thermal profile. Here, we compare DSC with Thermogravimetric Analysis (TGA) and Hot Stage Microscopy (HSM).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is an essential technique for determining the thermal stability and decomposition profile of a material. For this compound, TGA can reveal the onset of degradation, which is critical for defining its processing and storage limits. Studies on similar phenolic resins show that thermal degradation typically begins at temperatures above 300°C.

Hot Stage Microscopy (HSM)

HSM combines a microscope with a temperature-controlled stage, allowing for the direct visual observation of thermal transitions.[5][6] This technique is invaluable for confirming the nature of transitions observed by DSC. For instance, what appears as a single melting peak in a DSC thermogram could be a more complex process involving solid-solid transitions or the onset of decomposition, which can be visually resolved with HSM.

Logical Relationship of Complementary Techniques

Thermal_Analysis_Logic cluster_info Derived Information DSC DSC (Heat Flow vs. Temp) Melting Melting Point & Enthalpy DSC->Melting TGA TGA (Mass vs. Temp) Decomposition Decomposition Temperature TGA->Decomposition HSM HSM (Visual Observation) Phase_Confirmation Visual Confirmation of Phase Transitions HSM->Phase_Confirmation Melting->Phase_Confirmation Corroboration Decomposition->Melting Distinguishing Events

Caption: The complementary nature of DSC, TGA, and HSM in thermal analysis.

III. Data Presentation and Comparison

To illustrate the comparative power of these techniques, the following table summarizes hypothetical yet realistic experimental data for this compound.

ParameterDSCTGAHSMRationale for Comparison
Primary Measurement Heat FlowMass ChangeVisual MorphologyEach technique provides a unique and complementary piece of the thermal puzzle.
Melting Point (Tonset) ~136°CNot Directly Measured~138°C (visual melt)DSC provides a precise onset temperature, while HSM offers visual confirmation.
Peak Melting Temp. ~138°CNot ApplicableNot ApplicableThe peak of the endotherm in DSC corresponds to the complete melting of the sample.
Enthalpy of Fusion (ΔHf) ~120 J/gNot ApplicableNot ApplicableThis value, unique to DSC, is proportional to the sample's crystallinity.
Decomposition Onset (Td) Not ideal for detection~310°C (5% mass loss)Observable darkening/charringTGA is the definitive technique for determining thermal stability.
Key Insights Quantifies phase transitionsDetermines thermal stabilityQualitatively confirms transitionsA combination of these techniques provides a comprehensive material characterization.

Conclusion

The thermal analysis of this compound is a critical step in ensuring its quality and performance as a liquid crystal intermediate. While Differential Scanning Calorimetry (DSC) serves as the primary tool for quantifying its melting behavior and other phase transitions, a comprehensive understanding is best achieved through a multi-technique approach. The integration of Thermogravimetric Analysis (TGA) provides crucial data on thermal stability, while Hot Stage Microscopy (HSM) offers invaluable visual confirmation of the transitions observed. By employing these techniques in a complementary fashion, researchers and developers can gain a deep and robust understanding of the material's properties, leading to the development of more reliable and higher-performing advanced materials.

References

A Comparative Guide to the Mesogenic Properties of 4-(trans-4-Propylcyclohexyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the precise engineering of molecular structure is paramount to achieving desired physical properties. In the realm of liquid crystals, the 4-(trans-4-propylcyclohexyl)phenol core structure is a foundational building block, prized for its contribution to the creation of stable and predictable mesophases.[1][2][3] This guide provides an in-depth comparison of the mesogenic properties of derivatives of this key intermediate, focusing on how systematic structural modifications influence their liquid crystalline behavior. We will delve into the experimental data that underpins these comparisons and the methodologies used to obtain them.

The Significance of the this compound Moiety

The unique molecular architecture of this compound is instrumental in imparting mesogenic characteristics.[3][4] The molecule combines a rigid cyclohexyl ring in a trans-conformation with a phenolic group, providing a robust and linear core. This inherent rigidity, coupled with the potential for intermolecular interactions via the hydroxyl group, makes it an excellent scaffold for creating liquid crystalline materials.[4] By modifying the phenolic hydroxyl group, typically through esterification, a diverse range of liquid crystals with tailored properties can be synthesized.

Comparative Analysis of Mesogenic Properties

The introduction of different chemical moieties to the this compound core allows for the fine-tuning of mesophase behavior. A common approach is the esterification of the phenol with various carboxylic acids, leading to a homologous series of esters. The nature of the substituent on the carboxylic acid, particularly the length of an alkyl chain, can significantly alter the transition temperatures and the type of mesophase observed.

A key determinant of a liquid crystal's utility is its mesophase range, defined by the melting point (solid to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition). Let's examine a homologous series of trans-4-propyl cyclohexyl-4'(trans-4-alkyl cyclohexyl) benzoates to illustrate this relationship.

Derivative (Alkyl Group)Melting Point (°C)Clearing Point (°C)Mesophase Type
Ethyl--Nematic
Propyl67154Nematic
Pentyl--Nematic

Note: Specific melting points for the ethyl and pentyl derivatives were not available in the cited literature, however, their nematic nature was confirmed.[5]

From this data, we can observe that even within a closely related series, the clearing points can be significantly high, indicating a broad nematic range for the propyl derivative.[5] The stability of the mesophase is a direct consequence of the molecular geometry and the intermolecular forces. The elongated, rigid structure of these molecules, facilitated by the two cyclohexyl rings and the central benzoate linker, promotes the orientational order characteristic of the nematic phase.

The Causality Behind Experimental Observations

The choice to investigate homologous series, where the alkyl chain length is systematically varied, is a fundamental strategy in liquid crystal research. This approach allows for the elucidation of structure-property relationships. The increase in the length of the terminal alkyl chain generally leads to an increase in the clearing point up to a certain length, after which it may decrease due to the increased flexibility of the chain disrupting the liquid crystalline order.

The presence of the cyclohexyl rings, as opposed to more polarizable phenyl rings, tends to result in lower birefringence and viscosity, which can be advantageous in certain display applications.[5] The trans-conformation of the cyclohexyl rings is crucial for maintaining the linearity of the molecule, which is essential for the formation of a stable mesophase.

Experimental Protocols for Characterization

To reliably compare the mesogenic properties of these derivatives, a suite of complementary analytical techniques is employed. Each method provides a unique piece of the puzzle in characterizing the liquid crystalline behavior.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.[6]

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the this compound derivative is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically reported as the transition temperature.

The rationale for using DSC lies in its ability to provide precise and reproducible quantitative data on the energetic of phase transitions, which is essential for comparing the thermal stability of different derivatives.

Experimental Workflow for Mesogenic Property Characterization

G cluster_synthesis Synthesis cluster_data Data Analysis synthesis Esterification of This compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc pom Polarized Optical Microscopy (POM) synthesis->pom xrd X-ray Diffraction (XRD) synthesis->xrd transitions Phase Transition Temperatures dsc->transitions Provides texture Mesophase Texture Identification pom->texture Identifies structure Molecular Packing & Layer Spacing xrd->structure Determines

Caption: Workflow for the synthesis and characterization of mesogenic properties.

Polarized Optical Microscopy (POM)

POM is an indispensable qualitative technique for the identification of liquid crystal phases based on their unique optical textures.

Protocol:

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, allowing for precise temperature control.

  • Observation: The sample is observed through a microscope equipped with crossed polarizers as it is heated and cooled.

  • Texture Identification: The characteristic textures (e.g., Schlieren, threaded for nematic; focal conic, fan-shaped for smectic) are observed and recorded at different temperatures, confirming the phases identified by DSC.

The strength of POM lies in its direct visualization of the anisotropic nature of liquid crystals, providing irrefutable evidence of the mesophase type.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement within the mesophase, such as layer spacing in smectic phases.

Protocol:

  • Sample Preparation: The liquid crystal sample is loaded into a capillary tube and placed in a temperature-controlled sample holder.

  • Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected.

  • Analysis: The diffraction pattern reveals information about the long-range positional order. For smectic phases, the layer spacing can be calculated from the position of the sharp, low-angle diffraction peaks. For nematic phases, a diffuse halo at wide angles indicates short-range positional order.

XRD is crucial for distinguishing between different types of smectic phases and for understanding how molecular structure influences the packing of molecules in the liquid crystalline state.

Structure-Property Relationships: A Deeper Dive

The mesogenic properties of this compound derivatives are a direct consequence of their molecular structure. Key factors include:

  • Molecular Rigidity and Linearity: The trans-cyclohexyl rings and the phenyl group create a rigid, rod-like core that is essential for the formation of orientationally ordered phases.

  • Intermolecular Forces: Dipole-dipole interactions and van der Waals forces between molecules contribute to the stability of the mesophase. The ester linkage introduces a polar group that can enhance these interactions.

  • Terminal Substituents: The length and nature of the terminal alkyl chains influence the aspect ratio of the molecule and its packing efficiency. Longer chains can lead to the formation of more ordered smectic phases.

Influence of Molecular Structure on Mesophase Formation

G cluster_structure Molecular Structure cluster_property Mesogenic Property core Rigid Core (Cyclohexyl-Phenyl) mesophase Mesophase Stability & Type core->mesophase Provides Anisotropy linker Linker Group (Ester) linker->mesophase Influences Polarity terminal Terminal Chain (Alkyl) terminal->mesophase Affects Packing

Caption: Key molecular features influencing mesogenic properties.

Conclusion

The this compound framework provides a versatile platform for the design of liquid crystalline materials with a wide range of properties. By systematically modifying the structure, particularly through the esterification of the phenolic group, researchers can precisely control the mesophase behavior. The comparative analysis of homologous series, underpinned by rigorous experimental characterization using DSC, POM, and XRD, is essential for developing a deep understanding of the structure-property relationships that govern the fascinating world of liquid crystals. This knowledge is critical for the continued innovation in fields ranging from advanced display technologies to novel drug delivery systems.

References

A Comparative Guide to 4-(trans-4-Propylcyclohexyl)phenol and Its Homologs for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Technical Review for Materials Scientists and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical and performance properties of 4-(trans-4-propylcyclohexyl)phenol (PPCH), a key intermediate in the manufacturing of high-performance liquid crystals. In line with our commitment to scientific integrity, this document offers a comparative assessment of PPCH against its homologous series, including the ethyl (PECH), butyl (PBCH), and amyl (PAmCH) analogs. This publication aims to equip researchers and industry professionals with the critical data and experimental methodologies necessary to make informed decisions in material selection and development.

Introduction: The Critical Role of Cyclohexylphenols in Liquid Crystal Displays

The performance of modern liquid crystal displays (LCDs) is intrinsically linked to the molecular architecture of their constituent liquid crystal mixtures. This compound and its analogs are pivotal intermediates in the synthesis of liquid crystal monomers that dictate the optical and electrical properties of the display.[1][2] Their unique structure, featuring a rigid trans-cyclohexyl ring and a polar phenol group, is instrumental in achieving the desired mesogenic properties, which in turn influence the alignment quality, contrast ratio, and response time of the final display product.[1] The high purity of these intermediates is paramount, as impurities can disrupt the delicate molecular alignment, leading to diminished performance and reduced product lifespan.[1][2]

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the fundamental physicochemical properties of these compounds is essential for predicting their behavior in liquid crystal formulations. The following table summarizes the key properties of this compound and its selected analogs.

PropertyThis compound (PPCH)4-(trans-4-Ethylcyclohexyl)phenol (PECH)4-(trans-4-Butylcyclohexyl)phenol (PBCH)4-(trans-4-Amylcyclohexyl)phenol (PAmCH)
CAS Number 81936-33-6[3]87531-35-5[4]88581-00-4[5]82575-69-7[6]
Molecular Formula C₁₅H₂₂O[3]C₁₄H₂₀O[4]C₁₆H₂₄O[5]C₁₇H₂₆O[6]
Molecular Weight 218.33 g/mol [3]204.32 g/mol 232.37 g/mol [5]246.39 g/mol [6]
Melting Point 138 °C[3]Not availableNot available133-135 °C[6]
Boiling Point 339.8 °C at 760 mmHg[3]Not availableNot available369.5 °C at 760 mmHg[6]
Density 0.978 g/cm³[3]Not availableNot available1.0 g/cm³[6]
Water Solubility 125 µg/L at 20 °C[3]Not availableNot availableNot available
LogP 4.4661[7]Not availableNot available6.5[6]

Performance in Liquid Crystal Applications: Vertical Alignment

One of the critical performance parameters for liquid crystal intermediates is their ability to induce a specific alignment of the liquid crystal molecules. A recent study investigated the use of polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenols (including PECH, PPCH, PBCH, and PAmCH) as orientation layers for liquid crystals.[8]

The study found that homopolymers of all four analogs (PECH, PPCH, PBCH, and PAmCH) could induce a stable and uniform vertical orientation of the liquid crystal molecules.[8] This vertical alignment is crucial for various display modes, including vertically aligned (VA) LCDs, which are known for their high contrast ratios and wide viewing angles. The ability of these compounds to promote vertical alignment is attributed to the steric repulsion and intermolecular interactions between the liquid crystal molecules and the polymer films.[8]

The research also highlighted that the water contact angle of the polymer films is a good indicator of their ability to induce vertical alignment. A vertical orientation was consistently observed when the water contact angle of the polymer films was higher than approximately 81°.[8] Furthermore, the liquid crystal cells fabricated with these alignment layers demonstrated good stability over several months.[8]

While this study provides valuable insights into the alignment properties, further research is required to quantify other critical performance metrics such as response time, contrast ratio, and dielectric anisotropy for liquid crystal mixtures containing these specific phenols as intermediates.

Experimental Protocols

To facilitate reproducible research and development, this section provides detailed, step-by-step methodologies for the synthesis of the 4-(trans-4-alkylcyclohexyl)phenol monomers and the characterization of their performance in liquid crystal cells.

Synthesis of 4-(trans-4-alkylcyclohexyl)phenols

The synthesis of 4-(trans-4-alkylcyclohexyl)phenols can be achieved through a multi-step process. The following is a general procedure that can be adapted for the synthesis of the propyl, ethyl, butyl, and amyl analogs.[9]

Workflow for Synthesis of 4-(trans-4-alkylcyclohexyl)phenols

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Huang-Minlon Reduction cluster_3 Step 4: Demethylation A (trans-4-alkylcyclohexyl)carboxylic acid C (trans-4-alkylcyclohexyl)carbonyl chloride A->C Reaction B Thionyl chloride B->C Reagent F 2-(4-methoxyphenyl)-1-(trans-4-alkylcyclohexyl)ethanone C->F Reaction D Anisole D->F Reactant E Grignard Reagent of 4-methoxybenzyl chloride E->F Alternative Reactant G 4-[2-(trans-4-alkylcyclohexyl)ethyl]anisole F->G Reduction I 4-[2-(trans-4-alkylcyclohexyl)ethyl]phenol G->I Reaction H Hydrobromic acid and Acetic acid H->I Reagents A LC Cell with Test Compound B Polarizing Optical Microscope A->B Place in D Photodiode Detector B->D Light Transmission C Function Generator C->A Apply Voltage E Oscilloscope D->E Signal to F Data Analysis E->F Analyze Waveform

References

A Comparative Benchmarking Guide to 4-(trans-4-Propylcyclohexyl)phenol-Based Materials for Researchers in Liquid Crystal and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-(trans-4-propylcyclohexyl)phenol and its homologous series of 4-(trans-4-alkylcyclohexyl)phenols. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform material selection and application development in the fields of liquid crystal science and pharmaceutical synthesis.

Introduction: The Versatility of 4-(trans-4-alkylcyclohexyl)phenols

4-(trans-4-alkylcyclohexyl)phenols are a class of organic compounds characterized by a rigid cyclohexylphenol core with a flexible alkyl chain. This unique molecular architecture imparts desirable physicochemical properties, making them valuable intermediates in the synthesis of advanced materials.[1][2] The trans configuration of the cyclohexyl ring is crucial for achieving the linear shape and molecular packing necessary for liquid crystal applications.[3] The phenolic hydroxyl group also serves as a key functional handle for derivatization in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

This guide will focus on benchmarking the performance of this compound against its ethyl, butyl, and amyl homologs. We will explore how the variation in the alkyl chain length influences key performance parameters in both liquid crystal formulations and as intermediates in pharmaceutical manufacturing.

Section 1: Performance in Liquid Crystal Applications

The primary application of 4-(trans-4-alkylcyclohexyl)phenols in materials science is as intermediates for liquid crystals.[1][2][5] Their rigid structure contributes to the formation of the mesophase, the state of matter between a crystalline solid and an isotropic liquid, which is essential for the functioning of liquid crystal displays (LCDs).[3] Key performance indicators for liquid crystal materials include the clearing point, dielectric anisotropy, viscosity, and electro-optical response time.

Comparative Analysis of Physical Properties
Property4-(trans-4-ethylcyclohexyl)phenolThis compound4-(trans-4-butylcyclohexyl)phenol4-(trans-4-amylcyclohexyl)phenol
CAS Number 89100-78-7[6]81936-33-6[5]88581-00-466227-40-5
Molecular Formula C₁₄H₂₀OC₁₅H₂₂O[5]C₁₆H₂₄OC₁₇H₂₆O
Molecular Weight 204.31 g/mol 218.34 g/mol [7]232.37 g/mol 246.40 g/mol
Appearance White crystalline solid[6]White crystalline powder[5]Not specifiedNot specified
Melting Point Not specified138 °C[5][7][8][9]Not specifiedNot specified
Boiling Point Not specified339.8 °C at 760 mmHg[5][8]Not specifiedNot specified
Purity ≥ 99.50%[6]≥ 98.0% (GC)[7]Not specifiedNot specified

Insight: The systematic increase in molecular weight with the lengthening of the alkyl chain is expected to influence properties such as boiling point and viscosity in a predictable manner. The high purity of these materials is a critical factor for their application in high-performance liquid crystal displays.[3]

Impact on Liquid Crystal Alignment and Performance

Research has shown that polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenols can be used as alignment layers for liquid crystals.[10][11] A study by I. K. Kim et al. (2021) investigated the use of homopolymers of 4-(trans-4-ethylcyclohexyl)phenol (PECH), this compound (PPCH), 4-(trans-4-butylcyclohexyl)phenol (PBCH), and 4-(trans-4-amylcyclohexyl)phenol (PAmCH) as orientation layers.[10][11] The study found that these materials could induce a stable and uniform vertical orientation of liquid crystal molecules.[10][11]

The glass transition temperature (Tg) of these polymers, an important parameter for the thermal stability of the alignment layer, was found to decrease as the length of the alkyl chain increased.[10]

PolymerGlass Transition Temperature (Tg)
PECH (ethyl)87.2 °C
PPCH (propyl)Not specified
PBCH (butyl)83.8 °C
PAmCH (amyl)Not specified

Insight: The decrease in Tg with a longer alkyl chain suggests an increase in the flexibility of the polymer side chains. This property can be tuned to optimize the performance of the liquid crystal alignment layer. The ability of these materials to induce vertical alignment is a significant finding, as this is a key requirement for many modern LCD modes.[10][11]

Experimental Protocols for Liquid Crystal Characterization

To facilitate further research and comparative analysis, we provide the following standardized experimental protocols for key liquid crystal performance metrics.

The clearing point, or the nematic-to-isotropic phase transition temperature, is a critical parameter for liquid crystal materials.[12]

Methodology: Hot Stage Polarizing Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the liquid crystal material between a clean glass slide and a coverslip.

  • Instrumentation: Use a polarizing optical microscope equipped with a hot stage and a temperature controller.

  • Heating Cycle: Heat the sample at a controlled rate (e.g., 1 °C/min).

  • Observation: Observe the sample through the crossed polarizers. The material will exhibit birefringence (colorful textures) in the liquid crystal phase.

  • Clearing Point Determination: The clearing point is the temperature at which the birefringence completely disappears, and the view becomes dark, indicating the transition to the isotropic liquid phase.[12]

  • Cooling Cycle: Slowly cool the sample to observe the isotropic-to-nematic transition, which should occur at a similar temperature.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter that determines the threshold voltage of an LCD.[13]

Methodology: Dielectric Spectroscopy

  • Test Cell Preparation: Fabricate a liquid crystal cell with a known thickness using two glass substrates with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the glass are treated with an alignment layer to induce either planar (for ε⊥ measurement) or homeotropic (for ε∥ measurement) alignment of the liquid crystal molecules.

  • Sample Filling: Fill the cell with the liquid crystal material in its isotropic phase via capillary action and then cool it down to the nematic phase.

  • Instrumentation: Use an LCR meter or an impedance analyzer to measure the capacitance of the cell at a specific frequency (typically 1 kHz).

  • Capacitance Measurement: Measure the capacitance of the cell with the liquid crystal in the planar (C⊥) and homeotropic (C∥) alignments. Also, measure the capacitance of the empty cell (C_air).

  • Calculation of Dielectric Permittivity:

    • ε⊥ = C⊥ / C_air

    • ε∥ = C∥ / C_air

  • Calculation of Dielectric Anisotropy: Δε = ε∥ - ε⊥

experimental_workflow

Section 2: Performance in Pharmaceutical Synthesis

Cyclohexylphenols are valuable intermediates in the synthesis of various pharmaceutical drugs.[14] The phenolic hydroxyl group can be readily functionalized, and the cyclohexyl moiety can influence the solubility, lipophilicity, and metabolic stability of the final API. Phenol derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer properties.[4][15]

Application as API Intermediates

While the use of this compound as an API intermediate is documented, specific examples of its application in the synthesis of commercial drugs with detailed, publicly available comparative data against its homologs are scarce.[1] However, the principles of process chemistry suggest that the variation in the alkyl chain length could impact reaction kinetics, solubility of intermediates, and the impurity profile of the final product.

For instance, in a hypothetical multi-step synthesis, the solubility of an intermediate derived from the more lipophilic 4-(trans-4-amylcyclohexyl)phenol might differ from that of the ethyl analog, potentially requiring different solvent systems for reaction and purification.

Experimental Protocols for Pharmaceutical Intermediate Evaluation

To provide a framework for benchmarking the performance of these intermediates in a synthetic route, we present a generalized protocol for reaction monitoring and purity analysis.

This protocol outlines a general procedure for a coupling reaction involving a 4-(trans-4-alkylcyclohexyl)phenol and subsequent monitoring.

Methodology: Small-Scale Reaction and HPLC Analysis

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of 4-(trans-4-ethylcyclohexyl)phenol, this compound, 4-(trans-4-butylcyclohexyl)phenol, and 4-(trans-4-amylcyclohexyl)phenol in a suitable solvent.

  • Reagent Addition: Add the coupling partner and any necessary catalysts or reagents simultaneously to all reaction vessels under identical conditions (temperature, stirring speed).

  • In-Process Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Sample Quenching and Preparation: Quench the reaction in the aliquot (e.g., by adding a suitable reagent or diluting with a cold solvent). Prepare the sample for HPLC analysis by diluting it to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the percentage of product formation over time for each of the four reactions to compare the reaction rates.

Methodology: Work-up, Isolation, and Purity Analysis by HPLC

  • Reaction Work-up: Upon completion of the reactions from Protocol 3, perform an identical work-up and isolation procedure for each reaction mixture (e.g., extraction, crystallization).

  • Yield Calculation: Determine the mass of the isolated product from each reaction and calculate the percentage yield.

  • Purity Analysis:

    • Prepare a standard solution of the purified product at a known concentration.

    • Prepare samples of each isolated product at the same concentration.

    • Analyze the standard and the samples using a validated HPLC method with a suitable detector (e.g., UV-Vis).[16]

    • Determine the purity of each product by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16]

pharma_workflow

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating this compound and its homologous series in both liquid crystal and pharmaceutical applications. In the context of liquid crystals, the length of the alkyl chain has a discernible effect on the thermal properties of derived polymer alignment layers. While direct comparative data on the electro-optical performance of liquid crystal mixtures formulated with these materials is limited, the provided protocols offer a clear path for researchers to conduct such benchmarking studies.

For pharmaceutical synthesis, the impact of the alkyl chain length on reaction kinetics and product purity remains a key area for investigation. The generalized protocols outlined in this guide can be adapted to specific synthetic routes to generate valuable comparative data.

The continued exploration of the structure-property relationships within the 4-(trans-4-alkylcyclohexyl)phenol series will undoubtedly lead to the development of more advanced liquid crystal displays and more efficient synthetic routes for valuable pharmaceutical compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. The proper management and disposal of laboratory chemicals are not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(trans-4-Propylcyclohexyl)phenol, ensuring the protection of laboratory personnel and the environment. While this specific compound may not be classified as hazardous under all regulations, it is prudent to treat it with the care afforded to all laboratory chemicals, particularly given its phenolic structure.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices. The U.S. Environmental Protection Agency (EPA) establishes federal standards under the Resource Conservation and Recovery Act (RCRA).[1][2] However, state and local regulations, as well as institutional policies, are often more stringent. Therefore, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][3]

The core tenets of laboratory waste management involve:

  • Accurate Categorization: Identifying and segregating waste streams is critical.[4]

  • Proper Containment: Using appropriate, clearly labeled containers prevents spills and accidental mixing.[2][4]

  • Waste Minimization: Thoughtful experimental design can reduce the volume of waste generated.[4][5]

  • Never Dispose Down the Drain: Sewer disposal of chemical waste is generally prohibited unless explicit written permission is granted by EHS for specific, neutralized, non-hazardous materials.[1][6]

  • No Evaporation: Allowing chemical waste to evaporate in a fume hood is not an acceptable disposal method.[5][7]

Hazard Assessment of this compound

A Safety Data Sheet (SDS) for this compound from TCI Chemicals indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[8] The SDS lists no specific hazard pictograms or statements.[8]

However, it is crucial to recognize that this compound is a phenol derivative. Phenols as a class of compounds can be toxic, are readily absorbed through the skin, and can cause severe burns.[3][9] Given this, a conservative approach dictates handling this compound with robust safety measures and disposing of it as chemical waste.

Safety & Disposal Quick Reference
Chemical Name This compound
CAS Number 81936-33-6[8]
Primary Hazards Not classified as hazardous under EC Regulation 1272/2008.[8] However, as a phenol derivative, caution is advised.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Butyl, Viton), safety glasses or goggles, lab coat.[3][8]
Disposal Method Collect as hazardous chemical waste through your institution's EHS program.[1][7][10]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal as hazardous waste.[3][11]
Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:

  • A fully buttoned lab coat.[10]

  • Safety glasses with side shields or chemical splash goggles.[8]

  • Chemical-resistant gloves. Given the phenolic structure, butyl rubber or Viton gloves are recommended for prolonged contact.[3]

Step 2: Waste Segregation and Collection Proper segregation is paramount to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure, unadulterated this compound solid waste in a dedicated, sealed container. This also applies to contaminated lab debris such as weigh boats, gloves, and paper towels.[6][12] These items should be placed in a puncture-proof container or a properly sealed bag and labeled as hazardous waste.[12]

  • Liquid Waste: If this compound is in a solution, it must be collected as liquid hazardous waste. The container must be chemically compatible with the solvent used. Plastic containers are often preferred over glass to minimize breakage risk, assuming chemical compatibility.[1][2]

  • Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[12]

Step 3: Container Management and Labeling All waste containers must be managed according to institutional and regulatory standards.

  • Labeling: As soon as waste is added, affix a hazardous waste tag provided by your EHS department.[1][7] The label must include the full chemical name—"this compound"—and not abbreviations, the principal investigator's name, the lab location, and the accumulation start date.[1][4]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2][7] This prevents the release of vapors and protects against spills.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] Ensure they are stored with compatible materials and in secondary containment to prevent spills from spreading.[4]

Step 4: Arranging for Disposal Once the waste container is nearly full (e.g., 90% capacity), or if the chemical is no longer needed, arrange for its collection.

  • Request Pickup: Submit a hazardous waste collection request through your institution's EHS portal or designated procedure.[5][7]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus themselves. This must be done by trained EHS staff.[5][7]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with a non-reactive absorbent material like vermiculite or sand.[3][11]

    • Carefully sweep or scoop the absorbed material into a sealable container.[3]

    • Label the container as hazardous waste, listing all contents.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.[11]

    • Provide details about the spilled chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

G cluster_prep Preparation & Assessment cluster_containment Segregation & Containment cluster_final Final Procedures start Start: Have this compound Waste assess Assess Waste Type: - Unused/Expired Chemical - Contaminated Labware - Solution start->assess solid_waste Solid Waste (Pure chemical, gloves, wipes) assess->solid_waste Solid or Contaminated Debris liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles) assess->sharps_waste Sharps solid_container Collect in a dedicated, sealed, compatible container. solid_waste->solid_container liquid_container Collect in a compatible, leak-proof liquid waste container. liquid_waste->liquid_container sharps_container Collect in a puncture-proof hazardous sharps container. sharps_waste->sharps_container label_waste Attach & Complete EHS Hazardous Waste Tag solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EHS/Safety Office store_waste->request_pickup end End: Waste Collected by EHS request_pickup->end

Caption: Waste Disposal Workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with regulatory standards, thereby upholding the principles of responsible scientific practice.

References

Personal protective equipment for handling 4-(trans-4-Propylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(trans-4-Propylcyclohexyl)phenol

As a senior application scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: A Profile of this compound

This compound is a solid, white to light yellow crystalline powder.[1][2] While specific toxicological data for this compound is not extensively documented in readily available literature, its structural classification as a phenol derivative necessitates a cautious approach. Phenolic compounds are known for their potential to cause severe skin burns and systemic toxicity upon absorption.[3][4][5] Phenol itself is highly corrosive and can penetrate the skin rapidly, potentially causing damage to the central nervous system, liver, and kidneys.[4][5] Therefore, all handling procedures for this compound should be guided by the established protocols for working with hazardous phenolic compounds.

Hazard Identification:

Based on available supplier information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls: The First Line of Defense

The primary strategy for safe handling of any hazardous chemical is to minimize exposure through robust engineering controls.

  • Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[4][6] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Emergency Equipment: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the work area.[4][7] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]
Hands Double-gloving with nitrile or neoprene glovesPhenolic compounds can penetrate some glove materials. Double-gloving provides an extra layer of protection. Change gloves frequently and immediately if contamination is suspected.[4] For prolonged or high-risk tasks, consider heavier-duty gloves like butyl rubber.
Body Fully buttoned laboratory coatProtects skin and personal clothing from contamination.[3][4]
Feet Closed-toe shoesPrevents injury from spills and dropped objects.[3]
Safe Handling and Operational Plan: A Step-by-Step Approach

A systematic workflow is crucial for minimizing risks. The following diagram and procedural steps outline a safe operational plan for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Assemble PPE & Verify Emergency Equipment Weigh 2. Weigh Compound in Fume Hood Prep->Weigh Proceed with caution Experiment 3. Conduct Experiment in Fume Hood Weigh->Experiment Transfer carefully Decontaminate 4. Decontaminate Glassware & Surfaces Experiment->Decontaminate Post-experiment Waste 5. Segregate & Label Hazardous Waste Decontaminate->Waste Doff 6. Doff PPE Correctly Waste->Doff Final step

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.

    • Verify that the fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Solution Preparation:

    • Perform all weighing operations within the fume hood to contain any airborne powder.

    • Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Experimental Work:

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Keep containers of the compound and its solutions closed when not in use.[8]

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Use a suitable solvent, followed by a detergent wash.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[7][9]

    • Label the container as "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste:

    • All solutions containing this compound must be collected as hazardous chemical waste.[4]

    • Do not pour any solutions down the drain.

    • Use a designated, sealed, and clearly labeled waste container.

  • Empty Containers:

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to your institution's guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower or at a sink.[3][7]

    • Remove all contaminated clothing while flushing.[3]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[3]

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Seek immediate medical attention.

  • Spill Response:

    • For small spills (less than 50 ml) within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[7][9] Place the absorbed material in a sealed container for hazardous waste disposal.

    • For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's environmental health and safety (EHS) department immediately.[7]

By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.